molecular formula C10H10O6 B1206543 Isochorismic acid CAS No. 22642-82-6

Isochorismic acid

货号: B1206543
CAS 编号: 22642-82-6
分子量: 226.18 g/mol
InChI 键: NTGWPRCCOQCMGE-YUMQZZPRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Isochorismic acid is a 5-[(1-carboxyethenyl)oxy]-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid. It is a conjugate acid of an isochorismate(2-).
Isochorismate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Bacillus subtilis, Klebsiella pneumoniae, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

22642-82-6

分子式

C10H10O6

分子量

226.18 g/mol

IUPAC 名称

(5S,6S)-5-(1-carboxyethenoxy)-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C10H10O6/c1-5(9(12)13)16-7-4-2-3-6(8(7)11)10(14)15/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m0/s1

InChI 键

NTGWPRCCOQCMGE-YUMQZZPRSA-N

SMILES

C=C(C(=O)O)OC1C=CC=C(C1O)C(=O)O

手性 SMILES

C=C(C(=O)O)O[C@H]1C=CC=C([C@@H]1O)C(=O)O

规范 SMILES

C=C(C(=O)O)OC1C=CC=C(C1O)C(=O)O

同义词

5-((1-carboxyethenyl)oxy)-6-hydroxy-1,3-cyclohexadiene-1-carboxylic acid
iso-chorismic acid
isochorismate
isochorismic acid

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Isochorismic Acid: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochorismic acid, a pivotal branch-point metabolite of the shikimate pathway, plays a central role in the biosynthesis of a diverse array of primary and secondary metabolites essential for the survival and interaction of bacteria, plants, and fungi. This comprehensive technical guide delineates the intricate structure of this compound and its multifaceted functions as a precursor to vital compounds such as salicylic (B10762653) acid, siderophores, and vitamins K1 and K2. This document provides a thorough examination of the enzymatic pathways originating from this compound, detailed experimental protocols for the study of these pathways, and a quantitative analysis of the kinetics of key enzymes. Furthermore, the potential of this compound-dependent pathways as novel targets for drug development is explored, offering insights for researchers and professionals in the pharmaceutical sciences.

The Structure of this compound

This compound ((1R,6R)-1-carboxy-6-hydroxy-4-[(1-carboxyvinyl)oxy]cyclohexa-2,4-diene-1-carboxylic acid) is a chorismate isomer with the molecular formula C₁₀H₁₀O₆.[1] Its structure is characterized by a cyclohexadiene ring, a carboxyl group, a hydroxyl group, and an enolpyruvyl side chain. This unique arrangement of functional groups imparts significant chemical reactivity, allowing it to serve as a versatile substrate for a variety of enzymes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₆[1]
Molar Mass226.18 g/mol [1]
IUPAC Name(1R,6R)-1-carboxy-6-hydroxy-4-[(1-carboxyvinyl)oxy]cyclohexa-2,4-diene-1-carboxylic acid[1]
CAS Number22642-82-6[2]

The Central Role of this compound in Metabolism

This compound is synthesized from chorismate, the final product of the shikimate pathway, through a reaction catalyzed by the enzyme isochorismate synthase (ICS) . This conversion represents a critical metabolic fork, diverting carbon flux from the synthesis of aromatic amino acids towards the production of a range of other essential compounds.

Biosynthesis of Salicylic Acid

Salicylic acid, a phytohormone crucial for plant defense against pathogens, is a primary downstream product of this compound.[3]

  • In Bacteria: The biosynthesis of salicylic acid in bacteria, such as Pseudomonas aeruginosa, is a direct, one-step process. The enzyme isochorismate pyruvate (B1213749) lyase (IPL) catalyzes the conversion of isochorismate to salicylic acid and pyruvate.[4]

  • In Plants: The plant pathway for salicylic acid biosynthesis is more complex and involves multiple steps and cellular compartments.[4][5] In Arabidopsis thaliana, isochorismate is synthesized in the chloroplasts by ICS1.[5] It is then transported to the cytosol where it is conjugated to glutamate (B1630785) by the enzyme PBS3. The resulting isochorismoyl-glutamate is subsequently converted to salicylic acid.[6]

Siderophore Biosynthesis

In many bacteria, this compound is a key precursor for the synthesis of siderophores, which are high-affinity iron-chelating molecules essential for iron acquisition. A well-studied example is the biosynthesis of enterobactin (B1671361) in Escherichia coli.[4] The enzyme isochorismatase (EntB) converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate, a key intermediate in the enterobactin pathway.[4]

Biosynthesis of Menaquinone (Vitamin K2) and Phylloquinone (Vitamin K1)

This compound is also a precursor for the biosynthesis of menaquinone (Vitamin K2) in bacteria and phylloquinone (Vitamin K1) in plants.[2] These quinones are essential components of electron transport chains in cellular respiration and photosynthesis, respectively.

Key Enzymes in this compound Metabolism

The metabolic fate of this compound is determined by a suite of enzymes that exhibit remarkable specificity and efficiency. Understanding the kinetics of these enzymes is fundamental to comprehending the regulation of these vital biosynthetic pathways.

Isochorismate Synthase (ICS)

ICS catalyzes the isomerization of chorismate to isochorismate. This enzyme is a key regulatory point in the shikimate pathway.

Isochorismate Pyruvate Lyase (IPL)

IPL is responsible for the direct conversion of isochorismate to salicylic acid and pyruvate in bacteria.

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeOrganismSubstrateKm (µM)kcat (min-1)Reference
Isochorismate Synthase (ICS)
AtICS1Arabidopsis thalianaChorismate41.538.7[7][8]
AtICS2Arabidopsis thalianaChorismate28.8 ± 6.917.0 ± 1.2[9]
EntCEscherichia coliChorismate14173[10]
PchAPseudomonas aeruginosaChorismate42 ± 2-[11]
Isochorismate Pyruvate Lyase (IPL)
PchBPseudomonas aeruginosaIsochorismate--[12]

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

A reliable source of pure this compound is essential for in vitro studies. The following protocol describes an enzymatic method for its synthesis and purification.

Materials:

  • Chorismic acid

  • Purified recombinant Isochorismate Synthase (e.g., EntC from E. coli)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Quenching Solution: 1 M HCl

  • Extraction Solvent: Ethyl acetate

  • HPLC system with a C18 column

Procedure:

  • Dissolve chorismic acid in the reaction buffer to a final concentration of 1 mM.

  • Add purified isochorismate synthase to the reaction mixture.

  • Incubate the reaction at 37°C for 1-2 hours, monitoring the progress by HPLC.

  • Once the reaction is complete, quench it by adding an equal volume of 1 M HCl.

  • Extract the this compound from the aqueous phase with three volumes of ethyl acetate.

  • Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the resulting solid by preparative HPLC using a C18 column and a gradient of methanol (B129727) in water containing 0.1% formic acid.

  • Lyophilize the fractions containing pure this compound.

Coupled Spectrophotometric Assay for Isochorismate Synthase Activity

This continuous assay measures the activity of isochorismate synthase by coupling the production of isochorismate to its conversion to salicylic acid by isochorismate pyruvate lyase. The formation of salicylic acid is monitored by its fluorescence.[7][9]

Materials:

  • Chorismic acid

  • Purified recombinant Isochorismate Synthase (ICS)

  • Purified recombinant Isochorismate Pyruvate Lyase (IPL)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.7), 10 mM MgCl₂[9]

  • Fluorometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, a saturating concentration of IPL, and the ICS enzyme to be assayed.

  • Initiate the reaction by adding chorismic acid to a final concentration range suitable for kinetic analysis (e.g., 0-300 µM).[9]

  • Immediately place the cuvette in the fluorometer and monitor the increase in fluorescence over time (excitation at ~305 nm, emission at ~420 nm).

  • Calculate the initial reaction velocity from the linear portion of the fluorescence curve.

  • Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

HPLC Analysis of this compound and Salicylic Acid

High-performance liquid chromatography (HPLC) is a robust method for the separation and quantification of this compound and its downstream products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or diode array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water containing 0.1% formic acid. For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: Monitor the absorbance at 275 nm for this compound and 297 nm for salicylic acid.

Procedure:

  • Prepare standards of known concentrations for this compound and salicylic acid.

  • Inject the standards to generate a calibration curve.

  • Prepare the experimental samples by stopping the enzymatic reaction (e.g., with acid) and removing any precipitated protein by centrifugation.

  • Inject the supernatant onto the HPLC system.

  • Identify and quantify the peaks corresponding to this compound and salicylic acid by comparing their retention times and peak areas to the standards.

Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical pathways and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

Salicylic_Acid_Biosynthesis_Bacteria Chorismate Chorismate Isochorismate This compound Chorismate->Isochorismate Isochorismate Synthase (ICS) Salicylate Salicylic Acid Isochorismate->Salicylate Isochorismate Pyruvate Lyase (IPL) Pyruvate Pyruvate Isochorismate->Pyruvate

Bacterial Salicylic Acid Biosynthesis Pathway.

Salicylic_Acid_Biosynthesis_Plants cluster_chloroplast Chloroplast cluster_cytosol Cytosol Chorismate Chorismate Isochorismate_C This compound Chorismate->Isochorismate_C Isochorismate Synthase 1 (ICS1) Isochorismate_Cy This compound Isochorismate_C->Isochorismate_Cy Transport IC_Glutamate Isochorismoyl-glutamate Isochorismate_Cy->IC_Glutamate PBS3 Salicylate Salicylic Acid IC_Glutamate->Salicylate Spontaneous or Enzymatic Conversion

Plant Salicylic Acid Biosynthesis Pathway.

Enterobactin_Biosynthesis Chorismate Chorismate Isochorismate This compound Chorismate->Isochorismate EntC DHB_Intermediate 2,3-dihydro- 2,3-dihydroxybenzoate Isochorismate->DHB_Intermediate EntB DHB 2,3-dihydroxybenzoate DHB_Intermediate->DHB EntA Enterobactin Enterobactin DHB->Enterobactin EntD, EntE, EntF

Enterobactin Biosynthesis Pathway in E. coli.

Enzyme_Kinetics_Workflow Start Prepare Enzyme and Substrate Solutions Assay Perform Coupled Spectrophotometric Assay Start->Assay Data_Collection Record Fluorescence Increase Over Time Assay->Data_Collection Analysis Calculate Initial Reaction Velocities Data_Collection->Analysis Michaelis_Menten Fit Data to Michaelis-Menten Equation Analysis->Michaelis_Menten Results Determine Km and kcat Michaelis_Menten->Results

Workflow for Determining Enzyme Kinetic Parameters.

This compound Pathways as Drug Targets

The enzymes of the shikimate pathway and its subsequent branches, including the this compound-dependent pathways, are absent in mammals. This makes them attractive targets for the development of novel antimicrobial and herbicidal agents.[13][14]

Targeting Isochorismate Synthase

Inhibitors of isochorismate synthase have the potential to disrupt the biosynthesis of multiple essential metabolites in pathogenic bacteria. Several substrate and transition-state analog inhibitors of ICS have been designed and synthesized.[2][15] For example, (4R,5R)-4-hydroxy-5-(1-carboxyvinyloxy)-cyclohex-1-ene carboxylate has been identified as an inhibitor of isochorismate synthase.[2]

Targeting Isochorismate Pyruvate Lyase

As a key enzyme in bacterial salicylic acid biosynthesis, which is often linked to virulence, IPL is another promising target. Cinnamic acid derivatives have been explored as inhibitors of isochorismatases.

The development of potent and specific inhibitors for these enzymes could lead to a new class of antibiotics with a novel mechanism of action, which is critically needed in the face of rising antimicrobial resistance. Further research into the structure and mechanism of these enzymes will be crucial for the rational design of effective inhibitors.

Conclusion

This compound stands as a cornerstone of specialized metabolism in a wide range of organisms. Its intricate structure and central position as a precursor to a multitude of biologically active molecules underscore its significance. The detailed understanding of the enzymes that metabolize this compound, coupled with robust experimental methodologies, provides a solid foundation for future research. The unique presence of these pathways in microbes and plants presents a compelling opportunity for the development of novel therapeutics and agrochemicals. Continued exploration of the this compound metabolic network will undoubtedly unveil new biological functions and pave the way for innovative applications in medicine and agriculture.

References

isochorismic acid biosynthesis pathway in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isochorismic Acid Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal branch-point metabolite derived from the shikimate pathway in bacteria, serving as a key precursor for the biosynthesis of a diverse array of primary and secondary metabolites. These include essential compounds such as menaquinone (vitamin K2), a vital component of the electron transport chain, and siderophores like enterobactin (B1671361) and pyochelin, which are crucial for iron acquisition. The biosynthesis of this compound from chorismate is catalyzed by the enzyme isochorismate synthase (ICS). In many bacteria, distinct ICS isoenzymes are dedicated to specific downstream pathways, subject to intricate regulatory controls in response to environmental cues like iron availability and oxygen tension. Given the absence of this pathway in humans and its critical role in bacterial survival and virulence, the enzymes involved represent attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, its subsequent metabolic fates, regulatory mechanisms, quantitative enzymatic data, and detailed experimental protocols for its study.

Core Biosynthetic Pathway

The biosynthesis of this compound marks a critical metabolic fork in the shikimate pathway. The central reaction is the enzymatic isomerization of chorismate to isochorismate, catalyzed by Isochorismate Synthase (ICS, EC 5.4.4.2), an intramolecular transferase also known as isochorismate hydroxymutase.[1] This reaction is Mg²⁺-dependent and operates near equilibrium.[2][3]

In bacteria such as Escherichia coli, two distinct ICS enzymes channel chorismate into separate, vital metabolic pathways:[4][5]

  • EntC: This ICS is primarily associated with the biosynthesis of the catecholate siderophore, enterobactin. Its expression is tightly regulated by iron availability.[4]

  • MenF: This ICS directs the flow of isochorismate toward the biosynthesis of menaquinone (Vitamin K2), a critical electron carrier in the anaerobic respiratory chain.[4][6] Its activity is significantly increased under anaerobic conditions.[4]

Once synthesized, isochorismate is converted into various downstream products through distinct enzymatic branches.

Siderophore Biosynthesis

Siderophores are high-affinity iron-chelating compounds secreted by bacteria to scavenge iron from the environment. Isochorismate is a common precursor for catecholate-type siderophores.

  • Enterobactin Pathway (E. coli): Isochorismate is converted to 2,3-dihydro-2,3-dihydroxybenzoate (DHDB) and pyruvate (B1213749) by the isochorismatase domain of EntB.[7] Subsequently, the dehydrogenase EntA oxidizes DHDB to 2,3-dihydroxybenzoic acid (DHBA), a core building block of enterobactin.[1]

  • Pyochelin Pathway (Pseudomonas aeruginosa): Isochorismate is converted directly to salicylic (B10762653) acid and pyruvate by the enzyme Isochorismate Pyruvate Lyase (IPL), PchB.[1][8] Salicylic acid is then incorporated into the siderophore pyochelin.[9]

Menaquinone (Vitamin K2) Biosynthesis

In the menaquinone pathway, the enzyme 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase, MenD, catalyzes the reaction of isochorismate with 2-oxoglutarate to form SEPHCHC.[6][10][11] This is the committed step diverting isochorismate into the menaquinone biosynthetic route.[12]

The overall pathway branching is visualized below.

Isochorismate_Pathway cluster_main Core Pathway cluster_siderophore Siderophore Biosynthesis cluster_menaquinone Menaquinone Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (EntC, MenF, PchA) DHBA 2,3-Dihydroxybenzoic Acid (DHBA) Isochorismate->DHBA EntB, EntA (e.g., E. coli) SalicylicAcid Salicylic Acid Isochorismate->SalicylicAcid PchB (IPL) (e.g., P. aeruginosa) SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD (+ 2-Oxoglutarate) Enterobactin Enterobactin DHBA->Enterobactin EntD, E, F Pyochelin Pyochelin SalicylicAcid->Pyochelin Menaquinone Menaquinone (Vitamin K2) SEPHCHC->Menaquinone MenH, C, E, B, A, G

Caption: Overview of the bacterial this compound biosynthesis pathway and its major metabolic fates.

Regulation of this compound Biosynthesis

The flux of chorismate into the siderophore and menaquinone pathways is meticulously regulated at the transcriptional level to meet the metabolic needs of the cell.

Iron Regulation of the Enterobactin Pathway

The biosynthesis of enterobactin is induced under iron-limiting conditions. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.[13] In the presence of sufficient intracellular ferrous iron (Fe²⁺), Fur binds to a specific DNA sequence, the "Fur box," located in the promoter region of iron-regulated genes, acting as a transcriptional repressor.[14] The entC gene is part of the entCEBA operon, which is controlled by a bidirectional promoter region shared with the divergently transcribed fepB gene.[14][15] When iron levels are low, Fe²⁺ dissociates from Fur, causing Fur to release the DNA and allowing for the transcription of the ent operon and subsequent enterobactin synthesis.[14][16]

Fur_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe_high Fe²⁺ (High) Fur_active Fur-Fe²⁺ Complex (Active Repressor) Fe_high->Fur_active binds Promoter_entC_bound entC Promoter (Fur Box) Fur_active->Promoter_entC_bound binds to Transcription_off Transcription OFF Promoter_entC_bound->Transcription_off leads to Fe_low Fe²⁺ (Low) Fur_inactive Apo-Fur (Inactive Repressor) Fe_low->Fur_inactive dissociates from Fur Promoter_entC_free entC Promoter (Fur Box) Fur_inactive->Promoter_entC_free releases Transcription_on Transcription ON (entC expression) Promoter_entC_free->Transcription_on allows

Caption: Transcriptional regulation of the entC gene by the Fur repressor in response to iron levels.

Anaerobic Regulation of the Menaquinone Pathway

The expression of menF and other genes in the menaquinone pathway is upregulated under anaerobic conditions.[4] This switch is controlled by global transcriptional regulators that sense oxygen availability, most notably FNR (Fumarate and Nitrate Reductase regulator) .[17][18] FNR is an oxygen-sensitive protein that, in the absence of oxygen, forms a dimer and binds to specific DNA sites (FNR boxes) in the promoter regions of its target genes, thereby activating the transcription of genes required for anaerobic respiration, including those in the men operon.[19]

FNR_Regulation cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions O2_present Oxygen Present FNR_inactive FNR (Inactive Monomer) O2_present->FNR_inactive inactivates Promoter_menF_free menF Promoter (FNR Box) FNR_inactive->Promoter_menF_free cannot bind Transcription_menF_off Transcription Basal/OFF Promoter_menF_free->Transcription_menF_off O2_absent Oxygen Absent FNR_active FNR (Active Dimer) O2_absent->FNR_active activates Promoter_menF_bound menF Promoter (FNR Box) FNR_active->Promoter_menF_bound binds to Transcription_menF_on Transcription ON (menF expression) Promoter_menF_bound->Transcription_menF_on activates

Caption: Transcriptional regulation of the menF gene by the FNR activator in response to oxygen.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the core enzymes in the isochorismate pathway have been characterized in several bacterial species. A summary of this data is crucial for comparative analysis and for modeling metabolic flux.

EnzymeGeneOrganismSubstrate(s)Km (µM)kcatReference(s)
Isochorismate Synthase MenFE. coliChorismate14173 min⁻¹[20]
Isochorismate5108 min⁻¹[20]
PchAP. aeruginosaChorismate42 ± 20.0007 s⁻¹[9]
Isochorismatase EntBE. coliIsochorismate14.7N/A[21]
Isochorismate Pyruvate Lyase PchBP. aeruginosaIsochorismate14N/A[2]
Chorismate150N/A[2]
SEPHCHC Synthase MenDE. coliIsochorismate0.053 (53 nM)N/A[10]
2-Oxoglutarate1.5N/A[10]

N/A: Data not available in the cited sources.

Experimental Protocols

Studying the isochorismate pathway requires robust methodologies for enzyme purification, activity assessment, and metabolite quantification.

Recombinant Isochorismate Synthase (ICS) Purification

This protocol describes a general workflow for the expression and purification of His-tagged ICS enzymes (e.g., EntC, MenF) from E. coli.

Protocol_Purification start Start: E. coli culture (with expression plasmid) induce Induce protein expression (e.g., with IPTG) start->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells (e.g., sonication, French press) harvest->lyse clarify Clarify lysate by ultracentrifugation lyse->clarify bind Bind supernatant to Ni-NTA affinity column clarify->bind wash Wash column with buffer containing low imidazole (B134444) bind->wash elute Elute His-tagged ICS with high imidazole buffer wash->elute dialyze Dialyze/Buffer exchange into storage buffer elute->dialyze analyze Analyze purity (SDS-PAGE) and concentration (Bradford) dialyze->analyze end End: Purified enzyme analyze->end

Caption: Experimental workflow for the purification of recombinant His-tagged isochorismate synthase.

Methodology:

  • Expression: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the N- or C-terminally His-tagged ICS gene. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvesting and Lysis: Pellet the cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C). Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I). Lyse the cells by sonication or French press on ice.

  • Clarification: Remove cell debris by ultracentrifugation (e.g., 40,000 x g, 45 min, 4°C).

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA resin column pre-equilibrated with lysis buffer.

  • Wash and Elution: Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the tagged ICS protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and prepare for storage at -80°C.

  • Analysis: Confirm protein purity by SDS-PAGE and determine the concentration using a method like the Bradford assay.

Isochorismate Synthase (ICS) Activity Assay

ICS activity can be measured directly by HPLC or through a coupled spectrophotometric assay.

A. HPLC-Based Direct Assay [2][22] This method directly measures the conversion of chorismate to isochorismate.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5-8.0), 10 mM MgCl₂, 1-2 mM barium chorismate, and a suitable amount of purified ICS enzyme in a total volume of 200-400 µL.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by removing the enzyme, for example, by ultrafiltration using a 3-10 kDa molecular weight cut-off filter.

  • Analysis: Inject the flow-through onto a reverse-phase HPLC system (e.g., C18 column). Separate chorismate and isochorismate using an appropriate gradient (e.g., of acetonitrile (B52724) in an acidic aqueous buffer).

  • Quantification: Monitor the elution of chorismate and isochorismate by UV absorbance (e.g., at 274-280 nm). Quantify the amount of product formed by comparing the peak area to a standard curve.

B. Coupled Assay for Salicylate-Producing Pathways [2] For pathways where isochorismate is rapidly converted to salicylic acid, a coupled assay using an isochorismate pyruvate lyase (like PchB) can be used. This is also a sensitive method to confirm the product of the ICS reaction is indeed isochorismate.

  • Reaction Mixture: Set up the ICS reaction as described above, but include an excess of purified PchB enzyme in the mixture.

  • Incubation and Termination: Proceed with incubation and termination as for the direct assay.

  • Analysis by Fluorometry: Since salicylic acid is fluorescent, it can be detected with high sensitivity. Analyze the sample by HPLC with a fluorescence detector (excitation ~305 nm, emission ~407 nm).[22]

  • Quantification: Quantify the salicylic acid produced against a standard curve. The amount of salicylate (B1505791) is stoichiometric to the amount of isochorismate produced by the ICS.

LC-MS/MS for Metabolite Quantification in Bacterial Cultures

This protocol provides a general workflow for the extraction and relative or absolute quantification of isochorismate and related metabolites from bacterial cells.[23][24][25]

  • Cell Culture and Quenching: Grow bacterial cultures to the desired growth phase under specific conditions (e.g., iron-replete vs. iron-depleted). Rapidly quench metabolic activity by mixing the culture with a cold solvent, such as 60% methanol (B129727) at -48°C, to prevent metabolite turnover.

  • Harvesting: Quickly pellet the quenched cells by centrifugation at low temperature.

  • Metabolite Extraction: Extract metabolites from the cell pellet using a solvent mixture. A common method is to use a cold solvent like 80% acetone (B3395972) or a chloroform:methanol:water extraction protocol.[26] Vortex vigorously and incubate on ice.

  • Clarification: Pellet the cell debris by centrifugation and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the extract using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

    • Chromatography: Use a suitable column (e.g., HILIC or ion-pairing reverse phase) to separate the polar anionic metabolites like chorismate and isochorismate.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the specific precursor-to-product ion transitions for each metabolite of interest.

  • Data Analysis: Quantify metabolites by comparing peak areas to those of authentic standards or, for improved accuracy, to stable isotope-labeled internal standards. Normalize data to cell number or total protein content.

Conclusion and Future Directions

The this compound pathway represents a central hub in bacterial metabolism, essential for the production of compounds critical for iron homeostasis and respiration. The dichotomy of the EntC and MenF systems in E. coli provides a fascinating example of how bacteria dedicate specific isoenzymes and regulatory circuits to control the flux of a common intermediate into distinct metabolic endpoints. The enzymes of this pathway, particularly the isochorismate synthases and the downstream-acting enzymes like MenD and PchB, are validated targets for the development of new antibacterial agents. Future research will likely focus on the discovery and optimization of potent and specific inhibitors for these enzymes, the structural elucidation of enzyme-inhibitor complexes to guide drug design, and a deeper understanding of the potential for metabolic crosstalk and channeling between these interconnected pathways.

References

The Discovery and Enduring Significance of Isochorismic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and biochemical significance of isochorismic acid. First identified in 1968 as a crucial intermediate in the biosynthesis of 2,3-dihydroxybenzoate in Aerobacter aerogenes, this compound has since been recognized as a pivotal branch-point metabolite in the shikimate pathway across a wide range of organisms, including bacteria, plants, and fungi. This document details the historical context of its discovery, its physicochemical properties, and its central role as a precursor to a diverse array of primary and secondary metabolites, such as salicylic (B10762653) acid and menaquinones. Detailed experimental protocols for the enzymatic synthesis and characterization of this compound, as well as the purification and kinetic analysis of the key enzyme isochorismate synthase, are provided. Quantitative data are summarized in comprehensive tables, and key biosynthetic pathways and experimental workflows are visualized through detailed diagrams.

Discovery and Historical Context

The existence of this compound was first reported in 1968 by a team of Australian researchers, I. G. Young, T. J. Batterham, and F. Gibson. They identified it as an intermediate in the metabolic pathway leading to 2,3-dihydroxybenzoate, a precursor to the siderophore enterobactin (B1671361), in the bacterium Aerobacter aerogenes (now classified as Enterobacter aerogenes)[1][2]. Their seminal work, published in Biochimica et Biophysica Acta in 1969, laid the foundation for understanding a critical branch point in aromatic acid metabolism[1]. The name "this compound" was proposed to reflect its isomeric relationship to chorismic acid, the established end-product of the shikimate pathway.

The discovery was significant as it revealed a new layer of complexity in the shikimate pathway, demonstrating that chorismate was not solely a precursor to aromatic amino acids but could be diverted to synthesize other essential compounds. This finding opened up new avenues of research into the biosynthesis of siderophores, vitamins, and plant defense hormones.

Physicochemical and Spectroscopic Properties of this compound

This compound is a thermodynamically unstable dicarboxylic acid with the chemical formula C₁₀H₁₀O₆ and a molar mass of 226.18 g/mol [2]. Its instability in aqueous solutions at neutral pH and room temperature, where it can decompose to salicylic acid and meta-carboxyphenylpyruvate, has presented challenges for its isolation and characterization[2].

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name(5S,6S)-5-(1-carboxylatoethenoxy)-6-hydroxycyclohexa-1,3-diene-1-carboxylate[2]
CAS Number22642-82-6[2]
Molecular FormulaC₁₀H₁₀O₆[2]
Molar Mass226.184 g/mol [2]
Density1.49 g/cm³[2]
Table 2: Spectroscopic Data for this compound
SpectroscopyKey FeaturesReference
¹H NMR The vinylic region (5.0-6.75 ppm) shows characteristic peaks for the four vinyl protons. The most downfield proton peaks are used to distinguish it from chorismate.
Infrared (IR) The spectrum shows a very broad trough for the O-H bond in the range of 2500-3300 cm⁻¹, characteristic of a carboxylic acid. A strong absorption for the C=O bond is observed in the range of 1680-1750 cm⁻¹.
Mass Spectrometry The molecular ion peak and characteristic fragment ions provide structural information.

Biosynthesis of this compound: The Role of Isochorismate Synthase

This compound is synthesized from chorismic acid in a reversible isomerization reaction catalyzed by the enzyme isochorismate synthase (ICS), also known as isochorismate hydroxymutase (EC 5.4.4.2)[2]. This enzyme is a key player in directing carbon flow from the central shikimate pathway into various specialized metabolic routes.

Biosynthesis_of_Isochorismic_Acid Shikimate_Pathway Shikimate Pathway Chorismic_Acid Chorismic Acid Shikimate_Pathway->Chorismic_Acid Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Tyr, Phe) Chorismic_Acid->Aromatic_Amino_Acids Chorismate Mutase, etc. ICS Isochorismate Synthase (ICS) Mg²⁺ dependent Chorismic_Acid->ICS Isochorismic_Acid This compound Secondary_Metabolites Secondary Metabolites (Salicylic Acid, Menaquinones, etc.) Isochorismic_Acid->Secondary_Metabolites Various Enzymes ICS->Isochorismic_Acid

In many organisms, multiple ICS isoenzymes exist, often with distinct roles. For example, in Escherichia coli, two ICS enzymes, EntC and MenF, are involved in the biosynthesis of enterobactin and menaquinone (vitamin K2), respectively. In the model plant Arabidopsis thaliana, AtICS1 is primarily responsible for the synthesis of salicylic acid, a key plant defense hormone, while AtICS2 is involved in the production of phylloquinone (vitamin K1).

Experimental Protocols

The following sections provide detailed methodologies for the enzymatic synthesis of this compound, the purification of isochorismate synthase, and the kinetic analysis of the enzyme.

Enzymatic Synthesis and Purification of this compound

This protocol describes a modern approach for the enzymatic synthesis of this compound using recombinant E. coli isochorismate synthase (EntC).

Materials:

  • Chorismic acid, barium salt

  • Recombinant His-tagged E. coli EntC

  • Tris-HCl buffer (50 mM, pH 7.8)

  • MgCl₂

  • Dowex AG1-X2 resin (formate form)

  • Formic acid

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve chorismic acid, barium salt in 50 mM Tris-HCl buffer (pH 7.8) containing 1 mM MgCl₂.

  • Enzymatic Conversion: Add purified recombinant EntC to the chorismate solution. The amount of enzyme will depend on the desired reaction scale and enzyme activity. Incubate the reaction mixture at 37°C for 2-4 hours.

  • Reaction Monitoring: Monitor the conversion of chorismate to isochorismate by HPLC.

  • Purification:

    • Terminate the reaction by acidifying with formic acid to a final concentration of 1%.

    • Load the reaction mixture onto a Dowex AG1-X2 column (formate form).

    • Wash the column with water to remove unreacted chorismate and other impurities.

    • Elute this compound with a linear gradient of formic acid (e.g., 0-2 M).

    • Collect fractions and analyze by HPLC. Pool fractions containing pure this compound.

    • Lyophilize the pooled fractions to obtain purified this compound.

Enzymatic_Synthesis_Workflow Start Start: Chorismic Acid Solution Add_Enzyme Add Recombinant EntC Start->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation HPLC_Monitoring Monitor by HPLC Incubation->HPLC_Monitoring Acidification Acidify with Formic Acid HPLC_Monitoring->Acidification Reaction Complete Ion_Exchange Dowex AG1-X2 Chromatography Acidification->Ion_Exchange Elution Elute with Formic Acid Gradient Ion_Exchange->Elution Fraction_Analysis Analyze Fractions by HPLC Elution->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Pure Fractions Lyophilization Lyophilize Pooling->Lyophilization End End: Purified this compound Lyophilization->End

Purification of Recombinant Isochorismate Synthase (EntC) from E. coli

This protocol details the purification of His-tagged EntC from an overexpressing E. coli strain.

Materials:

  • E. coli cell paste overexpressing His-tagged EntC

  • Lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography resin

  • Lysozyme (B549824), DNase I

Procedure:

  • Cell Lysis: Resuspend the E. coli cell paste in lysis buffer containing lysozyme and DNase I. Incubate on ice for 30 minutes. Sonicate the cell suspension to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer.

    • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged EntC with elution buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

ICS_Purification_Workflow Start Start: E. coli Cell Pellet Lysis Cell Lysis (Lysozyme, Sonication) Start->Lysis Clarification Centrifugation (Clarified Lysate) Lysis->Clarification NiNTA_Binding Ni-NTA Affinity Chromatography (Binding) Clarification->NiNTA_Binding Washing Wash with Wash Buffer NiNTA_Binding->Washing Elution Elute with Elution Buffer Washing->Elution Buffer_Exchange Buffer Exchange (Dialysis) Elution->Buffer_Exchange Purity_Check SDS-PAGE Analysis Buffer_Exchange->Purity_Check End End: Purified EntC Purity_Check->End Pure

Kinetic Analysis of Isochorismate Synthase

A continuous spectrophotometric assay can be used to determine the kinetic parameters of ICS. This assay couples the production of isochorismate to the activity of isochorismate pyruvate-lyase (IPL), which converts isochorismate to salicylate (B1505791) and pyruvate (B1213749). The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, and the accompanying oxidation of NADH to NAD⁺ is monitored as a decrease in absorbance at 340 nm.

Materials:

  • Purified ICS enzyme

  • Purified isochorismate pyruvate-lyase (e.g., PchB from Pseudomonas aeruginosa)

  • Lactate dehydrogenase

  • Chorismic acid

  • NADH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 1 mM MgCl₂)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing reaction buffer, NADH, lactate dehydrogenase, and a saturating concentration of IPL.

  • Initiation: Start the reaction by adding the ICS enzyme.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Kinetic Parameter Determination:

    • Vary the concentration of chorismic acid and measure the initial reaction rates.

    • Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

    • Calculate kcat from Vₘₐₓ and the enzyme concentration.

Quantitative Data Summary

The following tables summarize the kinetic parameters of several well-characterized isochorismate synthase enzymes.

Table 3: Kinetic Parameters of Isochorismate Synthases
EnzymeOrganismKₘ for Chorismate (µM)kcat (min⁻¹)Reference
EntCEscherichia coli14173[3]
PchAPseudomonas aeruginosa4.543.1[4]
AtICS1Arabidopsis thaliana41.538.7[5][6]
AtICS2Arabidopsis thaliana17.218.0[6]

Conclusion

The discovery of this compound more than five decades ago fundamentally altered our understanding of the shikimate pathway and its role in generating metabolic diversity. From its initial identification as an intermediate in siderophore biosynthesis to its now-established role as a precursor to plant defense hormones and essential vitamins, this compound remains a subject of intense research. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers in academia and industry who are working to further unravel the complexities of this compound metabolism and harness its potential in drug development and biotechnology.

References

The Pivotal Role of Isochorismic Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochorismic acid, a key branch-point metabolite in the shikimate pathway, plays a central role in the biosynthesis of a diverse array of primary and secondary metabolites in microorganisms. This technical guide provides an in-depth exploration of the biosynthesis of this compound and its subsequent conversion into crucial compounds such as siderophores and salicylic (B10762653) acid. We present a comprehensive overview of the key enzymes involved, their kinetic properties, and the intricate regulatory mechanisms that govern these pathways. Furthermore, this guide offers detailed experimental protocols for the study of this compound metabolism and visualizes the core pathways and experimental workflows through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and exploit these vital microbial metabolic pathways.

Introduction

Chorismate, the final product of the shikimate pathway, stands at a critical metabolic crossroads in bacteria, archaea, fungi, and plants.[1] From this central precursor, a multitude of essential aromatic compounds are synthesized, including the aromatic amino acids, folate cofactors, and vitamins.[1][2] One of the key enzymatic transformations of chorismate is its isomerization to this compound, a reaction catalyzed by the enzyme isochorismate synthase (ICS).[2] This conversion marks a significant commitment of carbon flux towards the biosynthesis of a range of specialized metabolites, many of which have profound physiological and ecological importance.[2]

In the microbial world, this compound is a crucial precursor for the production of siderophores, which are high-affinity iron-chelating molecules essential for microbial survival in iron-limited environments.[2] Additionally, some bacteria utilize this compound to synthesize salicylic acid, a molecule with diverse biological activities, including roles in pathogenesis and signaling.[3] Given the importance of these downstream products in microbial physiology and virulence, the enzymes involved in this compound metabolism represent attractive targets for the development of novel antimicrobial agents.[4]

This technical guide aims to provide a comprehensive and detailed overview of the role of this compound in microbial metabolism. We will delve into the biosynthesis of this compound, the enzymatic pathways that utilize it as a substrate, and the regulatory networks that control these processes. Quantitative data on enzyme kinetics and metabolite concentrations are summarized for easy reference. Detailed experimental protocols are provided to facilitate further research in this area. Finally, key pathways and workflows are illustrated using diagrams to provide a clear visual representation of these complex biological processes.

Biosynthesis of this compound

The synthesis of this compound from chorismate is a reversible isomerization reaction catalyzed by isochorismate synthase (EC 5.4.4.2).[5] This enzyme belongs to the family of intramolecular transferases and facilitates the transfer of the hydroxyl group on the chorismate ring.[5]

Isochorismate Synthase (ICS)

In many bacteria, there are two main isozymes of isochorismate synthase, each dedicated to a specific metabolic pathway. In Escherichia coli, these are:

  • EntC: This enzyme is involved in the biosynthesis of the siderophore enterobactin (B1671361). Its expression is induced under iron-limiting conditions.[2][6]

  • MenF: This enzyme channels isochorismate towards the synthesis of menaquinone (Vitamin K2).[5]

The reaction catalyzed by ICS is dependent on the presence of a divalent metal ion, typically Mg²⁺.[5]

Metabolic Fates of this compound

Once synthesized, this compound serves as a precursor for several important classes of microbial metabolites.

Siderophore Biosynthesis

Siderophores are critical for the acquisition of ferric iron (Fe³⁺), an essential nutrient that is often sparingly soluble in the environment. This compound is a key intermediate in the biosynthesis of catechol-type siderophores, such as enterobactin in E. coli.

The pathway from this compound to enterobactin involves the following key steps:

  • Conversion to 2,3-dihydro-2,3-dihydroxybenzoate: Isochorismatase (EntB) catalyzes the hydrolysis of isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate (B1213749).[7]

  • Oxidation to 2,3-dihydroxybenzoate (DHB): The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) oxidizes 2,3-dihydro-2,3-dihydroxybenzoate to DHB.

  • Activation and Assembly: DHB is then activated and condensed with L-serine to form the final enterobactin molecule.

Salicylic Acid Biosynthesis

In some bacteria, such as Pseudomonas aeruginosa, this compound is a direct precursor to salicylic acid. This conversion is catalyzed by the enzyme isochorismate pyruvate lyase (IPL), encoded by the pchB gene.[3] This enzyme catalyzes the elimination of pyruvate from isochorismate to yield salicylate (B1505791).[3]

Regulation of this compound Metabolism

The biosynthesis of this compound and its downstream products is tightly regulated to meet the metabolic needs of the cell and respond to environmental cues.

Iron-Dependent Regulation by Fur

The primary regulatory mechanism governing the production of siderophores is the Ferric Uptake Regulator (Fur) protein.[8] In the presence of sufficient intracellular iron, the Fe²⁺-Fur complex acts as a transcriptional repressor, binding to specific DNA sequences (Fur boxes) in the promoter regions of genes involved in siderophore biosynthesis, including entC.[5][8] This binding blocks transcription and prevents the unnecessary production of siderophores.[8]

Under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to a conformational change in the repressor and its release from the DNA.[9] This derepression allows for the transcription of the ent genes and the subsequent synthesis of enterobactin to scavenge for iron.[10]

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
EnzymeOrganismSubstrateKm (µM)kcat (min-1)Reference(s)
Isochorismate Synthase (EntC) Escherichia coliChorismate14173[3]
Isochorismate5108[3]
Isochorismatase (EntB) Escherichia coliIsochorismate14.7600[11]
Isochorismate Pyruvate Lyase (PchB) Pseudomonas aeruginosaIsochorismate42 ± 20.042 ± 0.0006[5]
Table 2: Siderophore Concentrations in Microbial Cultures
OrganismSiderophoreCulture ConditionConcentration (µM)Reference(s)
Pseudomonas aeruginosa PSSPyoverdinSuccinate medium~60[12]
Glucose medium~80[12]
Glutamic acid medium~140[12]

Experimental Protocols

Coupled Spectrophotometric Assay for Isochorismate Synthase Activity

This protocol describes a continuous enzyme-coupled assay to determine the kinetic parameters of isochorismate synthase (ICS). The production of isochorismate is coupled to its conversion to salicylate by an excess of isochorismate pyruvate lyase (IPL), and the formation of salicylate is monitored spectrophotometrically.

Materials:

  • Purified isochorismate synthase (e.g., EntC)

  • Purified isochorismate pyruvate lyase (e.g., PchB)

  • Chorismate

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

  • Spectrophotometer capable of measuring absorbance at 305 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and a saturating concentration of purified IPL.

  • Add a known concentration of the purified ICS enzyme to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of the substrate, chorismate.

  • Immediately monitor the increase in absorbance at 305 nm, which corresponds to the formation of salicylate.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

  • To determine the Km for chorismate, perform the assay with a range of chorismate concentrations.[13]

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[13] The kcat can then be calculated from Vmax and the enzyme concentration.

Heterologous Expression and Purification of Isochorismate Synthase (EntC)

This protocol provides a general guideline for the expression and purification of a His-tagged EntC from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the His-tagged entC gene

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Ni-NTA affinity chromatography column

  • Sonicator

  • Centrifuge

Procedure:

  • Expression:

    • Transform the expression vector into the E. coli expression strain.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA column equilibrated with Lysis Buffer.

    • Wash the column with Wash Buffer to remove unbound proteins.

    • Elute the His-tagged EntC protein with Elution Buffer.

    • Analyze the fractions by SDS-PAGE to assess purity.

    • Pool the pure fractions and dialyze against a suitable storage buffer.[14][15][16]

HPLC Analysis of 2,3-Dihydroxybenzoic Acid (DHB)

This protocol outlines a method for the analysis of DHB, a key intermediate in enterobactin biosynthesis.

Materials:

  • Bacterial culture supernatant or cell extract

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid).

  • DHB standard

Procedure:

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter.

    • For cell extracts, perform a suitable extraction protocol (e.g., with an organic solvent) and then filter.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run a suitable gradient program to elute the compounds.

    • Monitor the absorbance at a wavelength appropriate for DHB (e.g., 250 nm).[1]

    • Identify the DHB peak by comparing its retention time with that of a pure standard.

    • Quantify the amount of DHB by comparing the peak area to a standard curve.[17][18]

Mandatory Visualization

Isochorismate_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_isochorismate Isochorismate Metabolism Erythrose-4-P Erythrose-4-P Chorismate Chorismate Erythrose-4-P->Chorismate Multiple Steps Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->Chorismate Multiple Steps Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (EntC, MenF) Salicylic Acid Salicylic Acid Isochorismate->Salicylic Acid Isochorismate Pyruvate Lyase (PchB) 2,3-Dihydroxybenzoate 2,3-Dihydroxybenzoate Isochorismate->2,3-Dihydroxybenzoate Isochorismatase (EntB) & 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) Menaquinone Menaquinone Isochorismate->Menaquinone Multiple Steps Enterobactin Enterobactin 2,3-Dihydroxybenzoate->Enterobactin Multiple Steps

Caption: Biosynthesis and metabolic fates of this compound in microbes.

Fur_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe2+ Fe²⁺ Fur_protein Fur Protein Fe2+->Fur_protein Binds Fur_Fe_complex Fur-Fe²⁺ Complex Fur_protein->Fur_Fe_complex Fur_box Fur Box (DNA) Fur_Fe_complex->Fur_box Binds Transcription_blocked Transcription Blocked entC_gene entC gene Apo_Fur Apo-Fur Fur_box_low Fur Box (DNA) Apo_Fur->Fur_box_low Dissociates entC_gene_low entC gene Transcription_active Transcription Active EntC_protein EntC Protein Transcription_active->EntC_protein Siderophore_biosynthesis Siderophore Biosynthesis EntC_protein->Siderophore_biosynthesis

Caption: Fur-mediated regulation of enterobactin biosynthesis genes.

Experimental_Workflow Gene_Cloning 1. Gene Cloning (e.g., entC into expression vector) Transformation 2. Transformation into E. coli expression host Gene_Cloning->Transformation Protein_Expression 3. Protein Expression (IPTG Induction) Transformation->Protein_Expression Cell_Lysis 4. Cell Lysis (Sonication) Protein_Expression->Cell_Lysis Purification 5. Protein Purification (e.g., Ni-NTA Chromatography) Cell_Lysis->Purification Purity_Analysis 6. Purity Analysis (SDS-PAGE) Purification->Purity_Analysis Enzyme_Assay 7. Enzyme Activity Assay (Spectrophotometric) Purity_Analysis->Enzyme_Assay Kinetic_Analysis 8. Kinetic Parameter Determination (Km, kcat) Enzyme_Assay->Kinetic_Analysis Data_Analysis 9. Data Analysis and Interpretation Kinetic_Analysis->Data_Analysis

References

The Pivotal Role of Isochorismic Acid in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochorismic acid, a key intermediate in the shikimate pathway, stands at a critical metabolic crossroads in the plant kingdom.[1][2] Though its presence is often transient and in low concentrations, its role as a precursor to vital compounds such as the defense hormone salicylic (B10762653) acid and the primary electron acceptor phylloquinone (Vitamin K1) makes it a molecule of significant interest.[2][3] This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, its biosynthesis, and its metabolic fate. It is designed to be a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and application in fields ranging from plant biology to drug development.

Biosynthesis and Metabolic Fate of this compound

In plants, this compound is synthesized from chorismate, the end-product of the shikimate pathway.[1] This conversion is catalyzed by the enzyme isochorismate synthase (ICS) and represents a major branch point in the biosynthesis of aromatic compounds.[1]

Salicylic Acid Biosynthesis

The biosynthesis of salicylic acid (SA) via the isochorismate pathway is a cornerstone of plant defense signaling.[1][3] In the model plant Arabidopsis thaliana, this process is primarily initiated in the chloroplasts where ISOCHORISMATE SYNTHASE 1 (ICS1) converts chorismate to isochorismate.[1][3] The newly synthesized isochorismate is then exported to the cytosol by the transporter ENHANCED DISEASE SUSCEPTIBILITY 5 (EDS5) .[1] In the cytosol, the enzyme avrPphB SUSCEPTIBLE 3 (PBS3) , a GH3 acyl-adenylate/thioester-forming enzyme, conjugates glutamate (B1630785) to isochorismate, forming isochorismate-9-glutamate.[1] This intermediate then spontaneously decomposes to yield salicylic acid and 2-hydroxy-acryloyl-N-glutamate.

Phylloquinone Biosynthesis

This compound is also an essential precursor for the biosynthesis of phylloquinone, a vital component of the photosynthetic electron transport chain.[2] Both ICS1 and its homolog, ISOCHORISMATE SYNTHASE 2 (ICS2) , contribute to the pool of isochorismate destined for phylloquinone synthesis.[1]

Quantitative Data on Isochorismate-Derived Metabolites

Direct quantification of endogenous this compound in plant tissues is challenging due to its low abundance and instability. Consequently, much of the available quantitative data focuses on its more stable downstream products, particularly salicylic acid. The following tables summarize the levels of salicylic acid and related metabolites in Arabidopsis thaliana as reported in the literature.

Plant SpeciesTissueConditionMetaboliteConcentration (ng/g Fresh Weight)Reference
Arabidopsis thaliana (Col-0)LeavesMock-inoculatedSalicylic Acid (SA)~100[3]
Arabidopsis thaliana (Col-0)LeavesPseudomonas syringae pv. maculicola (Psm) inoculated (48 h)Salicylic Acid (SA)~1500[3]
Arabidopsis thaliana (sid2 mutant)LeavesPsm-inoculated (48 h)Salicylic Acid (SA)~50[3]
Arabidopsis thaliana (eds5 mutant)LeavesPsm-inoculated (48 h)Salicylic Acid (SA)~100[3]
Arabidopsis thaliana (pbs3 mutant)LeavesPsm-inoculated (48 h)Salicylic Acid (SA)~200[3]
Plant SpeciesTissueConditionMetaboliteConcentration (ng/g Fresh Weight)Reference
Arabidopsis thaliana (Col-0)LeavesMock-inoculatedSalicyloyl-aspartate (SA-Asp)Not detected[3]
Arabidopsis thaliana (Col-0)LeavesPsm-inoculated (48 h)Salicyloyl-aspartate (SA-Asp)~150[3]
Arabidopsis thaliana (Col-0)LeavesMock-inoculatedSalicyloyl-malate (SA-Mal)Not detected[3]
Arabidopsis thaliana (Col-0)LeavesPsm-inoculated (48 h)Salicyloyl-malate (SA-Mal)~250[3]

Experimental Protocols

Extraction of this compound and Related Metabolites from Plant Tissue

This protocol is adapted from methods used for the extraction of salicylic acid and other phytohormones.[4][5] Due to the instability of this compound, all steps should be performed rapidly and at low temperatures.

Materials:

  • Fresh plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction buffer: 80% methanol (B129727) in water, 0.1% formic acid

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on a rocking platform at 4°C for 30 minutes.

  • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • The extract is now ready for analysis by LC-MS/MS or for further purification.

Quantification of this compound by UPLC-MS/MS

This protocol provides a general framework for the analysis of this compound. Specific parameters will need to be optimized based on the instrument used.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute compounds of varying polarities.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound must be determined using a pure standard. A likely precursor ion would be [M-H]⁻ at m/z 225.04.

  • Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature for maximum signal intensity.

In Vitro Isochorismate Synthase (ICS) Activity Assay

This assay measures the conversion of chorismate to isochorismate catalyzed by the ICS enzyme.[5][6]

Materials:

  • Purified recombinant ICS enzyme or crude protein extract from plant tissue

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Chorismate solution (1 mM)

  • Methanol

  • HPLC system with a UV detector

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 50 µL Assay Buffer

    • 10 µL Chorismate solution (final concentration 200 µM)

    • X µL of enzyme solution (amount to be optimized)

    • Add water to a final volume of 100 µL.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

  • Stop the reaction by adding an equal volume (100 µL) of methanol.

  • Centrifuge at 16,000 x g for 10 minutes to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of isochorismate formed. The separation can be achieved on a C18 column with a methanol/water gradient, and isochorismate can be detected by its UV absorbance at ~278 nm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound in plants.

Salicylic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_cytosol Cytosol Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS1 EDS5 EDS5 Isochorismate->EDS5 ICS1 ICS1 Isochorismate_cytosol Isochorismate Isochorismate_9_Glutamate Isochorismate-9-Glutamate Isochorismate_cytosol->Isochorismate_9_Glutamate PBS3 + Glutamate SA Salicylic Acid Isochorismate_9_Glutamate->SA Spontaneous decomposition PBS3 PBS3 EDS5->Isochorismate_cytosol

Salicylic Acid Biosynthesis Pathway in Arabidopsis thaliana.

Phylloquinone_Biosynthesis_Branch cluster_SA Salicylic Acid Pathway cluster_Phylloquinone Phylloquinone Pathway Chorismate Chorismate ICS1_SA ICS1 Chorismate->ICS1_SA ICS1_Phyllo ICS1 Chorismate->ICS1_Phyllo ICS2 ICS2 Chorismate->ICS2 Isochorismate_SA Isochorismate ICS1_SA->Isochorismate_SA SA Salicylic Acid Isochorismate_SA->SA Isochorismate_Phyllo Isochorismate ICS1_Phyllo->Isochorismate_Phyllo ICS2->Isochorismate_Phyllo Phylloquinone Phylloquinone Isochorismate_Phyllo->Phylloquinone

Branch point from Chorismate to Salicylic Acid and Phylloquinone.

Experimental_Workflow PlantTissue Plant Tissue (e.g., leaves) Freezing Flash Freezing (Liquid N2) PlantTissue->Freezing Grinding Grinding to Fine Powder Freezing->Grinding Extraction Extraction with 80% Methanol, 0.1% Formic Acid Grinding->Extraction Centrifugation Centrifugation (16,000 x g, 20 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis UPLC-MS/MS Analysis Supernatant->Analysis

Workflow for Extraction and Analysis of Isochorismate-derived Metabolites.

Conclusion

This compound, despite its elusive nature, is a central player in plant metabolism, dictating the flow of carbon into pathways crucial for both primary and secondary metabolism. Understanding its biosynthesis and regulation is paramount for developing strategies to enhance plant disease resistance and for the potential discovery of novel bioactive compounds. The methodologies and data presented in this guide offer a solid foundation for researchers to further investigate the intricate roles of this compound and its derivatives in the complex life of plants.

References

An In-depth Technical Guide to Isochorismic Acid: Properties, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochorismic acid is a pivotal intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic compounds in bacteria, archaea, fungi, and plants.[1] As the isomer of the more commonly known chorismic acid, this compound serves as a critical branch-point metabolite, leading to the production of a diverse array of primary and secondary metabolites. These include the phytohormone salicylic (B10762653) acid, essential for plant defense, and siderophores like enterobactin (B1671361), which are crucial for iron acquisition in many bacteria.[1][2] Its instability and central metabolic role make it a compound of significant interest for researchers in biochemistry, natural product synthesis, and drug development. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visual representation of its key metabolic pathways.

Chemical and Physical Properties

This compound is a thermodynamically unstable compound, particularly in aqueous solutions at neutral pH and room temperature, where it can decompose into a mixture of salicylate (B1505791) and meta-carboxyphenylpyruvate.[2] This instability presents challenges in its isolation and characterization. The quantitative data available for this compound and its deprotonated form, isochorismate, are summarized below.

Table 1: General and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (5S,6S)-5-(1-carboxyethenoxy)-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid[1][3]
Synonyms Isochorismate, iso-chorismic acid[3]
CAS Number 22642-82-6[1][2][3]
Molecular Formula C₁₀H₁₀O₆[1][3][4]
Molecular Weight 226.18 g/mol [1][3]
Appearance White crystalline powder[5]
InChI Key NTGWPRCCOQCMGE-YUMQZZPRSA-N[1]

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValueNotes and Reference(s)
Melting Point Not availableDue to its instability, a precise melting point has not been reported.
Boiling Point 558.8 °C at 760 mmHg (Predicted for Isochorismate(2-))This is a predicted value for the deprotonated form and may not accurately represent the free acid.[6]
Density 1.49 g/cm³[4]
Solubility Highly soluble in waterThe presence of multiple polar functional groups (two carboxylic acids and a hydroxyl group) contributes to its high water solubility.[5]
Flash Point 226.8 °C (Predicted for Isochorismate(2-))This is a predicted value for the deprotonated form.[6]
Stability Unstable in neutral aqueous solution at room temperature.Decomposes via a[7][7]-sigmatropic rearrangement.[2][5]
Storage Store in a dry, dark, and ventilated place.[8] For solutions, it is recommended to store as aliquots in tightly sealed vials at -20°C for up to one month.

Table 3: Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted/Observed FeaturesReference(s)
¹H NMR Vinylic protons observed in an equilibrium mixture with chorismate show distinct peaks. The vinyl protons at positions 2, 3, 4, and 11 are key identifiers.A published spectrum of a chorismate/isochorismate equilibrium mixture can be used for peak identification.
¹³C NMR Expected signals for two carboxylic acid carbons (~170-185 ppm), four sp² carbons of the cyclohexadiene ring and the vinyl group (~115-150 ppm), and two sp³ carbons (one bearing a hydroxyl group and the other an ether linkage, ~50-80 ppm).Based on typical chemical shift ranges for these functional groups.
IR Spectroscopy Broad O-H stretch from the carboxylic acids (~2500-3300 cm⁻¹), strong C=O stretch from the carboxylic acids (~1680-1750 cm⁻¹), C=C stretch from the alkene and diene (~1600-1680 cm⁻¹), and C-O stretch from the ether and alcohol (~1000-1300 cm⁻¹).Based on characteristic infrared absorption frequencies of the functional groups present.
UV-Vis Spectroscopy The structurally similar chorismic acid has a λmax around 272-275 nm. This compound is expected to have a similar absorption maximum due to the conjugated diene system.[7]

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

A reliable method for producing this compound is through the enzymatic conversion of chorismic acid using isochorismate synthase (EntC). The following protocol is adapted from established procedures.[9]

1. Expression and Purification of Isochorismate Synthase (EntC):

  • The entC gene from Escherichia coli can be cloned into an expression vector (e.g., pET series) with a His-tag for affinity purification.

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication.

  • Clarify the lysate by centrifugation and purify the His-tagged EntC protein using a Ni-NTA affinity chromatography column.

  • Elute the protein and dialyze against a suitable storage buffer.

2. Enzymatic Conversion of Chorismate to Isochorismate:

  • Prepare a reaction mixture containing chorismate in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Initiate the reaction by adding the purified EntC enzyme.

  • The reaction progress can be monitored by HPLC. The conversion typically reaches equilibrium.

3. Purification of this compound:

  • To simplify purification, the remaining chorismate can be selectively removed. One method involves the use of a chorismatase (e.g., FkbO), which hydrolyzes chorismate but not isochorismate.[9]

  • After enzymatic removal of chorismate, the reaction mixture can be purified by flash chromatography.

  • A preparative low-pressure liquid chromatography method using an octadecyl (C18) reverse-phase column with a stepped methanol (B129727) gradient has been shown to be effective.[10]

  • Collect the fractions containing this compound, which can be identified by HPLC analysis.

  • The purified this compound should be stored appropriately to prevent degradation.

Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of this compound.

1. HPLC System and Column:

  • A standard HPLC system equipped with a UV detector is suitable.

  • A reversed-phase C18 column is commonly used for the separation of organic acids.

2. Mobile Phase and Gradient:

  • A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., methanol or acetonitrile).

  • An acidic mobile phase (e.g., 0.1% phosphoric acid in water) is often used to ensure the organic acids are in their protonated form.

  • A gradient elution may be necessary to achieve good separation from other components in a complex mixture.

3. Sample Preparation and Detection:

  • Samples should be filtered through a 0.22 µm filter before injection.

  • Detection is typically performed by monitoring the UV absorbance at a wavelength around 210 nm for general organic acids or near the expected λmax of this compound (~275 nm) for higher specificity.

4. Quantification:

  • A standard curve should be generated using purified this compound of known concentrations to allow for accurate quantification.

Signaling Pathways and Metabolic Roles

This compound is a key branch-point intermediate in several critical biosynthetic pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate its central role.

Biosynthesis of Salicylic Acid

Salicylic acid is a plant hormone crucial for signaling in plant defense against pathogens. In both plants and some bacteria, its biosynthesis proceeds from chorismate via isochorismate.

Salicylic_Acid_Biosynthesis cluster_bacteria Bacterial Pathway cluster_plant Plant Pathway Chorismate Chorismate Isochorismate Isochorismate Salicylic_Acid Salicylic Acid Chorismate_b Chorismate Isochorismate_b Isochorismate Chorismate_b->Isochorismate_b Isochorismate Synthase (ICS) Salicylic_Acid_b Salicylic Acid Isochorismate_b->Salicylic_Acid_b Isochorismate Pyruvate Lyase (IPL) Chorismate_p Chorismate (in plastid) Isochorismate_p Isochorismate (in plastid) Chorismate_p->Isochorismate_p ICS1 Isochorismate_c Isochorismate (in cytosol) Isochorismate_p->Isochorismate_c EDS5 (transporter) Isochorismate_Glu Isochorismate- 9-glutamate Isochorismate_c->Isochorismate_Glu PBS3 Salicylic_Acid_p Salicylic Acid Isochorismate_Glu->Salicylic_Acid_p EPS1 (or spontaneous)

Caption: Biosynthesis of Salicylic Acid from Chorismate in Bacteria and Plants.

Biosynthesis of Enterobactin in E. coli

Enterobactin is a high-affinity siderophore produced by E. coli and other enteric bacteria to scavenge iron from the environment. Isochorismate is a key precursor in this pathway.

Enterobactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC (Isochorismate Synthase) DHB_dihydro 2,3-dihydro-2,3- dihydroxybenzoate Isochorismate->DHB_dihydro EntB (Isochorismatase) DHB 2,3-Dihydroxybenzoate (DHB) DHB_dihydro->DHB EntA (Dehydrogenase) DHB_Serine DHB-Serine DHB->DHB_Serine EntE, EntB, L-Serine Enterobactin Enterobactin DHB_Serine->Enterobactin EntF

Caption: The Enterobactin Biosynthesis Pathway in Escherichia coli.

Conclusion

This compound, despite its inherent instability, is a molecule of profound importance in the metabolic landscape of a wide range of organisms. Its role as a precursor to vital compounds such as salicylic acid and enterobactin makes the enzymes involved in its synthesis and metabolism attractive targets for the development of novel antimicrobial agents and for engineering plant resistance. The information and protocols provided in this guide are intended to facilitate further research into this fascinating and crucial biomolecule, empowering scientists and drug development professionals to explore its full potential.

References

An In-depth Technical Guide to the Enzymatic Mechanism of Isochorismate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochorismate synthase (ICS) is a pivotal enzyme that catalyzes the isomerization of chorismate to isochorismate. This reaction represents a critical branch point in the shikimate pathway, directing carbon flux towards the biosynthesis of a diverse array of primary and secondary metabolites. In bacteria, isochorismate is a precursor to siderophores, such as enterobactin (B1671361), and menaquinone (vitamin K2). In plants, it is the key precursor for the phytohormone salicylic (B10762653) acid, a central player in plant defense against pathogens. The absence of the shikimate pathway in mammals makes its enzymes, including isochorismate synthase, attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the enzymatic mechanism of isochorismate synthase, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Enzymatic Mechanism

Isochorismate synthase (EC 5.4.4.2) is an isomerase that facilitates an intramolecular transfer of a hydroxyl group from the C4 to the C2 position of the cyclohexadiene ring of chorismate.[1] The reaction is dependent on the presence of a divalent metal ion, typically Mg2+.[1][2] The catalytic mechanism is proposed to proceed via a general acid-base catalysis.

The key catalytic residues in the active site are a lysine (B10760008) and a glutamate (B1630785).[3] The proposed mechanism involves the following steps:

  • Substrate Binding: Chorismate binds to the active site of the enzyme. The binding is stabilized by interactions with the Mg2+ ion and various active site residues.

  • Nucleophilic Attack: A water molecule, activated by the catalytic lysine residue acting as a general base, performs a nucleophilic attack on the C2 position of the chorismate ring.[4][5]

  • Intermediate Formation: This attack leads to the formation of a transient intermediate.

  • Protonation and Elimination: The catalytic glutamate residue acts as a general acid, protonating the hydroxyl group at the C4 position, facilitating its elimination as a water molecule.[5]

  • Product Release: The product, isochorismate, is then released from the active site.

The reaction catalyzed by isochorismate synthase is reversible and operates near equilibrium.[6][7]

Quantitative Data on Isochorismate Synthase Kinetics

The kinetic parameters of isochorismate synthase have been characterized from various organisms. A summary of these quantitative data is presented in the table below for easy comparison.

EnzymeOrganismKm for Chorismate (µM)kcat (min-1)KeqReference(s)
AtICS1 Arabidopsis thaliana41.538.70.89[6][7]
AtICS2 Arabidopsis thaliana17.218.00.76[6]
EntC Escherichia coli141730.56[6]
PchA Pseudomonas aeruginosa4.543.1-[8]
CrICS (Isoform I) Catharanthus roseus558--[2]
CrICS (Isoform II) Catharanthus roseus319--[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of isochorismate synthase. Below are protocols for key experiments cited in the literature.

Expression and Purification of Recombinant Isochorismate Synthase

A common method for obtaining purified isochorismate synthase for in vitro studies involves the overexpression of the corresponding gene in Escherichia coli.

  • Cloning: The coding sequence of the isochorismate synthase gene is cloned into an expression vector, often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.

  • Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or high-pressure homogenization.

  • Purification: The crude cell lysate is clarified by centrifugation. The supernatant containing the soluble recombinant protein is then subjected to affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.

Isochorismate Synthase Activity Assays

This method directly measures the conversion of chorismate to isochorismate.

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.0), MgCl₂ (typically 1-10 mM), chorismate (as substrate), and the purified isochorismate synthase enzyme.[1]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30-37°C) for a defined period.

  • Reaction Termination: The reaction is stopped, often by the addition of an organic solvent like methanol (B129727) or by heat inactivation.

  • Analysis: The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (HPLC). Chorismate and isochorismate are separated and quantified by their absorbance at a specific wavelength (e.g., 278 nm).

This is a continuous assay that couples the production of isochorismate to a subsequent reaction that produces a chromophoric or fluorogenic product. A common coupling enzyme is isochorismate-pyruvate lyase (IPL), which converts isochorismate to salicylate (B1505791) and pyruvate.

  • Reaction Mixture: The reaction mixture includes the components of the standard ICS assay, along with an excess of the coupling enzyme (e.g., PchB from Pseudomonas aeruginosa).

  • Detection: The formation of salicylate can be monitored continuously by measuring the increase in fluorescence (excitation at ~305 nm, emission at ~410 nm) or by a change in absorbance.

  • Advantages: This method is highly sensitive and allows for real-time kinetic measurements, making it suitable for determining kinetic parameters like Km and kcat.

X-ray Crystallography for Structural Studies

Determining the three-dimensional structure of isochorismate synthase provides invaluable insights into its catalytic mechanism and substrate binding.

  • Crystallization: Purified and concentrated isochorismate synthase is subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. A range of crystallization conditions (precipitants, pH, temperature) are tested to obtain well-diffracting crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein. A molecular model is built into the electron density and refined to yield the final three-dimensional structure.

Mandatory Visualizations

Enzymatic Mechanism of Isochorismate Synthase

Enzymatic_Mechanism cluster_Enzyme Isochorismate Synthase Active Site Chorismate Chorismate Enzyme_Chorismate Enzyme-Chorismate Complex Chorismate->Enzyme_Chorismate Binding Intermediate Covalent Intermediate Enzyme_Chorismate->Intermediate Nucleophilic attack (H2O activated by Lys) Enzyme_Isochorismate Enzyme-Isochorismate Complex Intermediate->Enzyme_Isochorismate Protonation & Elimination (Glu as acid) Isochorismate Isochorismate Enzyme_Isochorismate->Isochorismate Release Enzyme Free Enzyme Enzyme_Isochorismate->Enzyme Salicylic_Acid_Pathway Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate ICS Isochorismate Synthase (ICS) Chorismate->ICS Isochorismate Isochorismate ICS->Isochorismate Downstream Downstream Enzymes (e.g., IPL in some bacteria) Isochorismate->Downstream SA Salicylic Acid Downstream->SA Experimental_Workflow cluster_Analysis Analysis Start Start: Prepare Reaction Mixture (Buffer, MgCl2, Chorismate) Add_Enzyme Add Purified ICS Enzyme Start->Add_Enzyme Incubate Incubate at Controlled Temperature Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction HPLC HPLC Analysis (Separate & Quantify Chorismate/Isochorismate) Stop_Reaction->HPLC Coupled_Assay Coupled Assay Analysis (Measure Product of Coupling Enzyme) Stop_Reaction->Coupled_Assay Data_Analysis Data Analysis (Calculate Kinetic Parameters) HPLC->Data_Analysis Coupled_Assay->Data_Analysis

References

The Lynchpin of Plant Defense: A Technical Guide to the Biological Significance of Isochorismic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochorismic acid, a key intermediate derived from the shikimate pathway, stands as a critical nexus in the intricate network of plant defense. Its primary role as the direct precursor to salicylic (B10762653) acid (SA), a phytohormone central to orchestrating both local and systemic acquired resistance (SAR), positions it as a lynchpin in the plant's ability to fend off a broad spectrum of pathogens. This technical guide provides an in-depth exploration of the biological significance of this compound in plant defense, detailing its biosynthesis, its role in signaling pathways, and its ultimate contribution to the synthesis of defense-related compounds. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the complex biological processes in which it is involved, offering a comprehensive resource for researchers in plant science and drug development.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to protect themselves from pathogenic microorganisms. A crucial component of this defense is the ability to synthesize signaling molecules that trigger a broad and long-lasting immune response. Salicylic acid (SA) is a phenolic phytohormone that plays a central role in mediating plant defense against biotrophic and hemibiotrophic pathogens.[1][2] The biosynthesis of SA in plants predominantly occurs via the isochorismate pathway, making this compound a metabolite of paramount importance for plant immunity.[1][3]

This guide delves into the technical details of this compound's role in plant defense, providing the scientific community with a consolidated resource on its biochemistry, regulation, and methods of analysis.

Biosynthesis of this compound

This compound is synthesized from chorismate, a key branch-point metabolite in the shikimate pathway, through the action of the enzyme isochorismate synthase (ICS) .[3][4] In the model plant Arabidopsis thaliana, two genes, ICS1 and ICS2, encode for this enzyme.[5]

  • ICS1 (also known as SID2) is the primary isoform responsible for pathogen-induced SA biosynthesis.[1][5] Its expression is significantly upregulated upon pathogen attack.[4]

  • ICS2 is believed to be primarily involved in the biosynthesis of phylloquinone (vitamin K1) and contributes only minimally to the defense-related SA pool.[5]

The conversion of chorismate to isochorismate occurs within the plastids.[3]

The Central Role of this compound in Salicylic Acid Synthesis and Signaling

This compound serves as the direct precursor for the vast majority of SA produced during a defense response. The conversion of this compound to SA is a multi-step process involving its export from the plastid and subsequent enzymatic modification in the cytosol.

Transport and Cytosolic Conversion

Once synthesized in the plastid, this compound is transported to the cytosol by the MATE (Multidrug and Toxin Extrusion) transporter ENHANCED DISEASE SUSCEPTIBILITY 5 (EDS5) .[4][6] In the cytosol, the enzyme avrPphB SUSCEPTIBLE 3 (PBS3) , a member of the GH3 family of acyl-adenylate/thioester-forming enzymes, catalyzes the conjugation of glutamate (B1630785) to isochorismate, forming isochorismoyl-glutamate.[4][7] This intermediate is then converted to SA.[7]

Regulation of this compound Synthesis

The expression of the key biosynthetic gene, ICS1, is tightly regulated at the transcriptional level by a complex network of transcription factors. Two master transcription factors, SAR DEFICIENT 1 (SARD1) and CALMODULIN-BINDING PROTEIN 60g (CBP60g) , directly bind to the promoter of ICS1 and are essential for its induction upon pathogen infection.[8][9] This regulation ensures that the production of this compound, and subsequently SA, is rapidly initiated when the plant perceives a threat.

Quantitative Data on this compound and Salicylic Acid in Plant Defense

The pivotal role of the isochorismate pathway in SA biosynthesis is underscored by the dramatic reduction in SA levels and compromised disease resistance observed in mutants defective in this pathway.

Table 1: Salicylic Acid Levels in Wild-Type vs. sid2 Mutant Arabidopsis thaliana

Plant GenotypeTreatmentFree SA (µg/g FW)Total SA (µg/g FW)Reference
Wild-Type (Col-0)Mock~0.1~1.0[7]
Wild-Type (Col-0)Pseudomonas syringae infection~1.3~20.5[7]
sid2-2 mutantMock<0.01~0.2[7]
sid2-2 mutantPseudomonas syringae infection~0.05~0.5[7]

Table 2: Fold Change in ICS1 Gene Expression Upon Pathogen Challenge

Plant GenotypeTreatmentFold Change in ICS1 ExpressionTime PointReference
Wild-Type (Col-0)Pseudomonas syringae>1024 hpi[8]
Wild-Type (Col-0)Powdery MildewSignificant induction3-7 dpi[8]
sard1 cbp60g double mutantPseudomonas syringaeNo significant induction24 hpi[8]

(hpi: hours post-inoculation; dpi: days post-inoculation)

Experimental Protocols

Quantification of Salicylic Acid and this compound by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of SA and this compound from plant tissue.

1. Sample Preparation:

  • Harvest 50-100 mg of plant leaf tissue and immediately freeze in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction:

  • To the powdered tissue, add 1 mL of an extraction solvent (e.g., 90% methanol (B129727) or a mixture of methanol:water:formic acid).
  • Include an internal standard (e.g., deuterated SA) for accurate quantification.
  • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Use a C18 SPE cartridge to remove interfering compounds.
  • Condition the cartridge with methanol followed by water.
  • Load the supernatant and wash with water.
  • Elute the analytes with methanol.

4. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol).
  • Inject the sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
  • HPLC Conditions (Example):
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[10]
  • Mobile Phase A: 0.1% formic acid in water.[10]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
  • Gradient: A suitable gradient from low to high organic phase to separate the analytes.
  • Flow Rate: 0.3-0.5 mL/min.
  • MS/MS Conditions (Example for SA):
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Multiple Reaction Monitoring (MRM) transitions: m/z 137 -> 93.[11]

5. Data Analysis:

  • Quantify the amount of SA and this compound by comparing the peak areas of the analytes to that of the internal standard and a standard curve generated with known concentrations of the compounds.

In Vitro Isochorismate Synthase (ICS) Activity Assay

This spectrophotometric assay measures the conversion of chorismate to isochorismate.

1. Enzyme Extraction:

  • Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, containing protease inhibitors).
  • Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • MgCl₂ (e.g., 5 mM).[4]
  • Chorismate (substrate, e.g., 1 mM).[4]

3. Assay Procedure:

  • Add the crude protein extract to the reaction mixture to initiate the reaction.
  • Incubate at a controlled temperature (e.g., 30°C).[4]
  • Monitor the decrease in absorbance at 274 nm, which corresponds to the consumption of chorismate.[6]
  • Alternatively, the reaction can be stopped at different time points, and the product (isochorismate) can be quantified by converting it to SA and measuring the fluorescence of SA.[4]

4. Calculation of Enzyme Activity:

  • Calculate the rate of chorismate consumption from the linear phase of the absorbance change over time.
  • Enzyme activity can be expressed as units per milligram of protein (1 unit = 1 µmol of substrate converted per minute).

Mandatory Visualizations

Signaling Pathways

Salicylic_Acid_Biosynthesis cluster_cytosol Cytosol Chorismate Chorismate Isochorismate_p This compound Chorismate->Isochorismate_p ICS1 Isochorismate_c This compound Isochorismate_p->Isochorismate_c Transport EDS5 ICS1 ICS1 IC_Glu Isochorismoyl-Glutamate Isochorismate_c->IC_Glu PBS3 SA Salicylic Acid IC_Glu->SA Spontaneous/ Enzymatic Defense_Response Defense Response (SAR, PR gene expression) SA->Defense_Response PBS3 PBS3 Glutamate Glutamate Glutamate->IC_Glu SARD1_CBP60g SARD1 / CBP60g ICS1_gene ICS1 Gene SARD1_CBP60g->ICS1_gene Transcriptional Activation ICS1_gene->ICS1 Translation Pathogen_Signal Pathogen Signal Pathogen_Signal->SARD1_CBP60g EDS5 EDS5

Caption: this compound biosynthesis and its conversion to salicylic acid.

Experimental Workflow

Experimental_Workflow cluster_plant_treatment Plant Treatment and Sampling cluster_analysis Biochemical and Molecular Analysis Plant_Growth Grow Arabidopsis (Wild-Type vs. sid2 mutant) Pathogen_Infection Infect with Pseudomonas syringae Plant_Growth->Pathogen_Infection Tissue_Harvesting Harvest Leaf Tissue at Different Time Points Pathogen_Infection->Tissue_Harvesting Metabolite_Extraction Extract Metabolites Tissue_Harvesting->Metabolite_Extraction RNA_Extraction Extract Total RNA Tissue_Harvesting->RNA_Extraction LCMS_Analysis Quantify SA and This compound (LC-MS/MS) Metabolite_Extraction->LCMS_Analysis qRT_PCR Analyze ICS1 Gene Expression (qRT-PCR) RNA_Extraction->qRT_PCR Data_Analysis Data Analysis and Interpretation LCMS_Analysis->Data_Analysis qRT_PCR->Data_Analysis

Caption: Workflow for studying this compound's role in plant defense.

Logical Relationships

Logical_Relationships Chorismate Chorismate (Primary Metabolism) Isochorismate This compound (Key Intermediate) Chorismate->Isochorismate ICS1/ICS2 SA Salicylic Acid (Defense Hormone) Isochorismate->SA EDS5, PBS3 Phylloquinone Phylloquinone (Primary Metabolism) Isochorismate->Phylloquinone Defense Plant Defense (SAR, Resistance) SA->Defense

Caption: The central position of this compound in plant metabolism.

Conclusion

This compound is a cornerstone of plant defense, serving as the indispensable precursor to the master defense hormone, salicylic acid. The tight regulation of its biosynthesis via the ICS1 enzyme, and its subsequent conversion to SA, highlights its critical role in the rapid and robust activation of plant immunity. A thorough understanding of the this compound pathway is not only fundamental to plant biology but also presents opportunities for the development of novel strategies to enhance crop resilience. The methodologies and data presented in this guide provide a valuable resource for researchers aiming to further unravel the complexities of plant-pathogen interactions and for those in the pharmaceutical industry seeking to leverage plant-derived compounds for novel therapeutic applications.

References

The Unstable Nature of Isochorismic Acid in Aqueous Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochorismic acid, a pivotal intermediate in the shikimate pathway, is integral to the biosynthesis of essential metabolites, including salicylic (B10762653) acid and siderophores. However, its inherent thermodynamic instability in aqueous solutions presents significant challenges for its isolation, characterization, and utilization in various research and development applications. This technical guide provides an in-depth analysis of the decomposition of this compound in aqueous media. It details the competing reaction pathways, summarizes the available kinetic data, and furnishes comprehensive experimental protocols for studying its stability. This document is intended to be a valuable resource for researchers in biochemistry, natural product synthesis, and drug discovery, enabling a more profound understanding and adept handling of this labile molecule.

Introduction

This compound is a chorismate-derived metabolite that serves as a critical branch-point intermediate in the biosynthesis of a wide array of natural products in plants and microorganisms. Its strategic position in metabolic pathways makes it a molecule of significant interest for the development of novel therapeutics and agrochemicals. Despite its biological importance, this compound is notoriously unstable in aqueous solutions, readily undergoing decomposition through distinct chemical pathways. This instability complicates its enzymatic and chemical manipulation and necessitates a thorough understanding of its degradation kinetics to enable effective experimental design and interpretation.

This whitepaper elucidates the thermodynamic instability of this compound, focusing on its uncatalyzed decomposition in aqueous solutions. We will explore the primary degradation pathways, present available kinetic and thermodynamic data, and provide detailed experimental methodologies for researchers to investigate its stability profile.

Decomposition Pathways of this compound

In the absence of enzymatic catalysis, this compound in an aqueous environment primarily decomposes via two competing intramolecular reactions: a[1][1]-sigmatropic rearrangement (Claisen rearrangement) and an elimination reaction.[2]

  • Claisen Rearrangement: This pericyclic reaction involves the rearrangement of the enolpyruvyl side chain to yield isoprephenate .

  • Elimination Reaction: This pathway leads to the formation of salicylate (B1505791) and pyruvate (B1213749) through the elimination of the enolpyruvyl group.

Kinetic studies have demonstrated that the Claisen rearrangement to isoprephenate is the more favorable of the two uncatalyzed pathways.[2]

DecompositionPathways IsochorismicAcid This compound Isoprephenate Isoprephenate IsochorismicAcid->Isoprephenate Claisen Rearrangement (Major Pathway) Salicylate Salicylate IsochorismicAcid->Salicylate Elimination (Minor Pathway) Pyruvate Pyruvate IsochorismicAcid->Pyruvate +

Figure 1: Decomposition pathways of this compound.

Quantitative Analysis of this compound Decomposition

The uncatalyzed decomposition of this compound has been investigated, revealing the predominance of the rearrangement pathway over the elimination pathway.

ParameterRearrangement (to Isoprephenate)Elimination (to Salicylate + Pyruvate)Reference
Relative Favorability ~81[2]

Further research is required to fully quantify the rate constants of these reactions under varying conditions of pH and temperature.

Factors Influencing the Stability of this compound

The rate of decomposition of this compound is influenced by several environmental factors:

  • Temperature: As with most chemical reactions, the rate of decomposition of this compound is expected to increase with temperature. The precise activation energies for the rearrangement and elimination pathways in aqueous solution have not been extensively reported in the literature.

  • Buffer Composition: The components of the buffer system can potentially interact with this compound and influence its stability. It is therefore crucial to report the full composition of the buffer used in any stability studies.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and kinetic analysis of this compound.

Chemoenzymatic Synthesis and Purification of this compound

A common method for the preparation of this compound involves the enzymatic conversion of chorismic acid using isochorismate synthase.

Materials:

  • Chorismic acid

  • Isochorismate synthase (e.g., from E. coli)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reversed-phase chromatography column (e.g., C18)

  • HPLC system

Protocol:

  • Dissolve chorismic acid in the buffer solution to a final concentration of approximately 1-2 mM.

  • Add isochorismate synthase to the solution. The exact amount of enzyme will depend on its specific activity and should be optimized for efficient conversion.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the conversion of chorismate to isochorismate by HPLC.

  • Once the reaction has reached equilibrium or the desired level of conversion, terminate the reaction by denaturing the enzyme (e.g., by adding a miscible organic solvent like methanol (B129727) or by ultrafiltration).

  • Purify the this compound from the reaction mixture using reversed-phase chromatography. A gradient of methanol in water is typically used for elution.

  • Collect the fractions containing this compound, pool them, and remove the solvent under reduced pressure.

  • Store the purified this compound as a lyophilized powder at -80°C to minimize degradation.

SynthesisWorkflow Start Chorismic Acid EnzymaticConversion Enzymatic Conversion (Isochorismate Synthase) Start->EnzymaticConversion ReactionMonitoring Reaction Monitoring (HPLC) EnzymaticConversion->ReactionMonitoring ReactionTermination Reaction Termination ReactionMonitoring->ReactionTermination Conversion Complete Purification Purification (Reversed-Phase Chromatography) ReactionTermination->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct Purified this compound Lyophilization->FinalProduct

Figure 2: Workflow for this compound synthesis.
Kinetic Analysis of this compound Decomposition by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for monitoring the decomposition of this compound in real-time, as it allows for the simultaneous observation of the reactant and the various products.

Materials:

  • Purified this compound

  • Deuterated buffer (e.g., 50 mM phosphate (B84403) buffer in D₂O, pD adjusted to the desired value)

  • NMR spectrometer

Protocol:

  • Prepare a stock solution of this compound in the deuterated buffer.

  • Transfer a known volume of the stock solution to an NMR tube.

  • Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra (phasing, baseline correction, and integration).

  • Identify the characteristic signals for this compound, isoprephenate, salicylate, and pyruvate.

  • Integrate the area of a non-overlapping signal for each species at each time point.

  • Normalize the integrals to an internal standard or to the total integral of all species to determine the relative concentrations.

  • Plot the concentration of this compound as a function of time and fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the observed rate constant (k_obs).

  • The individual rate constants for rearrangement (k_rearr) and elimination (k_elim) can be determined from the product distribution over time.

NMR_Workflow Start Prepare this compound in Deuterated Buffer NMR_Acquisition Acquire Time-course ¹H NMR Spectra Start->NMR_Acquisition Data_Processing Process NMR Data NMR_Acquisition->Data_Processing Signal_Identification Identify and Integrate Characteristic Signals Data_Processing->Signal_Identification Concentration_Determination Determine Relative Concentrations Signal_Identification->Concentration_Determination Kinetic_Analysis Kinetic Analysis Concentration_Determination->Kinetic_Analysis End Determine Rate Constants Kinetic_Analysis->End

Figure 3: Workflow for NMR-based kinetic analysis.

Conclusion

The thermodynamic instability of this compound in aqueous solution is a critical consideration for any research involving this important biosynthetic intermediate. Its propensity to undergo both a Claisen rearrangement to isoprephenate and an elimination reaction to salicylate and pyruvate necessitates careful handling and experimental design. This technical guide has provided a comprehensive overview of the decomposition pathways, summarized the key findings from the literature, and presented detailed experimental protocols for the synthesis, purification, and kinetic analysis of this compound. By understanding and controlling the factors that influence its stability, researchers can more effectively harness the potential of this compound in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Isochorismic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochorismic acid is a crucial branched-chain keto acid that serves as a key intermediate in the biosynthesis of various primary and secondary metabolites, including salicylic (B10762653) acid and siderophores. Its synthesis is of significant interest for research in drug development and plant pathology. This document provides a detailed protocol for the enzymatic synthesis of this compound from chorismic acid using recombinant Escherichia coli isochorismate synthase (EntC). The protocol covers the expression and purification of His-tagged EntC, the enzymatic reaction on a preparative scale, and the subsequent purification of this compound by low-pressure reverse-phase chromatography. Additionally, a protocol for the preparation and purification of the chorismic acid substrate is included.

Introduction

The enzymatic conversion of chorismic acid to this compound is catalyzed by the enzyme isochorismate synthase (ICS, EC 5.4.4.2). This reaction involves an intramolecular transfer of a hydroxyl group from C4 to C2 of the cyclohexadiene ring. In E. coli, the entC gene encodes an isochorismate synthase primarily involved in the biosynthesis of the siderophore enterobactin. This enzyme, EntC, is a well-characterized monomeric protein that requires Mg²⁺ as a cofactor for its activity. The reaction is reversible, with an equilibrium constant of approximately 0.56, favoring chorismate.

This protocol provides a robust method for the production and purification of this compound, which is not readily commercially available. The availability of pure this compound is essential for in vitro studies of downstream enzymes in various biosynthetic pathways and for the development of novel therapeutics targeting these pathways.

Data Presentation

Table 1: Kinetic Parameters of Isochorismate Synthases

Enzyme SourceSubstrateK_m_ (µM)k_cat_ (min⁻¹)Optimal pHOptimal Temp. (°C)
E. coli EntCChorismate141737.5 - 8.037
E. coli EntCIsochorismate51087.5 - 8.037
Arabidopsis thaliana ICS1Chorismate41.538.7N/AN/A
Catharanthus roseus ICS (Isoform I)Chorismate558N/AN/AN/A
Catharanthus roseus ICS (Isoform II)Chorismate319N/AN/AN/A

Table 2: Yield and Purity of Chorismic and this compound

ProductPurification MethodStarting MaterialTypical YieldPurity
Chorismic AcidRecrystallizationK. pneumoniae culture~2 g from 4 L culture97-99.8%
This compoundLow-Pressure C18 Reverse-Phase ChromatographyChorismic Acid3.4 - 6.8 mg (bulk)>95%
This compoundTwo-Enzyme Cascade with Flash ChromatographyChorismic AcidUp to 20%>95%

Experimental Protocols

Part 1: Preparation and Purification of Chorismic Acid Substrate

This protocol is adapted from methods utilizing Klebsiella pneumoniae 62-1, a strain known to accumulate chorismic acid.

1.1. Culture Growth and Chorismate Accumulation

  • Prepare a growth medium containing (per liter): 12.8 g Na₂HPO₄, 1.36 g KH₂PO₄, 18 g glucose, 2.7 g NH₄Cl, 2 mL of 50 mM MgCl₂, and 1 mL of 10 mM L-tryptophan. The final pH should be 7.8.

  • Inoculate 2 L of the growth medium with K. pneumoniae 62-1 and incubate with aeration at 37°C until the late logarithmic phase of growth.

  • Harvest the cells by centrifugation and resuspend them in 4 L of accumulation medium (growth medium without NH₄Cl).

  • Incubate with aeration for an additional 12-16 hours to allow for the accumulation of chorismic acid in the medium.

1.2. Extraction and Purification of Chorismic Acid

  • Remove the bacterial cells from the accumulation medium by centrifugation.

  • Acidify the supernatant to pH 2.5 with concentrated HCl.

  • Extract the chorismic acid from the acidified supernatant with three portions of ethyl acetate.

  • Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain crude chorismic acid.

  • For further purification, recrystallize the crude chorismic acid from a mixture of diethyl ether and petroleum ether.[1]

  • Store the purified chorismic acid at -20°C or below. The purity can be assessed by enzymatic conversion and UV spectroscopy (ε₂₇₅ = 2630 M⁻¹cm⁻¹).[1]

Part 2: Expression and Purification of Recombinant His-tagged E. coli EntC

2.1. Expression of His-tagged EntC

  • Transform E. coli BL21(DE3) cells with an expression plasmid containing the E. coli entC gene fused to an N-terminal 6xHis-tag.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2.2. Purification of His-tagged EntC using Ni-NTA Chromatography

  • Resuspend the cell pellet in 20 mL of lysis buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA resin column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10 column volumes of wash buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged EntC protein with 5 column volumes of elution buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.

  • Pool the fractions containing the purified EntC and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol).

  • Determine the protein concentration and store at -80°C.

Part 3: Enzymatic Synthesis of this compound

3.1. Preparative Scale Enzymatic Reaction

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.8

    • 10 mM MgCl₂

    • 1 mM Chorismic Acid (from a freshly prepared stock solution)

    • Purified EntC enzyme (final concentration of 0.1 - 0.5 µM)

  • Incubate the reaction mixture at 37°C for 1-2 hours. The reaction can be monitored by observing the decrease in absorbance at 275 nm (chorismate) and the increase at 278 nm (isochorismate).

  • To drive the reaction towards isochorismate, a two-enzyme cascade can be employed by adding chorismatase (FkbO), which selectively hydrolyzes the remaining chorismate.[2]

Part 4: Purification of this compound

4.1. Low-Pressure C18 Reverse-Phase Chromatography

  • Stop the enzymatic reaction by acidifying to pH 2.5 with HCl.

  • Centrifuge to remove the precipitated enzyme.

  • Equilibrate a C18 reverse-phase column (e.g., 1.0 x 13.0 cm) with water.[3]

  • Load the supernatant from the reaction mixture onto the column.

  • Wash the column with water to remove salts and unreacted polar compounds.

  • Elute the this compound using a stepped methanol (B129727) gradient in water:[3]

    • Step 1: 10% Methanol

    • Step 2: 25% Methanol

    • Step 3: 50% Methanol

    • Step 4: 100% Methanol

  • Collect fractions and monitor the absorbance at 278 nm. This compound typically elutes in the 25-50% methanol fractions.

  • Pool the fractions containing pure this compound, confirm purity by HPLC, and lyophilize for storage.

Visualizations

Enzymatic_Synthesis_of_Isochorismic_Acid Chorismate Chorismic Acid Isochorismate This compound Chorismate->Isochorismate Isomerization EntC Isochorismate Synthase (EntC) EntC->Chorismate Mg2 Mg²⁺ Mg2->EntC Cofactor

Caption: Enzymatic conversion of chorismic acid to this compound.

Experimental_Workflow cluster_chorismate Part 1: Chorismate Preparation cluster_enzyme Part 2: Enzyme Preparation cluster_synthesis Part 3 & 4: Synthesis & Purification Culture K. pneumoniae Culture Extraction Extraction & Purification Culture->Extraction Chorismate Purified Chorismic Acid Extraction->Chorismate Reaction Enzymatic Reaction Chorismate->Reaction Expression EntC Expression in E. coli Purification_EntC Ni-NTA Purification Expression->Purification_EntC EntC Purified EntC Enzyme Purification_EntC->EntC EntC->Reaction Purification_Iso C18 Reverse-Phase Chromatography Reaction->Purification_Iso Isochorismate Purified this compound Purification_Iso->Isochorismate

Caption: Overall experimental workflow for this compound synthesis.

References

Application Note: High-Performance Liquid Chromatography for the Purification of Isochorismic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochorismic acid is a crucial branched-chain keto acid that serves as a key intermediate in the biosynthesis of various primary and secondary metabolites in bacteria, fungi, and plants.[1] These include aromatic amino acids, siderophores, and salicylic (B10762653) acid, making it a compound of significant interest in drug discovery and biotechnology. The inherent instability of this compound necessitates a rapid and efficient purification method to obtain high-purity material for enzymatic assays, structural studies, and as a precursor for chemical synthesis. High-performance liquid chromatography (HPLC) offers a robust and scalable solution for the purification of this compound from enzymatic reaction mixtures and bacterial culture supernatants. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 or C4) is used in conjunction with a polar mobile phase. By manipulating the composition of the mobile phase, typically through a gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724) in an aqueous buffer, compounds with varying polarities can be effectively resolved. This compound, being a polar molecule, elutes relatively early from the column. The separation from its precursor, chorismic acid, and other byproducts is critical and can be achieved by optimizing the mobile phase gradient.

Experimental Protocols

This section details the necessary steps for the purification of this compound, from sample preparation to the HPLC procedure.

Materials and Reagents
  • Crude this compound sample (from enzymatic synthesis or bacterial culture)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm for analytical scale; larger dimensions for preparative scale)

Sample Preparation
  • Enzymatic Reaction Quenching: If this compound is produced enzymatically, quench the reaction by adding a miscible organic solvent (e.g., ice-cold methanol or acetonitrile) to precipitate the enzyme.

  • Centrifugation: Centrifuge the quenched reaction mixture at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing this compound.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC injection.

HPLC Method Protocol

The following protocol is a general guideline and may require optimization based on the specific HPLC system and the purity of the starting material.

  • Column Equilibration: Equilibrate the reversed-phase column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Elution and Data Acquisition: Start the gradient elution and monitor the chromatogram at the appropriate wavelength (typically around 278 nm for this compound).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak. It is advisable to collect small, discrete fractions to maximize the purity of the final product.

  • Post-Run Wash: After the gradient is complete, wash the column with a high percentage of the organic mobile phase to remove any strongly retained compounds, followed by re-equilibration at the initial conditions for the next run.

Data Presentation

The following table summarizes typical parameters and expected results for the HPLC purification of this compound, based on literature data.[2]

ParameterAnalytical ScalePreparative Scale
Column C18, 5 µm, 4.6 x 250 mmC18 or C4, 10 µm, >20 mm ID
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile/Methanol0.1% TFA in Acetonitrile/Methanol
Flow Rate 1.0 mL/minDependent on column diameter
Gradient 5-30% B over 20 minOptimized based on analytical run
Detection 278 nm278 nm
Injection Volume 10-50 µLDependent on column loading capacity
Typical Retention Time 8-12 minDependent on scaled-up conditions
Expected Purity >95%>95%
Expected Recovery Quantitative>90%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification enzymatic_synthesis Enzymatic Synthesis quenching Reaction Quenching enzymatic_synthesis->quenching centrifugation Centrifugation quenching->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (Reversed-Phase Column) injection->separation detection UV Detection (278 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis solvent_removal Solvent Removal (Lyophilization) purity_analysis->solvent_removal storage Storage (-80°C) solvent_removal->storage

Caption: Workflow for this compound Purification.

Stability Considerations

This compound is known to be sensitive to both pH and temperature. It is more stable under acidic to neutral conditions and should be kept at low temperatures (4°C or below) throughout the purification process to minimize degradation.[3] The use of volatile buffers like formic acid or TFA in the mobile phase is advantageous as they can be easily removed during the final lyophilization step.

Conclusion

This application note provides a comprehensive guide for the purification of this compound using high-performance liquid chromatography. The detailed protocol and method parameters serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development. By following this protocol, high-purity this compound can be obtained efficiently for downstream applications. Further optimization of the method may be necessary depending on the specific experimental context.

References

Application Notes and Protocols for Quantifying Isochorismic Acid in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochorismic acid is a crucial branch-point metabolite in the shikimate pathway in bacteria, serving as a precursor for the biosynthesis of a variety of secondary metabolites. These include siderophores, such as enterobactin, which are essential for iron acquisition, and salicylic (B10762653) acid, a signaling molecule involved in pathogenesis and communication.[1][2] The quantification of intracellular this compound levels in bacterial cultures is therefore critical for understanding microbial physiology, investigating host-pathogen interactions, and for the development of novel antimicrobial agents that target these metabolic pathways.

This document provides detailed protocols for the extraction and quantification of this compound from bacterial cultures using High-Performance Liquid Chromatography (HPLC) with UV detection.

This compound Biosynthesis in Bacteria

In bacteria, this compound is synthesized from chorismate, the end product of the shikimate pathway. This conversion is catalyzed by the enzyme isochorismate synthase (ICS).[1][2] From isochorismate, the metabolic pathway can diverge. For instance, in Escherichia coli, isochorismate is a precursor for the synthesis of the siderophore enterobactin. In other bacteria, such as Pseudomonas aeruginosa, isochorismate is converted to salicylic acid by the enzyme isochorismate pyruvate (B1213749) lyase (IPL).[1]

Isochorismic_Acid_Pathway Chorismate Chorismate Isochorismic_Acid Isochorismic_Acid Chorismate->Isochorismic_Acid Isochorismate Synthase (ICS) Salicylic_Acid Salicylic_Acid Isochorismic_Acid->Salicylic_Acid Isochorismate Pyruvate Lyase (IPL) Enterobactin Enterobactin Isochorismic_Acid->Enterobactin Multi-step enzymatic conversion

Bacterial biosynthesis of this compound and its downstream products.

Experimental Protocols

The quantification of this compound from bacterial cultures involves three main stages: sample preparation (extraction of intracellular metabolites), chromatographic separation, and detection and quantification. The following is a detailed protocol for this process.

Sample Preparation: Intracellular Metabolite Extraction

This protocol is adapted from established methods for the rapid extraction of small molecules from bacterial cultures.

Materials:

  • Bacterial culture in the desired growth phase

  • Extraction Solvent: 40:40:20 mixture of acetonitrile, methanol, and water (HPLC grade), pre-chilled to -20°C

  • 0.45 µm nylon membrane filters

  • Vacuum filtration apparatus

  • Forceps

  • Petri dishes, pre-chilled on dry ice

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Culture Quenching and Cell Collection:

    • Rapidly withdraw a defined volume (e.g., 5 mL) of the bacterial culture.

    • Immediately filter the culture through a 0.45 µm nylon membrane filter using a vacuum filtration apparatus to capture the bacterial cells.

    • Wash the cells on the filter with an equal volume of sterile, ice-cold saline or culture medium to remove extracellular metabolites.

  • Metabolite Extraction:

    • Using pre-chilled forceps, quickly transfer the filter with the captured bacterial cells into a pre-chilled petri dish containing 1.5 mL of the -20°C extraction solvent.

    • Ensure the filter is fully submerged in the solvent.

    • Incubate the petri dish on dry ice for 15 minutes to allow for cell lysis and metabolite extraction.

  • Sample Clarification:

    • Transfer the extraction solvent containing the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, containing the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Storage:

    • The extracted sample can be stored at -80°C until HPLC analysis. Prior to injection, filter the sample through a 0.22 µm syringe filter to remove any remaining particulate matter.

HPLC Quantification of this compound

The following HPLC method is a general guideline for the analysis of this compound and should be optimized for the specific instrumentation and experimental conditions.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Phosphoric Acid in Water (HPLC grade).
Mobile Phase B Acetonitrile (HPLC grade).
Gradient A gradient may be necessary to resolve this compound from other cellular metabolites. A starting point could be 5% B for 5 minutes, followed by a linear gradient to 95% B over 20 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection UV at 274 nm.
Injection Volume 10-20 µL.

Calibration:

  • Prepare a stock solution of authentic this compound standard in the extraction solvent.

  • Generate a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the bacterial samples.

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

Quantification:

  • Inject the prepared bacterial extracts into the HPLC system.

  • Identify the this compound peak in the chromatogram based on the retention time of the authentic standard.

  • Determine the peak area of this compound in the sample.

  • Calculate the concentration of this compound in the sample by interpolating the peak area on the calibration curve.

Experimental Workflow

The overall workflow for the quantification of this compound in bacterial cultures is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Bacterial_Culture Bacterial Culture Filtration Rapid Filtration Bacterial_Culture->Filtration Extraction Metabolite Extraction (-20°C Solvent) Filtration->Extraction Centrifugation Centrifugation (14,000 x g, 4°C) Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC_Injection HPLC Injection Supernatant->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation Detection UV Detection (274 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Workflow for this compound quantification.

Data Presentation

The following table presents hypothetical quantitative data for this compound levels in two different bacterial species under iron-replete and iron-deplete conditions. This data is for illustrative purposes to demonstrate how results can be presented.

Bacterial SpeciesGrowth ConditionIntracellular this compound (µM)
Escherichia coliIron-Replete5.2 ± 0.8
Escherichia coliIron-Deplete25.6 ± 3.1
Pseudomonas aeruginosaIron-Replete2.1 ± 0.4
Pseudomonas aeruginosaIron-Deplete15.8 ± 2.5

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantification of this compound in bacterial cultures. Accurate measurement of this key metabolite is essential for advancing our understanding of bacterial metabolism and for the development of new therapeutic strategies. The provided HPLC method, coupled with the detailed extraction protocol, offers a reliable and reproducible approach for researchers in microbiology, biochemistry, and drug discovery.

References

Application Notes and Protocols: Isochorismic Acid in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochorismic acid is a pivotal branch-point intermediate in the shikimate pathway, a central metabolic route for the biosynthesis of aromatic compounds in bacteria, fungi, and plants.[1] Derived from chorismic acid, this compound serves as a key precursor for a wide array of commercially valuable secondary metabolites, including salicylate (B1505791), siderophores, and menaquinones (Vitamin K2).[1][2][3] Its unique chemical structure makes it a versatile starting material for the synthesis of novel bioactive compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolic engineering research, focusing on its production in engineered Escherichia coli and its application as a precursor for various high-value chemicals.

Applications in Metabolic Engineering

The strategic use of this compound in metabolic engineering enables the microbial production of a diverse range of valuable compounds. Key applications include:

  • Production of Salicylic (B10762653) Acid and its Derivatives: this compound is the direct precursor to salicylic acid in many bacteria.[4][5] By introducing and overexpressing the genes for isochorismate synthase (entC) and isochorismate pyruvate (B1213749) lyase (pchB), engineered E. coli can efficiently convert chorismic acid into salicylic acid.[4][5] Salicylic acid is a widely used pharmaceutical compound and a precursor for the synthesis of aspirin (B1665792) and other drugs. Further enzymatic modifications can lead to the production of derivatives like salicylate 2-O-β-d-glucoside (SAG), a potential anti-inflammatory agent.[1][5]

  • Biosynthesis of Siderophores: In many bacteria, including E. coli, this compound is a crucial building block for the synthesis of siderophores, which are high-affinity iron-chelating compounds.[6] For instance, the siderophore enterobactin (B1671361) is synthesized from this compound.[7] Metabolic engineering strategies can be employed to enhance the production of these siderophores for applications in medicine (e.g., iron overload therapy) and agriculture (e.g., promoting plant growth).

  • Production of Vitamins: this compound is an intermediate in the biosynthesis of menaquinone (vitamin K2).[2] By manipulating the expression of genes in the menaquinone pathway, such as menF (an isochorismate synthase isogene), the production of this essential vitamin can be optimized in microbial hosts.[2]

Data Presentation

Quantitative Data on the Production of this compound Derivatives in Engineered E. coli
ProductHost StrainKey Genetic ModificationsFermentation ScaleTiterReference
SalicylateE. coli U7-01Overexpression of amS (salicylate synthase)Shake Flask421.2 ± 42.1 mg/L[4]
SalicylateE. coliIntroduction of pchB (isochorismate pyruvate lyase)Shake Flask1.05 g/L[1][5]
SalicylateE. coliEngineered for high PEP availability, inactivation of PEP to pyruvate conversion2-L Jar Fermentor11.5 g/L[8]
Salicylate 2-O-β-d-glucoside (SAG)Engineered E. coliIntroduction of pchB and a salicylic acid glycosyltransferaseShake Flask5.7 g/L[1][5]
Salicylate 2-O-β-d-glucoside (SAG)Engineered E. coliIntroduction of pchB and a salicylic acid glycosyltransferase5-L Fed-Batch Fermentor36.5 g/L[1][5]

Experimental Protocols

Protocol 1: In Vivo Production of this compound in Engineered E. coli

This protocol describes the generation of an E. coli strain for the accumulation of this compound by overexpressing the native isochorismate synthase and knocking out the downstream pathway.

1. Strain Construction:

  • Base Strain: E. coli W3110 or a similar strain with a well-characterized genome.

  • Overexpression of Isochorismate Synthase:

    • Amplify the entC gene from the E. coli genome using PCR.

    • Clone the entC gene into a suitable expression vector (e.g., pTrc99A) under the control of a strong inducible promoter (e.g., Ptrc).

    • Transform the expression vector into the base strain.

  • Knockout of Downstream Pathway:

    • To accumulate this compound, knockout the gene encoding the first enzyme in the downstream pathway. For enterobactin synthesis, this is the isochorismatase domain of the entB gene.

    • Use a gene editing technique such as λ-Red recombination to create a clean deletion of the target gene.

    • Verify the knockout by PCR and sequencing.

2. Fermentation:

  • Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking at 200 rpm.

  • Main Culture:

    • Inoculate 50 mL of M9 minimal medium (supplemented with 10 g/L glucose, 2 g/L yeast extract, and the appropriate antibiotic) in a 250 mL shake flask with the overnight seed culture to an initial OD600 of 0.1.

    • Incubate at 37°C with shaking at 200 rpm.

    • When the OD600 reaches 0.6-0.8, induce the expression of entC by adding IPTG to a final concentration of 0.1 mM.

    • Continue the cultivation at a lower temperature, for instance 30°C, for 48-72 hours to allow for product accumulation.

3. Extraction of this compound:

  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • The supernatant is expected to contain the secreted this compound.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells.

  • The filtered supernatant can be directly used for quantification or further purification.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound from culture supernatants.

1. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of 50 mM potassium phosphate (B84403) buffer (pH 3.0) with 5% (v/v) methanol.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 278 nm.

  • Injection Volume: 20 µL.

2. Sample Preparation:

  • The filtered culture supernatant from Protocol 1 can be directly injected into the HPLC system. If the concentration is expected to be high, dilute the sample with the mobile phase.

3. Standard Curve:

  • Prepare a series of standard solutions of this compound (if commercially available) of known concentrations in the mobile phase.

  • Inject each standard and record the peak area.

  • Construct a standard curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample and record the peak area corresponding to this compound.

  • Determine the concentration of this compound in the sample by using the standard curve.

Visualizations

metabolic_pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate entC / menF (Isochorismate Synthase) Salicylate Salicylate Isochorismate->Salicylate pchB (Isochorismate Pyruvate Lyase) Enterobactin Enterobactin Isochorismate->Enterobactin entB, entA, etc. Menaquinone Menaquinone Isochorismate->Menaquinone menD, etc.

Caption: Biosynthetic pathways originating from this compound.

experimental_workflow cluster_strain Strain Engineering cluster_production Production cluster_analysis Analysis E_coli_base E. coli Base Strain Overexpress_entC Overexpress entC E_coli_base->Overexpress_entC Knockout_downstream Knockout entB Overexpress_entC->Knockout_downstream Engineered_Strain Engineered Strain for Isochorismate Production Knockout_downstream->Engineered_Strain Fermentation Fed-Batch Fermentation Engineered_Strain->Fermentation Extraction Extraction from Supernatant Fermentation->Extraction Quantification HPLC Quantification Extraction->Quantification

Caption: Workflow for this compound production and analysis.

References

Application Notes and Protocols for the Isolation and Purification of Isochorismic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochorismic acid is a crucial intermediate in the biosynthesis of various primary and secondary metabolites, including salicylic (B10762653) acid and siderophores like enterobactin. Its inherent instability and the presence of structurally similar compounds, such as its precursor chorismic acid, present significant challenges for its isolation and purification. These application notes provide detailed protocols for two effective methods for obtaining high-purity this compound: a two-enzyme cascade coupled with automated flash chromatography and a low-pressure reverse-phase liquid chromatography technique.

Data Presentation

The following table summarizes the quantitative data associated with the described purification techniques, offering a clear comparison of their efficiency.

Purification TechniqueStarting MaterialKey Reagents/ColumnsYieldPurityRecoveryReference
Two-Enzyme Cascade & Automated Flash ChromatographyChorismic acidIsochorismate synthase (EntC), Chorismatase (FkbO), Automated flash chromatography systemUp to 20%>95%Not Reported[1]
Low-Pressure Reverse-Phase Liquid ChromatographyChorismic acidOctadecyl (C18) reverse-phase column (1.0 X 13.0 cm), Methanol (B129727) gradientNot explicitly stated, but bulk quantities (3.4-6.8 mg) were producedVerified by HPLCQuantitative[2]

Experimental Protocols

Method 1: Two-Enzyme Cascade Synthesis and Purification of this compound

This method utilizes a sequential enzymatic reaction to first synthesize this compound from chorismic acid and then to selectively remove the remaining chorismic acid, simplifying the subsequent purification by automated flash chromatography.[1]

Principle:

  • Enzymatic Synthesis: Isochorismate synthase (EntC) catalyzes the conversion of chorismate to isochorismate.

  • Selective Degradation: Chorismatase (FkbO) selectively hydrolyzes the unreacted chorismate, as it does not act on isochorismate.[1]

  • Chromatographic Purification: The resulting mixture, now enriched with this compound and free of chorismate, is purified using an automated flash chromatography system.[1]

Diagram of the Two-Enzyme Cascade Workflow:

TwoEnzymeCascade Chorismate Chorismate EntC Isochorismate Synthase (EntC) Chorismate->EntC Enzymatic Conversion IsochorismateMixture Chorismate/ Isochorismate Mixture FkbO Chorismatase (FkbO) IsochorismateMixture->FkbO Selective Hydrolysis FlashChrom Automated Flash Chromatography IsochorismateMixture->FlashChrom Purification EntC->IsochorismateMixture HydrolyzedChorismate Hydrolyzed Chorismate Products FkbO->HydrolyzedChorismate PurifiedIsochorismate Purified This compound FlashChrom->PurifiedIsochorismate

Workflow for the two-enzyme cascade purification of this compound.

Protocol:

  • Preparation of Chorismate: Begin with a purified solution of chorismic acid, which can be obtained from E. coli culture supernatants.[1]

  • Enzymatic Conversion to Isochorismate:

    • In a suitable reaction vessel, combine the purified chorismate with isochorismate synthase (EntC) in a buffer containing 5 mM MgCl₂.

    • Incubate the reaction mixture on an ice bath for 10-20 minutes to allow for the enzymatic conversion of chorismate to isochorismate.[1]

  • Selective Removal of Chorismate:

    • Introduce chorismatase (FkbO) to the reaction mixture.

    • Incubate under conditions suitable for FkbO activity to selectively hydrolyze the remaining chorismate.

  • Purification by Automated Flash Chromatography:

    • Following the enzymatic reactions, subject the mixture to purification using an automated flash chromatography system.

    • The specific column type (e.g., C18 or other suitable stationary phase), solvent gradient, flow rate, and detection wavelength should be optimized based on the specific automated flash chromatography system available.

Method 2: Low-Pressure Octadecyl (C18) Reverse-Phase Liquid Chromatography

This method is a preparative, low-pressure liquid chromatographic technique for the bulk purification of this compound.[2]

Principle: This technique separates this compound from other components in a mixture based on its hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase (methanol-water gradient). By gradually increasing the concentration of the organic solvent (methanol), compounds are eluted based on their increasing hydrophobicity.

Diagram of the Low-Pressure Chromatography Workflow:

LowPressureChromatography Start Start: Crude Isochorismate (from enzymatic reaction) Load Load onto C18 Column Start->Load Wash Wash with Low % Methanol Load->Wash Elute Elute with Stepped Methanol Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., HPLC) Collect->Analyze Pure Purified This compound Analyze->Pure

Workflow for low-pressure reverse-phase chromatography purification.

Protocol:

  • Enzymatic Production of Isochorismate:

    • Produce isochorismate from chorismate using a partially purified isochorismate synthase from Klebsiella pneumoniae 62-1.[2]

  • Column Preparation:

    • Pack a low-pressure chromatography column (1.0 X 13.0 cm) with an octadecyl (C18) reverse-phase silica (B1680970) gel.

    • Equilibrate the column with the initial mobile phase (low percentage methanol in water).

  • Sample Loading:

    • Load the reaction mixture containing isochorismate onto the prepared C18 column.

  • Chromatographic Separation:

    • Elute the column with a discontinuous, stepped methanol gradient. The specific percentages and volumes of the methanol steps should be optimized to achieve the best separation.

    • Start with a low concentration of methanol to elute polar impurities.

    • Incrementally increase the methanol concentration to elute compounds with increasing hydrophobicity, with this compound eluting at a specific methanol concentration.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions (e.g., by HPLC using a butyl (C4) reverse-phase column) to identify those containing pure this compound.[2]

  • Pooling and Concentration:

    • Pool the pure fractions and remove the solvent (e.g., by rotary evaporation) to obtain the purified this compound.

Concluding Remarks

The choice of purification method for this compound depends on the desired scale, purity requirements, and available equipment. The two-enzyme cascade method offers a highly selective approach that simplifies the final purification step, leading to high-purity this compound. The low-pressure reverse-phase chromatography method is a robust technique suitable for purifying bulk quantities of the compound with quantitative recovery. Both protocols, when optimized, provide reliable means for obtaining this compound for various research and development applications.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Isochorismic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of isochorismic acid and its derivatives using mass spectrometry. This document includes detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and data interpretation. The information is intended to assist researchers in developing and validating methods for the quantification of these important metabolites in various biological matrices.

Introduction

This compound is a key intermediate in the biosynthesis of salicylic (B10762653) acid (SA) in plants and some microorganisms.[1][2][3][4][5] Salicylic acid is a critical plant hormone involved in defense signaling against pathogens.[2][3][4][5] The analysis of this compound and its derivatives is crucial for understanding plant immunity, metabolic pathways, and for the development of novel therapeutic agents. Mass spectrometry, coupled with liquid chromatography, offers a highly sensitive and specific method for the detection and quantification of these compounds.

Signaling Pathway

This compound is synthesized from chorismate by the enzyme isochorismate synthase (ICS).[1][2][3] It serves as a direct precursor for salicylic acid. The pathway involves the conversion of chorismate to isochorismate, which is then further metabolized to salicylic acid. Several derivatives of this compound are also formed, playing roles in the complex signaling network of plant defense.

This compound Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate_cytosol Isochorismate Isochorismate->Isochorismate_cytosol Transport Salicylic_Acid Salicylic Acid Isochorismate_cytosol->Salicylic_Acid SA_Derivatives Salicylic Acid Derivatives Salicylic_Acid->SA_Derivatives

Figure 1: Simplified overview of the this compound biosynthesis pathway leading to salicylic acid and its derivatives.

Experimental Protocols

Sample Preparation from Plant Tissue

This protocol is a general guideline for the extraction of this compound and its derivatives from plant material. Optimization may be required depending on the specific plant species and tissue type.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent: 80% methanol (B129727) in water, pre-chilled to -20°C

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Protocol:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Weigh approximately 100 mg of the frozen powder into a pre-chilled centrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes in the cold.

  • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new centrifuge tube.

  • To increase yield, the pellet can be re-extracted with another 0.5 mL of 80% methanol, vortexed, and centrifuged again. The supernatants are then combined.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Store the samples at -80°C until analysis.

LC-MS/MS Analysis

The following is a proposed starting method for the analysis of this compound and its derivatives. Method development and validation are essential for accurate quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Proposed):

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Proposed):

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions (Proposed):

Since this compound is isomeric with chorismic acid, chromatographic separation is critical. The following are proposed MRM transitions based on the structure of this compound (Molecular Weight: 226.16 g/mol ). These would need to be confirmed by infusion of a pure standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
This compound225.0181.0 (Loss of CO₂)15
225.0137.0 (Further fragmentation)25

Data Presentation and Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using a certified standard of this compound. The following table is a template for presenting quantitative data once the method is validated.

Table 1: Proposed Quantitative Parameters for this compound Analysis

ParameterExpected Range
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) < 5 ng/mL
Recovery 85 - 115%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

Experimental Workflow Diagram

The overall workflow from sample collection to data analysis is depicted below.

Experimental Workflow Sample_Collection Plant Tissue Collection Homogenization Cryogenic Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Figure 2: General experimental workflow for the mass spectrometry analysis of this compound from plant tissues.

Conclusion

The methods and protocols outlined in these application notes provide a solid foundation for the mass spectrometric analysis of this compound and its derivatives. While the provided LC-MS/MS parameters are proposed starting points, they are based on the analysis of structurally similar compounds and established analytical principles. Researchers are encouraged to use this guide to develop and validate robust and sensitive methods tailored to their specific research needs. The successful quantification of these molecules will undoubtedly contribute to a deeper understanding of plant defense mechanisms and may open new avenues for drug discovery and development.

References

Application Notes and Protocols: Proper Storage and Handling of Isochorismic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Isochorismic acid is a crucial, yet thermodynamically unstable, intermediate in the shikimate pathway, a metabolic route found in bacteria, fungi, and plants.[1][2] It serves as a key branch-point metabolite for the biosynthesis of primary and secondary metabolites, including the plant defense hormone salicylic (B10762653) acid and bacterial siderophores like enterobactin.[1] Its inherent instability in aqueous solutions presents a significant challenge for researchers.[2][3] These application notes provide detailed guidelines and protocols for the proper storage, handling, and experimental use of this compound solutions to ensure their integrity and reproducibility in research settings.

Application Notes

Physicochemical and Safety Information

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₁₀H₁₀O₆ [2]
Molar Mass 226.184 g·mol⁻¹ [2]
IUPAC Name (5S,6S)-5-(1-carboxylatoethenoxy)-6-hydroxycyclohexa-1,3-diene-1-carboxylate [2]
Appearance Typically handled as a solution; solid form is off-white. [6]

| Solubility | Soluble in aqueous solutions. |[2] |

Storage of this compound Solutions

The primary challenge in working with this compound is its rapid degradation in aqueous solutions at room temperature and neutral pH, where it decomposes into a mixture of salicylate (B1505791) and meta-carboxyphenylpyruvate.[2] Proper storage is therefore critical to maintain the compound's integrity.

Recommended Storage Protocol:

  • Preparation: Prepare solutions using a cold, slightly acidic buffer (e.g., pH 5.0-6.0) to improve stability.

  • Aliquoting: Immediately after preparation and concentration measurement, divide the solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes.[7] Aliquots should not be smaller than 10 µl to minimize the effects of evaporation and adsorption.[7]

  • Inert Atmosphere: Before sealing, briefly flush the headspace of each aliquot vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.

  • Freezing: For long-term storage, snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer them to a -80°C freezer. Avoid using frost-free freezers, as their temperature cycles can damage the compound.[7]

  • Thawing: When needed, thaw an aliquot rapidly and keep it on ice. Use the solution immediately and discard any unused portion. Do not refreeze thawed aliquots.[7]

Table 2: Recommended Storage Conditions for this compound Solutions

Storage Duration Temperature Conditions Rationale
Working Solution 0-4°C (on ice) Use immediately after thawing. Minimizes thermal degradation during experimental use.
Short-Term (≤ 1 week) -20°C Single-use aliquots, protected from light. Suitable for frequent use, but -80°C is preferred for preserving activity.[7]

| Long-Term (> 1 week) | -80°C | Single-use aliquots, flushed with inert gas, protected from light. | Optimal for preserving the integrity of the unstable compound by minimizing thermal and oxidative degradation.[7] |

Rationale for Storage Recommendations: Insights from Analogous Compounds

Direct quantitative stability data for this compound is scarce. However, studies on other acidic and unstable organic compounds provide a strong rationale for the recommended storage conditions. The degradation of these compounds is highly dependent on temperature and pH.

Table 3: Influence of Temperature and pH on the Stability of Analogous Compounds

Compound Condition Observation Implication for this compound Reference
Oxalic Acid in Sucrose Solution Storage at room temperature Rapid increase in degradation products (HMF), indicated by brown color. Elevated temperatures likely accelerate this compound degradation. [8]
Storage at 15°C Reduced degradation, but still significant over time. [8]
Storage at 4°C or -20°C No significant formation of degradation products. Cold and sub-zero temperatures are critical for stability. [8]
Verbascoside (a phenylpropanoid glycoside) Neutral to alkaline pH (7.4-11.0) The reaction rate of degradation was faster than in acidic solution. A slightly acidic pH may slow the degradation of this compound. [9]
Acidic pH (2.0-5.5) The compound was more stable. [9]

| Hen Egg White Lysozyme (B549824) (Enzyme) | pH 5.0 | Exhibited maximum thermal stability when subjected to heat. | The optimal pH for stability is often slightly acidic for biological molecules. |[10] |

Handling and Safety Precautions

Given that this compound is an organic acid, standard laboratory safety practices for handling potentially corrosive and irritant chemicals are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Ventilation: Handle stock solutions and solid material in a certified chemical fume hood to avoid inhalation of any aerosols or dust.[11]

  • Spill Management: In case of a spill, neutralize with a mild base (e.g., sodium bicarbonate solution) and absorb with an inert material.[11] Evacuate and secure the area. For large spills, contact Environmental Health & Safety.[11]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5]

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of all waste containing this compound according to institutional and local regulations for chemical waste.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

This protocol describes the preparation of a stock solution from solid this compound or its salt.

Materials:

  • This compound (solid)

  • Anhydrous buffer components (e.g., MES, phosphate)

  • High-purity water

  • Calibrated pH meter

  • Low-protein-binding microcentrifuge tubes

  • Inert gas (Argon or Nitrogen)

  • UV-Vis Spectrophotometer and quartz cuvettes

Methodology:

  • Buffer Preparation: Prepare a 50 mM buffer solution (e.g., MES) and adjust the pH to 5.5. Cool the buffer to 4°C. All subsequent steps should be performed on ice.

  • Dissolution: Weigh the desired amount of solid this compound and dissolve it in the cold buffer to a target concentration (e.g., 1-10 mM). Gently vortex or pipette to mix until fully dissolved.

  • Clarification: Centrifuge the solution at 10,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Concentration Measurement: Carefully transfer the supernatant to a new tube. Determine the precise concentration using UV-Vis spectrophotometry. Note: The exact molar extinction coefficient can vary by pH. It should be determined empirically or sourced from the supplier's technical data sheet.

  • Aliquoting and Storage: Immediately aliquot the solution into single-use volumes in pre-chilled tubes. Flush with inert gas, seal tightly, and store at -80°C as described in the storage section above.

Protocol 2: Experimental Workflow for Assessing this compound Stability

This protocol provides a framework for determining the stability of this compound under specific experimental conditions (e.g., different buffers, pH values, or temperatures).

Methodology:

  • Prepare Solutions: Prepare identical solutions of this compound in the different buffers or conditions to be tested (e.g., Buffer A at pH 5.5, Buffer B at pH 7.4).

  • Establish Time Zero: Immediately after preparation, take a sample from each solution for "Time 0" analysis.

  • Aliquot and Store: Aliquot the remaining solutions into multiple tubes for each condition and store them under the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Course Sampling: At designated time points (e.g., 1, 2, 4, 8, 24 hours), remove one aliquot from each condition for analysis.

  • Quantification: Analyze the concentration of remaining this compound in each sample using a suitable analytical method, such as reverse-phase HPLC.[12] A C18 or C4 column can be used for separation.[12] The disappearance of the this compound peak and the appearance of degradation product peaks (e.g., salicylic acid) can be monitored.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition. From this data, the half-life (t₁/₂) of this compound under each condition can be calculated to quantitatively assess its stability.

Visualizations

Biosynthetic Pathways Involving this compound

This compound is a central intermediate in the biosynthesis of salicylic acid (SA) in plants and bacteria, though the pathways diverge significantly.

Caption: Divergent pathways for salicylic acid biosynthesis from isochorismate in bacteria and plants.[1]

Workflow for Stability Assessment

The following diagram outlines the experimental procedure for quantitatively measuring the stability of this compound solutions under various conditions.

G start Prepare Isochorismate Solution in Test Buffer t0 Sample for Time=0 Analysis start->t0 aliquot Aliquot Solution for Each Time Point start->aliquot analyze Quantify Remaining Isochorismate by HPLC t0->analyze store Store Aliquots under Variable Conditions (e.g., pH, Temp) aliquot->store sample Remove Aliquots at Specific Time Intervals (t1, t2, t3...) store->sample sample->analyze plot Plot % Remaining vs. Time analyze->plot end Calculate Half-Life (t½) and Degradation Rate plot->end

Caption: Experimental workflow for determining the stability and half-life of this compound.

References

Application Notes and Protocols for the Experimental Use of Isochorismic Acid in Siderophore Biosynthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isochorismic acid and its biosynthetic enzymes in the study of siderophore production, particularly focusing on catecholate-type siderophores like enterobactin (B1671361). The protocols outlined below are intended to facilitate research into novel antimicrobial targets by elucidating the mechanisms of bacterial iron acquisition.

Introduction to this compound in Siderophore Biosynthesis

This compound is a critical branched-chain keto acid that serves as a key intermediate in the biosynthesis of numerous primary and secondary metabolites in bacteria, including the catecholate siderophore enterobactin.[1] The enzymatic conversion of chorismate to this compound, catalyzed by isochorismate synthase (ICS), is the first committed step in the pathway leading to the production of 2,3-dihydroxybenzoic acid (DHB), a foundational building block of enterobactin.[2][3] The subsequent conversion of this compound to 2,3-dihydro-2,3-dihydroxybenzoate is carried out by isochorismatase.[3][4] Understanding the kinetics and regulation of these enzymatic steps is paramount for the development of inhibitors that can disrupt siderophore biosynthesis and, consequently, bacterial iron uptake.

Data Presentation

The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism in the context of enterobactin biosynthesis.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrateKm (µM)kcat (min-1)Source
Isochorismate Synthase (EntC)Chorismate14173[2]
Isochorismate Synthase (EntC)Isochorismate5108[2]
Isochorismatase (EntB)Isochorismate14.7600

Table 2: Impact of Gene Deletion on Siderophore Precursor Production

This table presents data from a study on an E. coli mutant with a deletion in the ahpC gene, which demonstrated a downstream effect on enterobactin production, likely through impacting EntC activity or chorismate availability.[5] The production of catechol compounds (precursors to enterobactin) was quantified using the Arnow assay.

StrainConditionCatechol Production (Arnow units)% of Wild TypeSource
Wild TypeT medium35 ± 6100%[5]
ΔahpC mutantT medium12 ± 5~34%[5]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Isochorismate Synthase (EntC) and Isochorismatase (EntB)

This protocol describes the overexpression and purification of His-tagged EntC and EntB from E. coli.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the entC and entB genes from E. coli genomic DNA using PCR with primers that incorporate restriction sites for cloning into a pET expression vector containing an N-terminal His6-tag.
  • Ligate the digested PCR products into the linearized pET vector and transform into a cloning strain of E. coli (e.g., DH5α).
  • Verify the sequence of the resulting plasmids by DNA sequencing.

2. Protein Expression:

  • Transform the verified pET-entC and pET-entB plasmids into an expression strain of E. coli (e.g., BL21(DE3)).
  • Inoculate 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
  • Use the overnight culture to inoculate 1 L of LB broth with the same antibiotic.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[6]
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[6]
  • Continue to incubate the culture at 37°C for 4 hours with shaking.[6]

3. Cell Lysis and Lysate Preparation:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in 20 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
  • Lyse the cells by sonication on ice (e.g., 6 cycles of 10 seconds on, 30 seconds off).
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

4. Protein Purification:

  • Equilibrate a Ni-NTA affinity chromatography column with lysis buffer.
  • Load the clarified lysate onto the column.
  • Wash the column with 20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
  • Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
  • Collect fractions and analyze by SDS-PAGE to assess purity.
  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
  • Store the purified protein at -80°C.

Protocol 2: In Vitro Isochorismate Synthase (ICS) Activity Assay

This assay measures the conversion of chorismate to isochorismate.

1. Reaction Setup:

  • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 1 mM DTT.
  • Prepare a stock solution of chorismic acid in the reaction buffer.
  • In a microcentrifuge tube, combine the reaction buffer, purified EntC enzyme (e.g., 0.5 µM final concentration), and chorismate (e.g., 250 µM final concentration).[1]

2. Enzymatic Reaction:

  • Incubate the reaction mixture at 30°C for a set time course (e.g., 0, 5, 10, 20, 30 minutes).[7]
  • Stop the reaction at each time point by adding an equal volume of methanol (B129727) or by heat inactivation.

3. Product Analysis by HPLC:

  • Analyze the reaction mixture by reverse-phase HPLC to separate and quantify chorismate and isochorismate.
  • Use a C18 column with a mobile phase gradient of methanol and water containing 0.1% formic acid.
  • Monitor the elution profile at a wavelength of 278 nm.
  • Calculate the rate of isochorismate formation based on a standard curve.

Protocol 3: Quantification of Catechol Production in Bacterial Cultures (Arnow Assay)

This protocol is used to quantify the production of catechol-containing compounds, such as the enterobactin precursor DHB, in bacterial culture supernatants.[5]

1. Culture Growth:

  • Grow wild-type and mutant bacterial strains in an iron-deficient medium (e.g., T medium) to induce siderophore production.
  • Incubate cultures at 37°C with shaking for 24-48 hours.

2. Supernatant Collection:

  • Pellet the bacterial cells by centrifugation at 10,000 x g for 10 minutes.
  • Carefully collect the supernatant, which contains the secreted siderophores.

3. Arnow Assay Procedure:

  • To 1 mL of culture supernatant, add 1 mL of 0.5 N HCl.
  • Add 1 mL of nitrite-molybdate reagent (10 g sodium nitrite (B80452) and 10 g sodium molybdate (B1676688) in 100 mL of water).
  • Add 1 mL of 1 N NaOH.
  • Add 1 mL of water to bring the final volume to 5 mL.
  • A pink to red color will develop in the presence of catechols.
  • Measure the absorbance at 510 nm.
  • Calculate the concentration of catechols based on a standard curve prepared with known concentrations of 2,3-dihydroxybenzoic acid.
  • Express the results as "Arnow units" or in µg/mL.

Mandatory Visualization

Siderophore_Biosynthesis_Pathway cluster_DHB_synthesis 2,3-Dihydroxybenzoic Acid (DHB) Synthesis cluster_Enterobactin_Assembly Enterobactin Assembly Chorismate Chorismate Isochorismate This compound Chorismate->Isochorismate EntC (Isochorismate Synthase) Dihydro_DHB 2,3-dihydro-2,3-dihydroxybenzoate Isochorismate->Dihydro_DHB EntB (Isochorismatase) DHB 2,3-Dihydroxybenzoic Acid Dihydro_DHB->DHB EntA (Dehydrogenase) Enterobactin Enterobactin DHB->Enterobactin EntD, EntE, EntF, EntB L_Serine L-Serine L_Serine->Enterobactin

Caption: Biosynthesis pathway of the siderophore enterobactin.

Experimental_Workflow_Enzyme_Assay start Start: Purified EntC Enzyme and Chorismate Substrate reaction Incubate at 30°C in Reaction Buffer (Tris-HCl, MgCl2, DTT) start->reaction stop_reaction Stop Reaction at Time Intervals reaction->stop_reaction hplc Analyze by HPLC (C18 column, UV detection) stop_reaction->hplc quantify Quantify Isochorismate Formation hplc->quantify end End: Determine Enzyme Activity quantify->end

Caption: Workflow for the in vitro isochorismate synthase (EntC) activity assay.

References

Application Notes and Protocols: Cell-Free System for Studying Isochorismic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochorismic acid is a crucial branch-point intermediate in the biosynthesis of various primary and secondary metabolites, including salicylic (B10762653) acid, a key phytohormone involved in plant defense, and siderophores, which are essential for iron acquisition in many bacteria.[1][2] The study of this compound production is therefore of significant interest for agricultural research, drug discovery, and metabolic engineering. Cell-free systems have emerged as powerful platforms for synthetic biology and metabolic engineering, offering rapid prototyping of biosynthetic pathways and precise control over reaction conditions.[3][4] This document provides detailed application notes and protocols for establishing a cell-free system to study the production of this compound from chorismate, utilizing the enzyme isochorismate synthase (ICS).

Two primary cell-free approaches will be detailed: a system using purified enzymes and a lysate-based system. These methodologies enable researchers to investigate enzyme kinetics, optimize pathway flux, and screen for inhibitors or engineered enzyme variants in a controlled, in vitro environment.

Data Presentation

Quantitative Analysis of this compound Production

The following tables summarize key quantitative data related to this compound production in cell-free systems.

Table 1: Kinetic Parameters of Isochorismate Synthase (ICS) from Various Organisms.

Enzyme SourceKm for Chorismate (µM)kcat (min-1)Optimal pHOptimal Temperature (°C)Cofactor Requirement
Arabidopsis thaliana (AtICS1)41.538.7~7.5~33Mg2+
Arabidopsis thaliana (AtICS2)17.218.0~7.5~33Mg2+
Escherichia coli (EntC)--7.5 - 8.037Mg2+

Data for AtICS1 and AtICS2 are from studies on the purified recombinant proteins. Data for E. coli EntC optimal conditions are also presented.

Table 2: Comparison of this compound Production in Different Cell-Free System Setups.

Cell-Free System TypeKey ComponentsSubstrate (Chorismate) ConcentrationProduct (Isochorismate) YieldIncubation TimeReference
Purified Enzyme CascadePurified Isochorismate Synthase (EntC), Purified Chorismatase (FkbO)Not specifiedUp to 20% conversion from chorismateNot specified[5]
E. coli Lysate-Based SystemE. coli S30 Extract, Chorismate, Energy Mix, CofactorsTo be optimized (e.g., 1-5 mM)To be determined experimentally2-4 hoursGeneral Protocol

Experimental Protocols

Protocol 1: In Vitro Production of this compound using a Purified Enzyme Cascade

This protocol is adapted from a method for the biocatalytic production of isochorismate using a sequential enzyme cascade.[5]

1.1. Overexpression and Purification of Isochorismate Synthase (e.g., E. coli EntC)

  • Cloning: Clone the gene encoding isochorismate synthase (e.g., entC from E. coli) into an expression vector with a suitable tag (e.g., 6x-His tag) for affinity purification.

  • Expression: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB or TB) and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Purification: Harvest the cells, lyse them, and purify the His-tagged isochorismate synthase using nickel-affinity chromatography (Ni-NTA). Dialyze the purified enzyme into a suitable storage buffer.

1.2. Enzymatic Conversion of Chorismate to Isochorismate

  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube on ice:

      • 100 mM Tris-HCl (pH 7.7)

      • 10 mM MgCl2

      • 1.5 mM Chorismate (Barium salt)

      • 2.5 µM purified Isochorismate Synthase

    • The total reaction volume can be scaled as needed (e.g., 400 µL).

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by removing the enzyme, for example, by using a centrifugal filter with a molecular weight cutoff that retains the enzyme (e.g., 3 kDa).

1.3. Analysis of this compound Production

  • HPLC Analysis: Analyze the flow-through from the reaction termination step by reverse-phase high-performance liquid chromatography (HPLC).

    • Column: C18 column.

    • Detection: Monitor absorbance at 274 nm or 280 nm.

    • Expected Retention Times: Chorismate and isochorismate will have distinct retention times, allowing for their separation and quantification. A typical chromatogram will show a decrease in the chorismate peak and the appearance of a new peak corresponding to isochorismate.[5]

Protocol 2: Preparation of E. coli S30 Extract for a Lysate-Based Cell-Free System

This protocol provides a general method for preparing a translationally active S30 extract from E. coli.[1]

2.1. Cell Growth and Harvest

  • Strain: Use a suitable E. coli strain, such as A19 or BL21(DE3).

  • Culture: Grow the cells in a rich medium (e.g., 2xYTPG) at 37°C with vigorous shaking to the mid-logarithmic growth phase (OD600 of 1.5-2.0).

  • Harvest: Rapidly cool the culture and harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet three times with cold S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, and 1 mM DTT).

2.2. Cell Lysis and Extract Preparation

  • Resuspension: Resuspend the washed cell pellet in S30 buffer.

  • Lysis: Lyse the cells using a high-pressure homogenizer (e.g., French press) or sonication. Keep the sample on ice throughout the lysis procedure to prevent protein denaturation.

  • Centrifugation: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant (this is the S30 extract).

  • Run-off Reaction (optional but recommended): Incubate the S30 extract at 37°C for 60-80 minutes to degrade endogenous mRNA and DNA.

  • Dialysis: Dialyze the extract against S30 buffer overnight at 4°C.

  • Storage: Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 3: this compound Production in an E. coli Lysate-Based Cell-Free System

This protocol outlines a starting point for producing this compound in a lysate-based system. Optimization of component concentrations is recommended.

3.1. Cell-Free Reaction Setup

  • Reaction Mixture: Assemble the following components in a microcentrifuge tube on ice (for a 15 µL reaction):

    • 5-10 µL E. coli S30 extract

    • 1-5 mM Chorismate

    • 1.2 mM ATP

    • 0.85 mM each of GTP, UTP, and CTP

    • 33 mM Phosphoenolpyruvate (PEP)

    • 130 mM Potassium glutamate

    • 10 mM Ammonium glutamate

    • 12 mM Magnesium glutamate

    • 0.33 mM NAD+

    • 0.27 mM Coenzyme A

    • 1.5 mM Spermidine

    • 1.0 mM Putrescine

    • 4.0 mM Sodium oxalate

    • 57 mM HEPES-KOH (pH 7.5)

    • Nuclease-free water to the final volume.

  • Note: If the isochorismate synthase is not sufficiently present in the native lysate, the system can be supplemented with purified enzyme or a plasmid DNA template encoding the enzyme for in situ expression. For in situ expression, add ~10-15 ng/µL of the plasmid and T7 RNA polymerase.

3.2. Incubation and Analysis

  • Incubation: Incubate the reaction mixture at 30°C or 37°C for 2-4 hours.

  • Sample Preparation for Analysis: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by flash-freezing. Centrifuge to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant for this compound production as described in Protocol 1.3.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Isochorismic_Acid_Biosynthesis_Pathway Chorismate Chorismate ICS Isochorismate Synthase (ICS) Chorismate->ICS Isochorismate This compound Salicylic_Acid Salicylic Acid Isochorismate->Salicylic_Acid Plant & Bacterial Pathways Siderophores Siderophores Isochorismate->Siderophores Bacterial Pathways ICS->Isochorismate

Caption: Biosynthetic pathway from chorismate to this compound and its downstream products.

Cell_Free_System_Workflow cluster_purified Purified Enzyme System cluster_lysate Lysate-Based System Purify_ICS Overexpress & Purify Isochorismate Synthase Reaction_Setup_P Set up Reaction: Purified ICS + Chorismate Purify_ICS->Reaction_Setup_P Incubate_P Incubate Reaction_Setup_P->Incubate_P Analyze_P Analyze by HPLC Incubate_P->Analyze_P Prepare_Lysate Prepare E. coli S30 Extract Reaction_Setup_L Set up Reaction: Lysate + Chorismate + Energy Mix Prepare_Lysate->Reaction_Setup_L Incubate_L Incubate Reaction_Setup_L->Incubate_L Analyze_L Analyze by HPLC Incubate_L->Analyze_L

Caption: Experimental workflows for the two types of cell-free systems for this compound production.

Logical_Relationship_Cell_Free_Components cluster_components Core Components cluster_outputs Outputs & Analysis Cell_Free_System Cell-Free System for This compound Production Enzyme Isochorismate Synthase (Purified or in Lysate) Cell_Free_System->Enzyme Substrate Chorismate Cell_Free_System->Substrate Cofactors Mg²⁺ Cell_Free_System->Cofactors Energy Energy Source (e.g., ATP, PEP) Cell_Free_System->Energy Product This compound Enzyme->Product Substrate->Product Analysis HPLC Quantification Product->Analysis

Caption: Logical relationship of components in a cell-free system for this compound production.

References

Troubleshooting & Optimization

troubleshooting low yields in isochorismic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isochorismic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for the enzymatic synthesis of this compound?

A1: The enzymatic synthesis of this compound involves the conversion of chorismate to isochorismate, catalyzed by the enzyme isochorismate synthase (ICS). The general workflow consists of four main stages: preparation of reagents, including a stable chorismate substrate solution and active ICS enzyme; the enzymatic reaction under optimized conditions; purification of the synthesized this compound, typically using reverse-phase chromatography; and finally, characterization and quantification of the purified product.

prep Reagent Preparation reaction Enzymatic Reaction prep->reaction Chorismate, ICS purification Purification reaction->purification Crude Product analysis Analysis purification->analysis Purified this compound

Figure 1: A simplified workflow for the enzymatic synthesis of this compound.

Q2: My this compound yield is consistently low. What are the most common causes?

A2: Low yields in this compound synthesis can be attributed to several factors. The most common issues include:

  • Enzyme Inactivity: The isochorismate synthase (ICS) may be inactive or have low specific activity due to improper purification, storage, or handling.

  • Substrate Quality and Stability: The chorismate substrate can degrade, especially if not stored correctly, leading to the formation of byproducts like prephenate and phenylpyruvate.[1][2]

  • Suboptimal Reaction Conditions: The pH, temperature, and concentration of the cofactor Mg²⁺ are critical for optimal ICS activity.

  • Product Instability: this compound itself is susceptible to degradation, particularly at non-optimal pH and elevated temperatures.

  • Inefficient Purification: Significant loss of product can occur during the purification steps if the methodology is not optimized.

Q3: How can I monitor the progress of the enzymatic reaction?

A3: The progress of the reaction can be monitored by observing the decrease in the substrate (chorismate) concentration and the increase in the product (this compound) concentration over time. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection. Chorismate and isochorismate have distinct retention times, allowing for their separation and quantification.

Troubleshooting Guide: Low Yields

This guide provides a systematic approach to troubleshooting low yields in this compound synthesis.

start Low this compound Yield enzyme Check Enzyme Activity start->enzyme inactive_enzyme Inactive Enzyme: - Re-purify/new batch - Check storage enzyme->inactive_enzyme Low/No Activity active_enzyme Enzyme is Active enzyme->active_enzyme Active substrate Verify Substrate Quality degraded_substrate Degraded Substrate: - Prepare fresh chorismate - Verify purity substrate->degraded_substrate Degradation/Impurities good_substrate Substrate is Good substrate->good_substrate High Purity conditions Assess Reaction Conditions suboptimal_conditions Suboptimal Conditions: - Optimize pH, Temp, [Mg2+] - Check for inhibitors conditions->suboptimal_conditions Not Optimal optimal_conditions Conditions are Optimal conditions->optimal_conditions Optimal purification Evaluate Purification inefficient_purification Inefficient Purification: - Optimize chromatography - Minimize degradation purification->inefficient_purification High Loss success Improved Yield purification->success Efficient inactive_enzyme->start active_enzyme->substrate degraded_substrate->start good_substrate->conditions suboptimal_conditions->start optimal_conditions->purification inefficient_purification->start

Figure 2: A troubleshooting workflow for addressing low yields in this compound synthesis.

Issue 1: Low or No Enzyme Activity
Possible Cause Verification Solution
Improper Enzyme Purification Run an SDS-PAGE to check for protein purity and degradation. Perform a specific activity assay with a known standard.Re-purify the isochorismate synthase (ICS) using a validated protocol. Ensure all purification steps are performed at low temperatures to prevent denaturation.
Incorrect Enzyme Storage Confirm storage conditions (temperature, buffer composition). Repeated freeze-thaw cycles can denature the enzyme.Store the enzyme at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Include a cryoprotectant like glycerol (B35011) in the storage buffer.
Presence of Inhibitors Dialyze the enzyme preparation to remove small molecule inhibitors. Test for inhibition by adding known inhibitors as a negative control.If inhibitors are suspected from the purification process, modify the purification protocol to include additional washing steps or a different chromatography resin.
Issue 2: Poor Substrate Quality or Degradation
Possible Cause Verification Solution
Chorismate Degradation Analyze the chorismate solution by HPLC to check for the presence of degradation products such as prephenate or phenylpyruvate.[1][2]Prepare fresh chorismate solution before each experiment. Store chorismate as a solid at -20°C or below and protect it from light.
Incorrect Substrate Concentration Accurately determine the concentration of the chorismate stock solution using its molar extinction coefficient.Use a calibrated spectrophotometer to measure the absorbance and calculate the precise concentration of your chorismate solution.
Impurities in Chorismate Use high-purity, commercially available chorismate or purify it from bacterial culture supernatants.[3]If preparing in-house, ensure the purification protocol effectively removes contaminants that could inhibit the ICS enzyme.
Issue 3: Suboptimal Reaction Conditions
Parameter Typical Optimal Range Troubleshooting Steps
pH 7.5 - 8.0Prepare buffers with overlapping pH ranges and perform the reaction at different pH values to determine the optimum for your specific ICS enzyme.
Temperature ~37°CRun the reaction at a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C) to find the optimal temperature for enzyme activity without causing denaturation.
Mg²⁺ Concentration 100 µM - 1 mMTitrate the concentration of MgCl₂ in the reaction mixture to find the optimal concentration for your enzyme. Note that concentrations above 1 mM can be inhibitory.[4]
Reaction Time VariesPerform a time-course experiment, taking samples at different time points to determine when the reaction reaches completion or equilibrium.

Table 1: Optimized Reaction Conditions for Isochorismate Synthase (ICS)

Enzyme Source Optimal pH Optimal Temperature (°C) Required Cofactor Km for Chorismate (µM)
Escherichia coli7.5 - 8.037Mg²⁺Not specified
Arabidopsis thaliana (AtICS1)~7.5~33Mg²⁺34.3 ± 3.7
Arabidopsis thaliana (AtICS2)~7.5~33Mg²⁺28.8 ± 6.9
Catharanthus roseus (Isoform I)7.530Mg²⁺558
Catharanthus roseus (Isoform II)7.530Mg²⁺319

Data compiled from available literature. Optimal conditions may vary slightly depending on the specific experimental setup.

Issue 4: Product Degradation and Inefficient Purification
Possible Cause Verification Solution
This compound Instability Analyze purified fractions over time by HPLC to monitor for degradation. This compound can degrade, especially at non-optimal pH and temperature.Keep samples on ice and process them quickly. Store purified this compound at low temperatures and in a slightly acidic buffer if stability is an issue.
Suboptimal Chromatography Conditions Poor peak shape, low recovery, or co-elution of impurities in HPLC chromatograms.Optimize the mobile phase composition (e.g., pH, organic solvent gradient) and flow rate for the reverse-phase column being used.[5]
Sample Overload on Column Broad, asymmetric peaks during purification.Reduce the amount of crude product loaded onto the chromatography column or use a larger column.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general method for the enzymatic conversion of chorismate to this compound.

Materials:

  • Purified Isochorismate Synthase (ICS)

  • Chorismic acid

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5

  • 100 mM MgCl₂ solution

  • Quenching solution (e.g., methanol (B129727) or acid)

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer, MgCl₂ (to a final concentration of 1 mM), and chorismic acid (to a final concentration of 1-2 mM) in a microcentrifuge tube.

  • Pre-incubate the reaction mixture at the optimal temperature for your ICS enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the purified ICS enzyme to the reaction mixture. The final enzyme concentration will need to be optimized.

  • Incubate the reaction at the optimal temperature for a predetermined time (e.g., 30-60 minutes), or monitor the reaction progress by taking aliquots at different time points.

  • Stop the reaction by adding a quenching solution.

  • Analyze the reaction mixture by HPLC to determine the yield of this compound.

Protocol 2: Purification of this compound by Reverse-Phase HPLC

This protocol describes a general method for the purification of this compound from the reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject the quenched and filtered reaction mixture onto the column.

  • Elute the compounds using a linear gradient of increasing Mobile Phase B. The exact gradient will need to be optimized for your specific column and system.

  • Monitor the elution profile at a suitable wavelength (e.g., 275-280 nm).

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the aqueous solution to obtain purified this compound as a solid.

Signaling Pathways and Logical Relationships

cluster_shikimate Shikimate Pathway cluster_isochorismate Isochorismate-Derived Pathways E4P Erythrose 4-phosphate Chorismate Chorismate E4P->Chorismate PEP Phosphoenolpyruvate PEP->Chorismate ICS Isochorismate Synthase (ICS) Chorismate->ICS Isochorismate This compound Salicylate Salicylic Acid Isochorismate->Salicylate Siderophores Siderophores Isochorismate->Siderophores Phylloquinone Phylloquinone (Vitamin K1) Isochorismate->Phylloquinone ICS->Isochorismate

Figure 3: The central role of this compound synthesis in secondary metabolism.

References

Technical Support Center: Optimizing HPLC Separation of Isochorismic Acid from Chorismic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of isochorismic and chorismic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the HPLC analysis of these critical isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the separation of isochorismic acid and chorismic acid.

Q1: My this compound and chorismic acid peaks are co-eluting or have very poor resolution. What are the initial steps to improve separation?

A1: Poor resolution between these two closely related isomers is a common challenge. Here’s a systematic approach to troubleshoot this issue:

  • Optimize Mobile Phase pH: Since both are organic acids, the pH of the mobile phase is critical. Ensure the mobile phase pH is at least 1-2 units below the pKa of the acids to maintain them in their non-ionized, more retained form on a reversed-phase column. An acidic mobile phase, such as water with 0.1% phosphoric acid or formic acid, is a good starting point.[1]

  • Adjust Organic Modifier Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention times of your compounds, which can often lead to better separation. Try reducing the organic content in your isocratic method or employing a shallower gradient.

  • Evaluate Column Chemistry: A standard C18 column is often a good starting point. However, if resolution is still poor, consider a column with a different selectivity, such as a C4 or a phenyl-hexyl column. For the purification of isochorismate, a butyl (C4) reverse-phase column has been used effectively.[2]

Q2: I'm observing significant peak tailing for both my chorismic and this compound peaks. What could be the cause and how can I fix it?

A2: Peak tailing for acidic compounds is frequently caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the stationary phase can interact with the acidic analytes, causing tailing.

    • Solution 1: Lower Mobile Phase pH: Acidifying the mobile phase to a pH of around 2.5-3.5 will suppress the ionization of the silanol groups, minimizing these unwanted interactions.

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are designed to minimize tailing for acidic and basic compounds.

  • Inadequate Buffering: An unbuffered or poorly buffered mobile phase can lead to inconsistent ionization of the analytes as they travel through the column, resulting in peak tailing. Ensure your mobile phase has sufficient buffering capacity at the desired pH.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.

Q3: The retention times for my analytes are shifting between runs. What should I investigate?

A3: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a new mobile phase or after a gradient run. A common practice is to flush the column with 10-20 column volumes of the mobile phase.

  • Mobile Phase Composition Changes:

    • Evaporation: Organic solvents in the mobile phase can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Inaccurate Mixing: If preparing the mobile phase manually, ensure accurate measurements. For online mixing, check that the pump is functioning correctly.

  • Temperature Fluctuations: Changes in column temperature will affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes. This can lead to changes in retention.

Q4: I am concerned about the stability of chorismic and this compound during the analysis. What precautions should I take?

A4: Chorismic acid and its isomers can be labile, particularly under acidic conditions.[1]

  • Temperature Control: Keep your samples and standards in an autosampler cooled to 4°C to minimize degradation.

  • Limit Time in Acidic Mobile Phase: While an acidic mobile phase is often necessary for good chromatography, prolonged exposure can lead to degradation. Analyze samples promptly after they are placed in the autosampler.

  • Fresh Sample Preparation: Prepare your samples and standards as fresh as possible before analysis.

Experimental Protocols

Below is a detailed methodology for the analytical separation of this compound from chorismic acid, based on published research.[3]

Analytical HPLC Separation of Isochorismic and Chorismic Acid

This method is suitable for monitoring the enzymatic conversion of chorismate to isochorismate.

ParameterSpecification
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient (e.g., 20% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 274 nm
Injection Volume 10 µL
Sample Preparation The reaction can be stopped and proteins removed by centrifugation through a 3 kDa molecular weight cutoff filter. The flow-through can be directly injected.[3]

Expected Retention Times:

CompoundRetention Time (minutes)
This compound~14
Chorismic Acid~15

Note: These retention times are approximate and can vary depending on the specific column, HPLC system, and exact mobile phase composition.[3]

Visualized Workflows and Logic

Troubleshooting Workflow for Poor Resolution

G Troubleshooting Poor Resolution start Poor Resolution or Co-elution Observed step1 Decrease Organic Solvent % in Mobile Phase start->step1 step2 Lower Mobile Phase pH (e.g., with 0.1% Phosphoric Acid) step1->step2 If still unresolved end Resolution Improved step1->end If resolved step3 Try a Different Column (e.g., C4 or Phenyl-Hexyl) step2->step3 If still unresolved step2->end If resolved step4 Consider Ion-Pair Chromatography step3->step4 For persistent issues step3->end If resolved step4->end If resolved

Caption: A stepwise guide to improving the separation of closely eluting peaks.

General HPLC Troubleshooting Logic

G General HPLC Troubleshooting Logic issue Identify Chromatographic Issue peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape retention Shifting Retention Times issue->retention resolution Poor Resolution issue->resolution solution_peak Check Mobile Phase pH Use End-Capped Column Reduce Sample Load peak_shape->solution_peak solution_retention Equilibrate Column Longer Check Pump & Mixer Use Column Oven retention->solution_retention solution_resolution Optimize Mobile Phase Change Column Selectivity Adjust Flow Rate resolution->solution_resolution

Caption: A logic diagram for diagnosing common HPLC problems.

References

preventing isochorismic acid degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isochorismic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

IssuePotential Cause(s)Recommended Solutions
Low or no product yield in enzymatic reactions 1. Degradation of this compound stock solution: this compound is unstable, especially at neutral to alkaline pH and at room temperature. 2. Suboptimal reaction conditions: Inappropriate pH or temperature of the reaction buffer can accelerate degradation. 3. Inhibitors in the reaction mixture: Contaminants in the sample or reagents may inhibit enzyme activity.1. Prepare fresh this compound solutions: Use immediately after preparation. If storage is necessary, store at -80°C in small aliquots and thaw on ice immediately before use. 2. Optimize reaction buffer: Maintain a slightly acidic pH (around 5.0-6.0) and a low temperature (0-4°C) during the reaction setup and incubation, if the enzyme is active under these conditions. 3. Use high-purity reagents: Ensure all components of the reaction mixture are of high purity and free from contaminants.
Inconsistent or non-reproducible experimental results 1. Variable degradation of this compound: Inconsistent handling procedures can lead to varying levels of degradation between experiments. 2. Batch-to-batch variation in this compound purity: Impurities from the synthesis or purification process can affect its stability and reactivity.1. Standardize handling procedures: Follow a strict, documented protocol for the preparation, storage, and use of this compound solutions. Minimize the time the solution is kept at room temperature. 2. Verify purity: Use a validated analytical method, such as HPLC, to confirm the purity of each new batch of this compound.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) 1. Formation of degradation products: this compound degrades into salicylate (B1505791) and meta-carboxyphenylpyruvate. 2. Contamination of the sample or mobile phase. 1. Monitor for known degradation products: Compare the retention times of unexpected peaks with those of salicylate and meta-carboxyphenylpyruvate standards. 2. Maintain low temperatures: Keep samples in a cooled autosampler (e.g., 4°C) during HPLC analysis. 3. Use fresh, high-purity mobile phase solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is thermodynamically unstable in aqueous solutions.[1] The main degradation pathways are:

  • Rearrangement and elimination: It can undergo a[2][2]-sigmatropic rearrangement to form isoprephenate, which is also unstable and subsequently decomposes to meta-carboxyphenylpyruvate.[1]

  • Hydrolysis: It can be hydrolyzed to salicylic (B10762653) acid and pyruvate.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a dry solid at -80°C. Stock solutions should be prepared fresh before use. If a stock solution must be stored, it should be in a buffer with a slightly acidic pH (around 5.0), aliquoted into small volumes to avoid freeze-thaw cycles, and stored at -80°C.

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable in slightly acidic conditions. At neutral (pH 7) and alkaline (pH > 7) conditions, its degradation is significantly accelerated.[1]

Q4: How does temperature impact the stability of this compound?

A4: Elevated temperatures increase the rate of degradation. It is crucial to keep this compound solutions on ice (0-4°C) whenever possible during experimental procedures.

Q5: What analytical methods are suitable for monitoring this compound and its degradation?

A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for separating and quantifying this compound and its degradation products.[2] UV-Vis spectroscopy can also be used to monitor the overall stability of the solution by observing changes in the absorbance spectrum over time.[3]

Quantitative Stability Data

While precise half-life data for this compound under various conditions is not extensively published, the following table summarizes its expected stability based on available information.

pHTemperatureExpected StabilityKey Considerations
< 6.0 0-4°C Relatively Stable Optimal for short-term storage and experimental setup.
< 6.0 Room Temp (~25°C) Moderate Degradation will occur over several hours.
7.0 0-4°C Low Significant degradation expected within hours.
7.0 Room Temp (~25°C) Very Low Rapid degradation occurs.[1]
> 7.0 Any Extremely Unstable Avoid these conditions as degradation is very rapid.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of this compound Stock Solution

Objective: To prepare a stock solution of this compound and store it under conditions that minimize degradation for short-term use.

Materials:

  • This compound (solid)

  • Buffer solution (e.g., 50 mM MES, pH 6.0)

  • Microcentrifuge tubes

  • Ice

  • -80°C freezer

Methodology:

  • Pre-chill all buffers and tubes on ice.

  • Weigh the required amount of solid this compound.

  • Dissolve the this compound in the pre-chilled buffer to the desired concentration. Work quickly to minimize time at room temperature.

  • Immediately aliquot the stock solution into single-use microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.

  • For use, thaw a single aliquot on ice immediately before the experiment. Do not refreeze any unused portion.

Protocol 2: General Enzymatic Assay Using this compound

Objective: To perform an enzymatic assay using this compound as a substrate while minimizing its non-enzymatic degradation.

Materials:

  • Freshly thawed this compound stock solution (from Protocol 1)

  • Enzyme solution in an appropriate buffer

  • Reaction buffer (optimized for enzyme activity, but ideally with a pH below 7.0)

  • Quenching solution (if necessary, e.g., acid or base to stop the reaction)

  • Temperature-controlled plate reader or water bath

  • Ice

Methodology:

  • Pre-chill the reaction buffer and all non-enzyme components on ice.

  • Prepare the reaction mixture (containing buffer, co-factors, etc., but excluding the enzyme and this compound) in reaction tubes kept on ice.

  • Add the freshly thawed this compound stock solution to the reaction mixture.

  • Initiate the reaction by adding the enzyme solution.

  • Incubate the reaction at the optimal temperature for the enzyme for the desired time.

  • Stop the reaction by adding a quenching solution or by a method appropriate for the downstream analysis (e.g., immediate transfer to a cold autosampler for HPLC analysis).

  • Analyze the reaction products using a validated method such as HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay start Weigh Solid This compound dissolve Dissolve in Pre-chilled Buffer (pH < 6.0) start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot on Ice store->thaw Use in Experiment add_iso Add Isochorismic Acid thaw->add_iso mix Prepare Reaction Mix on Ice mix->add_iso start_rxn Initiate with Enzyme add_iso->start_rxn incubate Incubate at Optimal Temp. start_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn

Caption: Workflow for preparation and use of this compound.

degradation_pathway isochorismic_acid This compound isoprephenate Isoprephenate isochorismic_acid->isoprephenate [3,3]-Sigmatropic Rearrangement salicylate Salicylate isochorismic_acid->salicylate Hydrolysis pyruvate Pyruvate isochorismic_acid->pyruvate Hydrolysis meta_carboxyphenylpyruvate meta-Carboxyphenylpyruvate isoprephenate->meta_carboxyphenylpyruvate Decomposition

Caption: Degradation pathways of this compound in aqueous solution.

References

Technical Support Center: Quantification of Isochorismic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of isochorismic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in the quantification of this compound stem from its inherent instability, low abundance in biological matrices, and its polar nature which can lead to difficulties in chromatographic separation. This compound is a thermodynamically unstable compound that can degrade non-enzymatically, particularly in aqueous solutions at neutral pH and room temperature.[1] This instability necessitates careful sample handling and optimized analytical methods to ensure accurate quantification.

Q2: What are the degradation products of this compound I should be aware of?

A2: Under aqueous conditions at neutral pH, this compound can undergo a[2][2]-sigmatropic rearrangement to form isoprephenate, which is also unstable and subsequently converts to meta-carboxyphenylpyruvate. Concurrently, this compound can decompose to salicylic (B10762653) acid.[1] Therefore, when analyzing this compound, it is crucial to monitor for the presence of these degradation products as they can interfere with quantification and provide insights into sample integrity.

Q3: What is the best way to store samples containing this compound?

A3: Due to its instability, samples containing this compound should be processed as quickly as possible. If storage is necessary, it is recommended to flash-freeze the samples in liquid nitrogen and store them at -80°C. Acidifying the sample to a pH below 4 can also help to slow down the degradation process. Avoid repeated freeze-thaw cycles.

Q4: Which analytical technique is most suitable for quantifying this compound?

A4: Liquid chromatography-mass spectrometry (LC-MS/MS) is the most common and reliable technique for the quantification of this compound in complex biological matrices.[3] This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte and its differentiation from matrix components and degradation products.

Q5: How can I improve the retention of this compound on a reversed-phase LC column?

A5: As a polar molecule, this compound can exhibit poor retention on traditional C18 columns. To improve retention, consider using a polar-modified reversed-phase column (e.g., C18 with a polar endcapping) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Additionally, optimizing the mobile phase by using an ion-pairing agent or adjusting the pH to suppress the ionization of the carboxylic acid groups can enhance retention.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the quantification of this compound.

Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Analyte Degradation - Prepare fresh samples and analyze them immediately. - Ensure samples are kept on ice or in a cooled autosampler during the analytical run. - Acidify the sample and mobile phase to a pH < 4 to improve stability.
Poor Extraction Recovery - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, test different sorbents and elution solvents. For LLE, adjust the pH of the aqueous phase and test different organic solvents.
Ion Suppression in MS - Improve sample cleanup to remove interfering matrix components. - Optimize the chromatography to separate this compound from co-eluting matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects.
Incorrect MS Parameters - Optimize the MS parameters (e.g., spray voltage, gas flows, collision energy) by infusing a standard solution of this compound. - Ensure the correct precursor and product ions are being monitored.
Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Steps
Secondary Interactions with Column - Use a column with a highly inert stationary phase or a polar endcapping. - Add a small amount of a competing acid (e.g., formic acid) to the mobile phase to block active sites on the column. - Adjust the mobile phase pH.
Column Overload - Dilute the sample or reduce the injection volume.
Extra-column Volume - Minimize the length and diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected.
Inappropriate Sample Solvent - Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.
Inconsistent or Non-reproducible Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling - Standardize the sample collection, processing, and storage procedures. - Minimize the time between sample collection and analysis.
Analyte Instability in Autosampler - Keep the autosampler temperature low (e.g., 4°C). - Limit the time samples spend in the autosampler before injection.
Variable Matrix Effects - Implement a robust sample cleanup procedure. - Use a stable isotope-labeled internal standard that co-elutes with the analyte.
Instrument Fluctuation - Perform regular system suitability tests to monitor instrument performance. - Ensure the LC and MS systems are properly maintained.

Experimental Protocols

Sample Preparation from Bacterial Cell Lysate

This protocol is a general guideline and may require optimization for specific bacterial strains and growth conditions.

  • Cell Harvesting: Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing a protease inhibitor cocktail). Lyse the cells using a suitable method such as sonication or a French press, keeping the sample on ice throughout the process.

  • Protein Precipitation: Add two volumes of ice-cold acetonitrile (B52724) to the cell lysate. Vortex briefly and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

This is a representative method and should be optimized for your specific instrumentation.

  • Liquid Chromatography:

    • Column: A polar-modified reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 2% to 50% B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) 225.0 -> Product ion (m/z) 137.0 (quantifier), 93.0 (qualifier)

      • Salicylic Acid (Degradation Product): Precursor ion (m/z) 137.0 -> Product ion (m/z) 93.0

    • Optimize other MS parameters (e.g., capillary voltage, source temperature, gas flows, collision energy) for your specific instrument.

Isochorismate Synthase Coupled Enzyme Assay

This assay indirectly quantifies this compound by converting it to a more stable and easily detectable product, salicylic acid.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 2 mM MgCl2

    • 1 mM Chorismic Acid

    • Purified Isochorismate Synthase (ICS) enzyme

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Enzymatic Conversion to Salicylate: Add a purified isochorismate-pyruvate lyase (IPL) enzyme to the reaction mixture and incubate for an additional 30 minutes at 30°C to convert the produced isochorismate to salicylic acid.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Analysis: Centrifuge the mixture to pellet any precipitated protein and analyze the supernatant for salicylic acid content using HPLC with fluorescence detection or LC-MS/MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Protein Precipitation Protein Precipitation Cell Lysis->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Drying & Reconstitution Drying & Reconstitution Supernatant Collection->Drying & Reconstitution LC Separation LC Separation Drying & Reconstitution->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Figure 1. A simplified workflow for the extraction and quantification of this compound from bacterial cultures.

degradation_pathway Chorismic Acid Chorismic Acid This compound This compound Chorismic Acid->this compound Isochorismate Synthase Isoprephenic Acid Isoprephenic Acid This compound->Isoprephenic Acid [3,3]-Sigmatropic Rearrangement Salicylic Acid Salicylic Acid This compound->Salicylic Acid Spontaneous Decomposition / IPL m-Carboxyphenylpyruvic Acid m-Carboxyphenylpyruvic Acid Isoprephenic Acid->m-Carboxyphenylpyruvic Acid Spontaneous

Figure 2. Enzymatic synthesis and degradation pathways of this compound.

Data Presentation

Table 1: Stability of this compound under Various Conditions

Disclaimer: The following data is illustrative and based on the known instability of this compound. Actual degradation rates should be determined empirically.

ConditionpHTemperature (°C)Estimated Half-lifePrimary Degradation Products
Aqueous Solution 7.025< 1 hourSalicylic Acid, m-Carboxyphenylpyruvic Acid
Aqueous Solution 4.025Several hoursSalicylic Acid
Aqueous Solution 7.04Several hoursSalicylic Acid, m-Carboxyphenylpyruvic Acid
Frozen (-20°C) 7.0-20Days to weeksMinimal degradation
Frozen (-80°C) 7.0-80MonthsNegligible degradation
Table 2: Comparison of Analytical Methods for this compound Quantification
Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.High sensitivity, high selectivity, suitable for complex matrices.Requires expensive instrumentation and expertise.
HPLC with UV/Vis Chromatographic separation followed by UV/Vis absorbance detection.Widely available, relatively inexpensive.Lower sensitivity and selectivity compared to MS, potential for interferences.
Coupled Enzymatic Assay Enzymatic conversion of isochorismate to a stable, easily detectable product.High specificity, can be performed with basic lab equipment.Indirect measurement, requires purified enzymes.

References

improving the stability of isochorismic acid stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of isochorismic acid stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a key intermediate in the shikimate pathway, serving as a precursor for the biosynthesis of salicylic (B10762653) acid and other important secondary metabolites in plants and microorganisms.[1] Its stability is a significant concern because it is a thermodynamically unstable molecule that can readily degrade, particularly in aqueous solutions at neutral or near-neutral pH.[2] This instability can lead to inaccurate experimental results and loss of valuable compound.

Q2: What are the primary degradation products of this compound?

A2: In aqueous solutions at room temperature and neutral pH, this compound primarily decomposes into a mixture of salicylic acid and meta-carboxyphenylpyruvate.[2] The formation of meta-carboxyphenylpyruvate occurs through a[3][3]-sigmatropic rearrangement to isoprephenate, which is also unstable.

Q3: What are the main factors that influence the stability of this compound stock solutions?

A3: The stability of this compound is primarily affected by pH, temperature, and the composition of the solvent. Neutral to alkaline pH conditions significantly accelerate degradation.[4] Higher temperatures also increase the rate of decomposition.

Q4: How should I handle this compound powder upon receipt?

A4: Upon receipt, solid this compound should be stored at -20°C or lower, protected from light and moisture. Before opening, the container should be allowed to warm to room temperature to prevent condensation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected activity in biological assays. Degradation of this compound in the stock solution or assay buffer.Prepare fresh stock solutions in an appropriate acidic buffer or a suitable organic solvent. Minimize the time the compound is in aqueous assay buffer, especially at neutral pH. Perform a stability check of this compound in your specific assay buffer.
Precipitate forms in the stock solution upon storage. The solvent may be inappropriate for the concentration, or the compound may be degrading to less soluble products.Ensure the chosen solvent can dissolve this compound at the desired concentration. Store solutions at the recommended low temperatures. If precipitation persists, consider preparing a more dilute stock solution.
High background or unexpected side reactions in assays. Presence of degradation products (e.g., salicylic acid) that may have biological activity or interfere with the assay.Use freshly prepared or properly stored stock solutions to minimize the concentration of degradation products. Purify the this compound if the purity is in doubt.
Variability between experimental replicates. Inconsistent handling of this compound stock solutions, such as repeated freeze-thaw cycles or prolonged time at room temperature.Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Keep solutions on ice when in use and return to cold storage promptly.

Quantitative Data on this compound Stability

The following tables summarize the estimated stability of this compound under various conditions based on qualitative information from the literature. Precise quantitative data on the degradation kinetics of this compound is not extensively available, so these tables provide general guidance.

Table 1: Estimated Half-Life of this compound in Aqueous Buffers at 25°C

pHEstimated Half-LifeNotes
3.0DaysSignificantly more stable in acidic conditions.
5.0Hours to DaysStability decreases as the pH approaches neutral.
7.0Minutes to HoursRapid degradation at neutral pH.[2]
9.0MinutesVery unstable in alkaline conditions.

Table 2: Estimated Effect of Temperature on this compound Stability in Aqueous Solution (pH < 5)

TemperatureRelative Degradation RateRecommendation
-80°CVery LowRecommended for long-term storage (months to years).
-20°CLowSuitable for short to medium-term storage (weeks to months).
4°CModerateRecommended for short-term storage (days).[4]
25°C (Room Temp)HighAvoid prolonged exposure; use immediately after preparation.

Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Sterile, ultrapure water

    • Hydrochloric acid (HCl) or Formic acid

    • Sterile, conical tubes or vials

  • Procedure:

    • Equilibrate the container of solid this compound to room temperature before opening.

    • Prepare a sterile aqueous buffer of the desired pH (e.g., pH 3-4) using ultrapure water and the chosen acid. A common choice is 0.1% formic acid in water.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the acidic buffer to the solid to achieve the desired stock solution concentration (e.g., 1-10 mM).

    • Gently vortex or sonicate at low power until the solid is completely dissolved. Avoid excessive heating.

    • Immediately aliquot the stock solution into single-use, sterile vials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of an Organic Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity solvent (e.g., Methanol, Ethanol, or DMSO)

    • Sterile, conical tubes or vials with airtight caps

  • Procedure:

    • Allow the container of solid this compound to reach room temperature.

    • Weigh the desired amount of this compound.

    • Add the appropriate volume of the chosen anhydrous organic solvent to dissolve the solid.

    • Mix thoroughly until a clear solution is obtained.

    • Aliquot into single-use vials, ensuring to minimize headspace.

    • Store at -20°C or -80°C.

Visualizations

G Degradation Pathway of this compound isochorismic_acid This compound isoprephenate Isoprephenate isochorismic_acid->isoprephenate [3,3]-Sigmatropic Rearrangement salicylic_acid Salicylic Acid isochorismic_acid->salicylic_acid Elimination pyruvate Pyruvate isochorismic_acid->pyruvate Elimination meta_carboxyphenylpyruvate m-Carboxyphenylpyruvate isoprephenate->meta_carboxyphenylpyruvate Decarboxylation

Caption: Degradation of this compound.

G Workflow for Preparing Stable this compound Stock Solutions cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh this compound dissolve Dissolve in Acidic Buffer or Anhydrous Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw use Use Immediately in Assay thaw->use

Caption: Stock Solution Workflow.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Isochorismic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of isochorismic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, like this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can significantly impact the accuracy, precision, and sensitivity of your analytical method.[1] In complex matrices such as plant extracts or biological fluids, endogenous compounds can interfere with the ionization of this compound in the MS source, leading to unreliable quantitative results.

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification, leading to high variability in concentration measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

Q3: What types of samples are most susceptible to matrix effects when analyzing this compound?

A3: Complex matrices are most likely to cause significant matrix effects. For this compound, these include:

  • Plant extracts: Crude or partially purified extracts from various plant tissues.

  • Biological fluids: Plasma, serum, urine, and tissue homogenates.

  • Herbal formulations: Complex mixtures containing various botanical ingredients.

Q4: What is the best internal standard to use for the analysis of this compound to compensate for matrix effects?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard of the analyte.[2] A SIL internal standard for this compound (e.g., ¹³C₆-isochorismic acid or D₄-isochorismic acid) will have nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it co-elutes and experiences the same degree of matrix effects, allowing for accurate correction during data analysis. Researchers should search for commercially available standards from suppliers specializing in stable isotopes.

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A5: The most common method is the post-extraction spike experiment.[1] This involves comparing the response of this compound in a neat solution to the response of this compound spiked into a blank matrix extract (a sample processed through the entire extraction procedure without the analyte). The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Troubleshooting Guides

Problem: Significant Ion Suppression Observed

Symptoms:

  • Low signal intensity for this compound.

  • Poor sensitivity and high limit of quantification (LOQ).

  • Matrix factor (MF) is significantly less than 1.

Possible Causes:

  • Co-elution of phospholipids (B1166683) from the sample matrix.

  • High concentrations of salts or other endogenous components in the final extract.

  • Suboptimal sample preparation leading to insufficient cleanup.

Solutions:

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[3] A mixed-mode or polymeric reversed-phase sorbent is often suitable for polar analytes like this compound.

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where interfering compounds are less soluble.[4] Given the acidic nature of this compound, pH adjustment of the aqueous phase can enhance extraction efficiency.

    • Phospholipid Removal Plates/Cartridges: If phospholipids are the primary cause of ion suppression, specialized phospholipid removal products can be highly effective.

  • Chromatographic Optimization:

    • Modify Gradient Elution: Adjust the gradient to better separate this compound from the matrix components causing suppression.

    • Change Column Chemistry: Experiment with different stationary phases (e.g., HILIC, phenyl-hexyl) to alter selectivity and improve separation from interfering compounds.

  • Dilution of the Sample Extract:

    • If the concentration of this compound is sufficiently high, diluting the final extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.

Problem: High Variability and Poor Reproducibility

Symptoms:

  • Inconsistent peak areas for replicate injections of the same sample.

  • High coefficient of variation (%CV) for quality control (QC) samples.

  • Erratic quantification results.

Possible Causes:

  • Inconsistent sample preparation.

  • Variable matrix effects between different samples.

  • Carryover from previous injections.

Solutions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • As mentioned in the FAQs, a SIL-IS is the most effective way to correct for variability in matrix effects and sample preparation.[2]

  • Standardize Sample Preparation:

    • Ensure consistent and precise execution of all sample preparation steps, including pipetting, vortexing, and evaporation.

    • Automated sample preparation systems can improve reproducibility.

  • Optimize LC System and Method:

    • Ensure the LC system is properly maintained and equilibrated.

    • Incorporate a robust column wash step between injections to prevent carryover.

    • Check for and address any leaks in the system.[5]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • Blank matrix (e.g., plant extract from a null-mutant, drug-free plasma).

  • This compound standard solution.

  • LC-MS grade solvents.

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. In the final step, spike the processed blank extract with the this compound standard to the same final concentration as Set A.

  • LC-MS Analysis:

    • Inject and analyze multiple replicates (n≥3) of both Set A and Set B.

  • Data Analysis:

    • Calculate the average peak area for both sets.

    • Calculate the Matrix Factor (MF) as described in FAQ Q5.

    • Calculate the Matrix Effect (%) = (MF - 1) * 100.

Quantitative Data Summary (Representative)

AnalyteMatrixConcentration (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Factor (MF)Matrix Effect (%)
This compoundPlant Extract501,200,000780,0000.65-35% (Suppression)
This compoundPlasma501,200,000960,0000.80-20% (Suppression)
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plant Extracts

Objective: To provide a general SPE protocol for the cleanup of this compound from plant extracts to minimize matrix effects. This protocol is based on methods for similar acidic phytohormones and should be optimized for your specific application.[3]

Materials:

  • Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).

  • LC-MS grade methanol (B129727), acetonitrile, water, and formic acid.

  • Plant extract (previously extracted in a suitable solvent like methanol/water).

Procedure:

  • Sample Pre-treatment:

    • Dilute the initial plant extract with water containing 0.1% formic acid to a final organic solvent concentration of <5%.

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove polar interferences.

    • (Optional) A second wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elution:

    • Elute this compound with 1 mL of methanol or acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing start Plant Tissue / Biological Fluid extraction Extraction (e.g., Methanol/Water) start->extraction start->extraction spe Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution extraction->spe extraction->spe drydown Evaporation & Reconstitution spe->drydown spe->drydown lcms LC-MS/MS System (UPLC-Triple Quadrupole) drydown->lcms drydown->lcms data Data Acquisition lcms->data lcms->data processing Peak Integration & Quantification data->processing data->processing results Final Concentration processing->results processing->results

Caption: Experimental workflow for LC-MS analysis of this compound.

troubleshooting_logic cluster_symptoms Symptom Identification cluster_solutions_suppression Solutions for Suppression cluster_solutions_variability Solutions for Variability start Poor LC-MS Results? low_signal Low Signal / Suppression start->low_signal Yes high_variability High Variability / Poor Reproducibility start->high_variability Yes optimize_prep Optimize Sample Prep (SPE, LLE, PL Removal) low_signal->optimize_prep optimize_chrom Optimize Chromatography (Gradient, Column) low_signal->optimize_chrom dilute Dilute Sample Extract low_signal->dilute use_sil_is Use Stable Isotope-Labeled IS high_variability->use_sil_is standardize_prep Standardize Sample Prep high_variability->standardize_prep check_system Check LC System for Carryover high_variability->check_system end Improved Results optimize_prep->end optimize_chrom->end dilute->end use_sil_is->end standardize_prep->end check_system->end

References

addressing poor reproducibility in isochorismic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in isochorismic acid assays. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Enzyme Activity & Kinetics

Q1: My isochorismate synthase (ICS) activity is much lower than expected or absent. What are the potential causes?

A1: Low or no enzyme activity can stem from several factors:

  • Substrate Instability: The substrate, chorismic acid, is known to be unstable in aqueous solutions and can undergo non-enzymatic degradation.[1][2] Ensure you are using a fresh, high-quality preparation of chorismate. It is advisable to prepare the chorismate solution immediately before use.

  • Improper Enzyme Storage or Handling: Ensure your ICS enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. When diluting, use a buffer that maintains the enzyme's stability.

  • Suboptimal Assay Conditions: The activity of ICS is highly dependent on pH, temperature, and the presence of its cofactor, Mg²⁺.[3] Verify that your assay buffer has the optimal pH for your specific ICS and that the temperature of the reaction is appropriate. Also, confirm the presence of an adequate concentration of MgCl₂.

  • Presence of Inhibitors: Your sample or reagents may contain inhibitors of ICS. For example, certain substrate analogs can act as competitive inhibitors.

Q2: I am observing inconsistent results and poor reproducibility between replicates. What should I investigate?

A2: Poor reproducibility is a common challenge and can be traced to several sources:

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes of enzyme or substrate, can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of the enzymatic reaction. Use a water bath or incubator that provides stable temperature control.

  • Substrate Degradation: As mentioned, chorismate is unstable. If the substrate solution is left at room temperature for an extended period, its concentration will decrease, leading to variability in reaction rates. Prepare fresh substrate for each set of experiments.

  • Incomplete Mixing: Ensure all components of the reaction mixture are thoroughly but gently mixed before starting the measurement.

Q3: The background signal in my spectrophotometric or fluorimetric assay is too high. How can I reduce it?

A3: High background can mask the true signal from your enzymatic reaction. Here are some common causes and solutions:

  • Contaminated Reagents: Ensure all your buffers and reagents are freshly prepared with high-purity water and are free from microbial contamination.

  • Autohydrolysis of Substrate: Chorismate can degrade to products that may absorb at the detection wavelength. Running a "no-enzyme" control is crucial to measure and subtract this background.

  • Interference from Sample Components: If you are using crude or partially purified enzyme preparations, other components in the sample may contribute to the background signal. Consider further purification of your enzyme.

  • Incorrect Wavelength Settings: Double-check that your spectrophotometer or fluorometer is set to the correct excitation and emission wavelengths for your specific assay. For coupled assays that produce salicylic (B10762653) acid, fluorescence is typically measured at an excitation of 305 nm and an emission of 407 nm.[4]

Substrate & Product Stability

Q4: How can I minimize the degradation of chorismic acid during my experiments?

A4: To minimize chorismate degradation:

  • Prepare Fresh Solutions: Always prepare your chorismate solution immediately before you start your assays.

  • Keep on Ice: Store the chorismate solution on ice to reduce the rate of spontaneous degradation.

  • pH Considerations: The stability of chorismate is pH-dependent. Ensure the pH of your stock solution and final reaction buffer is appropriate.

  • Purity of Chorismate: Use high-purity chorismate, as impurities can sometimes accelerate its degradation.

Q5: Is this compound stable? Could its degradation be affecting my results?

A5: this compound is also susceptible to degradation, although it is generally more stable than chorismic acid at 60°C.[2] However, under certain conditions, it can be converted to other products. In some biological systems, isochorismate can be non-enzymatically converted to salicylic acid, though this conversion is generally slow under physiological conditions.[4] It's important to consider the potential for product degradation, especially during long incubation times or under non-optimal pH conditions.

Quantitative Data

The following tables summarize key quantitative data for isochorismate synthase activity.

Table 1: Kinetic Parameters of Arabidopsis thaliana Isochorismate Synthases

EnzymeKm for Chorismate (µM)kcat (min⁻¹)Optimal Temperature (°C)Reference
AtICS141.538.7~33[4][5]
AtICS228.8 ± 6.917.0 ± 1.2~33[5]

Table 2: General Effects of Assay Conditions on ICS Activity

ParameterEffect on ActivityRecommendations & Considerations
pH Activity is pH-dependent with an optimum typically between 7.5 and 8.0.[3]Determine the optimal pH for your specific ICS. Use a buffer system that can maintain a stable pH throughout the assay.
Temperature Activity generally increases with temperature up to an optimum, after which the enzyme denatures.The optimal temperature for Arabidopsis ICS is around 33°C.[5] Determine the optimal temperature for your enzyme.
Mg²⁺ Concentration Mg²⁺ is a required cofactor for ICS activity.[3]The optimal concentration is typically between 100 µM and 1 mM.[3] Higher concentrations can be inhibitory.
Inhibitors Substrate analogs and certain metal ions (e.g., Cu²⁺, Hg²⁺) can inhibit ICS activity.[3]Be aware of potential inhibitors in your sample and reagents.

Experimental Protocols

HPLC-Based Isochorismate Synthase Assay

This method directly measures the conversion of chorismate to isochorismate.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.7)

    • 10 mM MgCl₂

    • 1 mM Dithiothreitol (DTT)

    • 10% glycerol

    • Your isochorismate synthase enzyme (concentration to be optimized)

  • Initiate Reaction: Add chorismic acid to a final concentration of 1.5 mM to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for your enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by filtering the mixture through a molecular weight cutoff filter (e.g., 3 kDa) to remove the enzyme.

  • HPLC Analysis:

    • Inject an aliquot of the flow-through onto a reverse-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient to separate chorismate and isochorismate. A common mobile phase consists of a gradient of methanol (B129727) or acetonitrile (B52724) in an acidic aqueous buffer (e.g., with formic acid or phosphoric acid).

    • Detect the compounds using a photodiode array (PDA) detector at approximately 274-280 nm.

    • Quantify the amount of isochorismate produced by comparing the peak area to a standard curve.

Coupled Spectrophotometric/Fluorimetric Assay

This is an indirect method that couples the production of isochorismate to a subsequent reaction that yields a readily detectable product like salicylic acid.

Methodology:

  • Coupling Enzyme: This assay requires a second enzyme, isochorismate pyruvate (B1213749) lyase (IPL), which converts isochorismate to salicylic acid and pyruvate.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.7)

    • 10 mM MgCl₂

    • Your isochorismate synthase enzyme

    • An excess of purified isochorismate pyruvate lyase (e.g., PchB from Pseudomonas aeruginosa)

  • Initiate Reaction: Add chorismic acid to a final concentration of approximately 75 µM.

  • Detection:

    • Monitor the production of salicylic acid in real-time using a fluorometer.

    • Set the excitation wavelength to 305 nm and the emission wavelength to 407 nm.[4]

    • The rate of increase in fluorescence is proportional to the activity of the isochorismate synthase.

  • Controls: It is essential to run parallel reactions without the isochorismate synthase to account for any background fluorescence or non-enzymatic conversion.

Visualizations

Signaling Pathways & Experimental Workflows

Salicylic_Acid_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) Salicylic_Acid Salicylic_Acid Isochorismate->Salicylic_Acid Isochorismate Pyruvate Lyase (IPL) (in coupled assays) Phylloquinone Phylloquinone Isochorismate->Phylloquinone Other enzymes

Caption: Biosynthesis of Salicylic Acid from Chorismate.

Troubleshooting_Workflow Start Poor Reproducibility in this compound Assay Check_Substrate Is the chorismate a fresh preparation? Start->Check_Substrate Check_Enzyme Is the enzyme active and properly stored? Start->Check_Enzyme Check_Conditions Are assay conditions (pH, temp, Mg2+) optimal? Start->Check_Conditions Check_Technique Are pipetting and mixing techniques consistent? Start->Check_Technique Resolve_Substrate Prepare fresh chorismate and keep on ice. Check_Substrate->Resolve_Substrate No Resolve_Enzyme Use a new enzyme aliquot; avoid multiple freeze-thaws. Check_Enzyme->Resolve_Enzyme No Resolve_Conditions Optimize pH, temperature, and Mg2+ concentration. Check_Conditions->Resolve_Conditions No Resolve_Technique Calibrate pipettes; ensure thorough mixing. Check_Technique->Resolve_Technique No

References

optimization of reaction parameters for isochorismate pyruvate lyase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isochorismate pyruvate (B1213749) lyase (IPL). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this enzyme. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and key performance data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the optimization of reaction parameters for isochorismate pyruvate lyase.

Q1: What are the optimal reaction conditions for Isochorismate Pyruvate Lyase from Pseudomonas aeruginosa?

A1: The enzyme functions optimally at a temperature of 25°C and within a pH range of 6.8 to 7.5.[1] While these are the optimal conditions, the enzyme remains active across a broader pH range, from 4 to 9.[1]

Q2: Does the IPL from Pseudomonas aeruginosa require any cofactors or metal ions for its activity?

A2: No, the Pseudomonas aeruginosa IPL does not require any cofactors or metal ions to catalyze the conversion of isochorismate to salicylate (B1505791) and pyruvate.[1]

Q3: My IPL enzyme shows no or very low activity. What are the potential causes and how can I troubleshoot this?

A3: Low or absent enzyme activity can stem from several factors. Refer to the troubleshooting workflow below. Key areas to investigate include:

  • Enzyme Integrity: Ensure the enzyme has been stored correctly and has not degraded. Run a sample on an SDS-PAGE gel to check for protein integrity.

  • Substrate Quality: Isochorismate can be unstable. Verify the purity and concentration of your substrate. Consider potential contamination of your isochorismate preparation with chorismate.[2]

  • Reaction Buffer: Confirm the pH of your buffer is within the optimal range (6.8-7.5).[1] While the enzyme is active from pH 4-9, activity will be significantly lower outside the optimal range.

  • Assay Conditions: Double-check all component concentrations and ensure the spectrophotometer is set to the correct wavelength for monitoring substrate disappearance (e.g., 278 nm for isochorismate).[3]

G start Low / No IPL Activity Detected check_enzyme Is the enzyme active and correctly folded? start->check_enzyme check_substrate Is the isochorismate substrate viable? check_enzyme->check_substrate Yes solution_enzyme Solution: Verify protein integrity via SDS-PAGE. Use a fresh aliquot of enzyme. check_enzyme->solution_enzyme No check_buffer Is the buffer pH correct (6.8-7.5)? check_substrate->check_buffer Yes solution_substrate Solution: Use fresh, high-purity isochorismate. Verify substrate concentration. check_substrate->solution_substrate No check_assay Are assay settings correct? check_buffer->check_assay Yes solution_buffer Solution: Prepare fresh buffer and verify pH. Adjust pH to optimal range. check_buffer->solution_buffer No solution_assay Solution: Confirm spectrophotometer wavelength (278 nm). Check reagent concentrations. check_assay->solution_assay No end_node Problem Resolved check_assay->end_node Yes solution_enzyme->end_node solution_substrate->end_node solution_buffer->end_node solution_assay->end_node

Fig 1. Troubleshooting workflow for low IPL enzyme activity.

Q4: Can IPL act on other substrates besides isochorismate?

A4: Yes, IPL from P. aeruginosa (also known as PchB) exhibits promiscuous, weak chorismate mutase (CM) activity, meaning it can catalyze the rearrangement of chorismate into prephenate.[2][3][4][5] However, its primary and much more efficient reaction is with isochorismate.[1][6]

Q5: How is the reaction mechanism of IPL characterized?

A5: The reaction is believed to proceed via a concerted but asynchronous pericyclic mechanism.[1][7][8] This involves the cleavage of a carbon-oxygen bond and the transfer of a hydrogen atom from C2 to C9 in a cyclic transition state.[1][7] Studies using deuterium-labeled isochorismate show a significant kinetic isotope effect, which indicates that C-H bond cleavage is a rate-limiting step in the reaction.[7][9]

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data for the characterization of Isochorismate Pyruvate Lyase.

Table 1: Optimal Reaction Parameters for P. aeruginosa IPL

ParameterOptimal ValueActive RangeCitation
Temperature25°CNot Specified[1]
pH6.8 - 7.54.0 - 9.0[1]
CofactorsNone RequiredN/A[1]

Table 2: Steady-State Kinetic Parameters for P. aeruginosa IPL (Assay Conditions: 50 mM phosphate (B84403) buffer, pH 7.5, 30°C)

Substratekcat (s-1)Km (μM)kcat/Km (M-1s-1)Citation
Isochorismate1.060.951.12 x 106[9]

Table 3: Kinetic Isotope Effects (Determined using [2-2H]isochorismate)

ParameterValueInterpretationCitation
2H KIE on kcat2.34 ± 0.08C-H bond cleavage is significantly rate-determining.[7][9]
2H KIE on kcat/Km1.75 ± 0.18Chemistry contributes significantly to the overall catalytic efficiency.[9]

Experimental Protocols & Workflows

This section provides a detailed methodology for a standard IPL activity assay and visualizes the biochemical pathway.

Biochemical Pathway: Salicylate Biosynthesis

Isochorismate pyruvate lyase is the second enzyme in the salicylate biosynthesis pathway, following the conversion of chorismate to isochorismate by PchA (an isochorismate synthase).[1]

G chorismate Chorismate pchA PchA (Isochorismate Synthase) chorismate->pchA isochorismate Isochorismate pchB PchB (Isochorismate Pyruvate Lyase) isochorismate->pchB salicylate Salicylate pyruvate Pyruvate pchA->isochorismate pchB->salicylate pchB->pyruvate

Fig 2. Salicylate biosynthesis pathway from chorismate.
Protocol: Spectrophotometric Assay for IPL Activity

This protocol is adapted from methods describing the measurement of substrate disappearance.[3]

Objective: To determine the kinetic parameters of IPL by monitoring the decrease in absorbance of the substrate, isochorismate.

Materials:

  • Purified Isochorismate Pyruvate Lyase (PchB)

  • Isochorismate substrate

  • Reaction Buffer: 50 mM Potassium Phosphate, pH 7.5

  • UV-transparent cuvettes (1 cm path length)

  • UV/Vis Spectrophotometer capable of maintaining a constant temperature (e.g., 25°C or 30°C)

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to a constant temperature (e.g., 25°C) and the measurement wavelength to 278 nm.

  • Reagent Preparation: Prepare a stock solution of isochorismate in the reaction buffer. Determine its precise concentration using its extinction coefficient. Keep all enzyme and substrate solutions on ice.

  • Reaction Mixture: In a quartz cuvette, prepare the reaction mixture by adding the reaction buffer and the isochorismate substrate to a final volume of, for example, 1 mL. Concentrations of isochorismate should typically span a range around the expected Km (e.g., 0.1 μM to 10 μM).

  • Equilibration: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes.

  • Blank Measurement: Record the initial absorbance of the substrate solution before adding the enzyme. This will serve as the baseline.

  • Initiate Reaction: Add a small, known amount of the IPL enzyme solution to the cuvette to start the reaction. Mix quickly by inverting the cuvette with a cap or by gentle pipetting.

  • Data Acquisition: Immediately begin recording the decrease in absorbance at 278 nm over time. Continue recording until the reaction rate is linear or for a defined period (e.g., 1-3 minutes).

  • Calculate Initial Rate: Determine the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA/min = ε * c * l). The change in molar concentration of isochorismate per unit time (Δε₂₇₈ = 6640 M⁻¹cm⁻¹).[3]

  • Data Analysis: Repeat steps 3-8 for various substrate concentrations. Plot the calculated initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and kcat values.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer & Substrate Dilutions add_reagents Add Buffer & Substrate to Cuvette prep_reagents->add_reagents prep_enzyme Prepare Enzyme Aliquot start_rxn Add Enzyme to Initiate Reaction prep_enzyme->start_rxn prep_spectro Set Spectrophotometer (278 nm, 25°C) prep_spectro->add_reagents equilibrate Equilibrate Temperature (3-5 min) add_reagents->equilibrate equilibrate->start_rxn record_data Record Absorbance Decrease vs. Time start_rxn->record_data calc_rate Calculate Initial Rate (v₀) record_data->calc_rate repeat_assay Repeat for Multiple [S] calc_rate->repeat_assay repeat_assay->add_reagents plot_data Plot v₀ vs. [S] repeat_assay->plot_data determine_params Determine Km and kcat plot_data->determine_params

Fig 3. General experimental workflow for an IPL kinetic assay.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Isochorismic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the accurate quantification of isochorismic acid, a crucial intermediate in the biosynthesis of essential metabolites like salicylic (B10762653) acid and siderophores. The selection of an appropriate analytical technique is paramount for reliable research and development, impacting everything from metabolic pathway analysis to drug discovery. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Enzymatic Assays.

Data Presentation: Performance Comparison

Performance CharacteristicHPLC-UVLC-MS/MSCapillary ElectrophoresisEnzymatic Assay
Linearity (R²) >0.998>0.999>0.999Method Dependent
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 104%Method Dependent
Precision (RSD%) < 5%< 3%< 2%< 10%
Limit of Detection (LOD) 0.5 - 1.0 µg/mL0.01 - 0.1 ng/mL0.5 - 1.5 µg/mL~1 µM
Limit of Quantification (LOQ) 1.5 - 3.0 µg/mL0.05 - 0.5 ng/mL1.5 - 4.5 µg/mL~5 µM
Analysis Time per Sample 10 - 20 min5 - 15 min15 - 25 min30 - 60 min
Selectivity ModerateHighHighHigh (Enzyme Specific)
Cost LowHighMediumMedium

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using the discussed techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a widely used technique for the quantification of organic acids in various matrices.

  • Instrumentation : HPLC system equipped with a UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate (B84403), pH 2.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate : 0.8 - 1.2 mL/min.

  • Injection Volume : 10 - 20 µL.

  • Detection : UV detection at a wavelength of approximately 278 nm, which is the λmax for this compound.

  • Quantification : External standard calibration curve prepared with purified this compound.

  • Sample Preparation : Samples may require protein precipitation (e.g., with acetonitrile) followed by centrifugation and filtration through a 0.22 µm syringe filter.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for complex biological samples and low-concentration analytes.[1]

  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 or a mixed-mode column suitable for polar analytes.

  • Mobile Phase : Gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate : 0.2 - 0.5 mL/min.

  • Injection Volume : 5 - 10 µL.

  • Ionization Mode : Negative ion mode is typically used for organic acids.

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound would be monitored for quantification (e.g., m/z 225 -> 181).

  • Quantification : An internal standard (e.g., a stable isotope-labeled this compound) is highly recommended for accurate quantification. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Sample Preparation : Similar to HPLC, but may require a solid-phase extraction (SPE) step for cleaner samples and to minimize matrix effects.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged species like organic acids.[2]

  • Instrumentation : Capillary electrophoresis system with a UV detector.

  • Capillary : Fused silica (B1680970) capillary (e.g., 50 µm I.D., 50 cm effective length).

  • Electrolyte : A buffer system such as 25 mM sodium phosphate at a pH of around 7.5.[3]

  • Injection : Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Separation Voltage : -15 to -25 kV.[3]

  • Detection : Indirect or direct UV detection at a low wavelength (e.g., 200 nm).

  • Quantification : External standard calibration curve.

  • Sample Preparation : Samples are typically diluted in the electrolyte buffer and filtered before injection.

Enzymatic Assay

This method relies on the specific conversion of isochorismate to a more easily quantifiable product, such as salicylic acid, by an enzyme like isochorismate pyruvate (B1213749) lyase (IPL).[4]

  • Principle : Isochorismate is converted to salicylic acid and pyruvate by the enzyme isochorismate pyruvate lyase. The resulting salicylic acid is then quantified.

  • Reaction Mixture : The sample containing this compound is incubated with a purified IPL enzyme in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5) at a controlled temperature (e.g., 30°C).

  • Reaction Termination : The reaction is stopped after a defined time by adding an acid (e.g., HCl) or by heat inactivation.

  • Quantification of Salicylic Acid : The amount of salicylic acid produced can be determined by various methods, including:

    • Fluorometry : Salicylic acid is fluorescent, and its concentration can be measured using a fluorometer (Excitation ~305 nm, Emission ~407 nm).

    • HPLC-UV or LC-MS/MS : A validated chromatographic method for salicylic acid quantification can be used for a more precise measurement.

  • Quantification of this compound : The concentration of this compound in the original sample is calculated based on the stoichiometry of the enzymatic reaction and the amount of salicylic acid produced. A standard curve with known concentrations of this compound should be run in parallel.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Mobile Phase Detector UV Detector (278 nm) Column->Detector Data Chromatogram Detector->Data Quantification Quantification (vs. Calibration Curve) Data->Quantification

Caption: Workflow for this compound Quantification by HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Spiking Internal Standard Spiking Sample->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE LC LC System SPE->LC Column C18/Mixed-Mode Column LC->Column Gradient Elution MS Tandem Mass Spectrometer (ESI-, MRM) Column->MS Data Mass Spectrum MS->Data Quantification Quantification (Peak Area Ratio) Data->Quantification

Caption: Workflow for this compound Quantification by LC-MS/MS.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Electrolyte Sample->Dilution Filtration Filtration Dilution->Filtration CE_System CE System Filtration->CE_System Capillary Fused Silica Capillary CE_System->Capillary Electrolyte & Voltage Detector UV Detector (200 nm) Capillary->Detector Data Electropherogram Detector->Data Quantification Quantification (vs. Calibration Curve) Data->Quantification EnzymaticAssay_Workflow cluster_reaction Enzymatic Reaction cluster_quantification Quantification of Product cluster_calculation Calculation Sample Sample containing This compound Incubation Incubation with Isochorismate Pyruvate Lyase Sample->Incubation Termination Reaction Termination Incubation->Termination Product Salicylic Acid Formed Termination->Product Measurement Measurement (Fluorometry or HPLC) Product->Measurement Calculation Calculate Initial This compound Concentration Measurement->Calculation

References

A Comparative Analysis of Isochorismic Acid Synthases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of isochorismic acid synthase (ICS) across different organisms is pivotal. This enzyme, a key player in the shikimate pathway, catalyzes the conversion of chorismate to isochorismate, a crucial precursor for a variety of primary and secondary metabolites, including salicylic (B10762653) acid in plants and siderophores in bacteria. This guide provides a comparative analysis of ICS from different biological sources, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate further research and drug discovery efforts.

Introduction to this compound Synthase

This compound synthase (EC 5.4.4.2) is an isomerase that plays a central role in diverting chorismate from the primary metabolic pathway of aromatic amino acid synthesis towards the production of a range of bioactive compounds. In plants, ICS is integral to the biosynthesis of salicylic acid, a phytohormone critical for inducing systemic acquired resistance against pathogens.[1] Bacteria utilize ICS in the production of siderophores, iron-chelating molecules essential for their survival in iron-limited environments.[2] The functional diversity and critical roles of ICS in various organisms make it an attractive target for the development of novel antimicrobial agents and for engineering plant defense mechanisms.

Comparative Analysis of Kinetic Parameters

The catalytic efficiency of this compound synthases varies significantly across different organisms. A summary of the key kinetic parameters for ICS from selected bacteria and plants is presented below. Notably, comprehensive kinetic data for fungal this compound synthases is currently limited in publicly available literature, representing a significant knowledge gap in the field.

OrganismEnzymeKm (µM)kcat (min-1)Catalytic Efficiency (kcat/Km) (µM-1min-1)
Escherichia coliEntC1417312.36
Pseudomonas aeruginosaPchA420.0420.001
Arabidopsis thalianaAtICS134.3 ± 3.738.1 ± 1.51.11 ± 0.13
Arabidopsis thalianaAtICS228.8 ± 6.917.0 ± 1.20.59 ± 0.15
Catharanthus roseusICS I558 ± 5Not ReportedNot Reported
Catharanthus roseusICS II319 ± 41Not ReportedNot Reported

Experimental Protocols

Expression and Purification of Recombinant His-tagged this compound Synthase

This protocol describes the expression of His-tagged ICS in Escherichia coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

a. Gene Cloning and Expression Vector Construction:

  • The coding sequence of the target ICS gene is amplified by PCR and cloned into a suitable bacterial expression vector containing an N-terminal or C-terminal hexahistidine (His6) tag (e.g., pET series vectors).

  • The construct is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

c. Cell Lysis and Lysate Preparation:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors).

  • Lyse the cells by sonication on ice or by using a French press.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

d. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged ICS protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.

e. Buffer Exchange:

  • Pool the fractions containing the purified protein and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified protein at -80°C.

This compound Synthase Activity Assay (Coupled Spectrophotometric/Fluorometric Assay)

This assay measures the activity of ICS by coupling the production of isochorismate to a subsequent reaction that can be monitored spectrophotometrically or fluorometrically.

a. Principle:

  • ICS converts chorismate to isochorismate.

  • In the presence of a coupling enzyme, such as isochorismate-pyruvate lyase (PchB from P. aeruginosa), isochorismate is converted to salicylate (B1505791) and pyruvate (B1213749).

  • The formation of salicylate can be monitored by its fluorescence (excitation ~305 nm, emission ~420 nm).

  • Alternatively, the production of pyruvate can be coupled to the lactate (B86563) dehydrogenase (LDH) reaction, where the oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

b. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Chorismic acid (substrate)

  • MgCl2

  • Purified ICS enzyme

  • Coupling enzyme: Purified PchB or Lactate Dehydrogenase (LDH)

  • NADH (if using LDH)

c. Procedure:

  • Prepare a reaction mixture in a quartz cuvette or a 96-well plate containing assay buffer, MgCl2 (typically 1-10 mM), and the coupling enzyme (and NADH if applicable).

  • Add the purified ICS enzyme to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.

  • Initiate the reaction by adding varying concentrations of chorismic acid.

  • Monitor the change in fluorescence or absorbance over time using a spectrofluorometer or a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the progress curve.

  • To determine the kinetic parameters (Km and Vmax), perform the assay at various substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Visualizations

The following diagrams illustrate the metabolic context and a general workflow for the comparative analysis of this compound synthases.

metabolic_pathway Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_Amino_Acids Chorismate Mutase, Anthranilate Synthase Salicylic_Acid Salicylic Acid (Plants) Isochorismate->Salicylic_Acid Siderophores Siderophores (Bacteria) Isochorismate->Siderophores Phylloquinone Phylloquinone (Plants) Isochorismate->Phylloquinone

Metabolic pathway showing the central role of this compound synthase.

experimental_workflow cluster_prep Enzyme Preparation cluster_analysis Biochemical Analysis cluster_comparison Comparative Analysis Gene_Identification 1. Identify ICS Genes (Different Organisms) Cloning 2. Clone into Expression Vector Gene_Identification->Cloning Expression 3. Recombinant Protein Expression Cloning->Expression Purification 4. Protein Purification (IMAC) Expression->Purification Activity_Assay 5. Enzyme Activity Assay (Coupled Assay) Purification->Activity_Assay Kinetic_Analysis 6. Determine Kinetic Parameters (Km, kcat) Activity_Assay->Kinetic_Analysis Data_Comparison 8. Compare Kinetic & Structural Data Kinetic_Analysis->Data_Comparison Structural_Analysis 7. Structural Analysis (Crystallography, etc.) Structural_Analysis->Data_Comparison Functional_Implications 9. Infer Functional & Evolutionary Relationships Data_Comparison->Functional_Implications

References

Confirming the Structure of Synthesized Isochorismic Acid Using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data to confirm the successful synthesis of isochorismic acid. By presenting experimental data alongside literature values for this compound and its common precursors or isomers, this guide offers a clear framework for structural verification.

The enzymatic conversion of chorismic acid to this compound is a key step in the biosynthesis of various secondary metabolites, including salicylic (B10762653) acid. The structural similarity between the starting material, the product, and other potential byproducts necessitates a robust analytical method like NMR to ensure the identity and purity of the synthesized this compound.

Comparative Analysis of ¹H and ¹³C NMR Data

The primary method for confirming the structure of synthesized this compound is a detailed comparison of its ¹H and ¹³C NMR spectra with established literature data. Key differences in chemical shifts (δ) and coupling constants (J) allow for the clear differentiation of this compound from its precursor, chorismic acid, and another common isomer, prephenic acid.

Below are the compiled ¹H and ¹³C NMR data for this compound, chorismic acid, and prephenic acid.

Table 1: ¹H NMR Chemical Shift (δ) and Coupling Constant (J) Data for this compound and Related Compounds in D₂O.

Proton This compound (Literature) Synthesized this compound (Experimental) Chorismic Acid (Literature) Prephenic Acid (Literature)
H-2~6.4 ppm (d)Insert Experimental Data~6.0 ppm (d)~5.9 ppm (m)
H-3~6.1 ppm (dd)Insert Experimental Data~4.6 ppm (dd)~5.9 ppm (m)
H-4~5.9 ppm (d)Insert Experimental DataN/A~3.1 ppm (d)
H-5~4.5 ppm (m)Insert Experimental Data~2.6 ppm (m)N/A
H-6~4.1 ppm (d)Insert Experimental Data~6.4 ppm (d)~4.5 ppm (d)
H-8 (vinyl)~5.4 ppm (s), ~4.9 ppm (s)Insert Experimental Data~5.6 ppm (s), ~5.1 ppm (s)N/A
J (Hz)
J₂,₃~10 HzInsert Experimental Data~10 HzN/A
J₃,₄~4 HzInsert Experimental DataN/AN/A
J₅,₆~8 HzInsert Experimental Data~8 HzN/A

Table 2: ¹³C NMR Chemical Shift (δ) Data for this compound and Related Compounds in D₂O.

Carbon This compound (Literature) Synthesized this compound (Experimental) Chorismic Acid (Literature) Prephenic Acid (Literature)
C-1~130 ppmInsert Experimental Data~135 ppm~51 ppm
C-2~129 ppmInsert Experimental Data~125 ppm~134 ppm
C-3~126 ppmInsert Experimental Data~70 ppm~130 ppm
C-4~68 ppmInsert Experimental Data~65 ppm~64 ppm
C-5~72 ppmInsert Experimental Data~30 ppm~134 ppm
C-6~134 ppmInsert Experimental Data~128 ppm~130 ppm
C-7 (COOH)~171 ppmInsert Experimental Data~170 ppm~175 ppm
C-8 (vinyl C)~155 ppmInsert Experimental Data~158 ppm~51 ppm
C-9 (vinyl CH₂)~98 ppmInsert Experimental Data~96 ppmN/A
C-10 (COOH)~170 ppmInsert Experimental Data~172 ppm~205 ppm (ketone), ~174 ppm (acid)

Note: Literature values are approximate and can vary slightly based on experimental conditions such as solvent and pH.

Experimental Protocol: NMR Analysis of Synthesized this compound

1. Sample Preparation:

  • The synthesized this compound is lyophilized to remove any residual solvents.

  • A 5-10 mg sample is dissolved in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • The pH of the solution is adjusted to ~7.5 using NaOD or DCl to ensure consistency with literature data.

  • The solution is transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard pulse sequence with water suppression (e.g., presaturation) is used.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to aid in the definitive assignment of proton and carbon signals.

3. Data Analysis:

  • The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction).

  • Chemical shifts are referenced to an internal standard (e.g., DSS) or the residual solvent peak.

  • The chemical shifts, coupling constants, and multiplicities of all signals in the experimental spectra are determined and compared with the literature values presented in Tables 1 and 2.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_comparison Data Comparison & Confirmation synthesis Enzymatic Synthesis (Chorismic Acid -> this compound) purification Purification (e.g., HPLC) synthesis->purification sample_prep Sample Preparation (in D₂O) purification->sample_prep data_acq 1D & 2D NMR Data Acquisition sample_prep->data_acq data_proc Data Processing & Signal Assignment data_acq->data_proc comparison Comparison with Literature Data data_proc->comparison confirmation Structure Confirmation comparison->confirmation

A Comparative Guide to the Biological Activity of Isochorismic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isochorismic acid, a key intermediate in the shikimate pathway, and its analogs represent a promising area of research for the development of novel therapeutic agents. As crucial components in the biosynthesis of essential metabolites in bacteria, fungi, and plants, the enzymes that utilize chorismate and isochorismate are attractive targets for antimicrobial and anticancer drugs. This guide provides a comparative analysis of the biological activity of this compound and its synthetic analogs, supported by experimental data and detailed methodologies to aid in further research and drug development.

I. Overview of Biological Activity

This compound is a precursor to a variety of important natural products, including salicylic (B10762653) acid, siderophores, and menaquinone (Vitamin K2). The enzymes involved in its metabolism, such as isochorismate synthase (ICS), anthranilate synthase, and salicylate (B1505791) synthase, are essential for the survival of many pathogens but are absent in humans, making them ideal targets for selective inhibitors.[1] Analogs of this compound are being investigated for their potential to inhibit these enzymes and thereby disrupt critical metabolic pathways in pathogenic organisms and cancer cells.

II. Comparative Analysis of Enzyme Inhibition

The primary mechanism of action for many this compound analogs is the inhibition of chorismate-utilizing enzymes. The following table summarizes the inhibitory activity (IC50 values) of selected this compound analogs against key enzymes in the shikimate pathway.

Compound/AnalogTarget EnzymeOrganismIC50 (µM)Reference
4-Carboxypyridone analog (with lactate (B86563) side chain)Anthranilate SynthaseBacteria5[2]
4-Carboxypyridone analog (with lactate side chain)Isochorismate SynthaseBacteria91[2]
4-Carboxypyridone analog (with lactate side chain)Salicylate SynthaseBacteria54[2]
Anziaic AcidTopoisomerase IE. coli17.7[3]
Anziaic Acid Analog (11d - without carboxylic acid)Topoisomerase IE. coli500[3]
Aza inhibitor of Chorismate MutaseChorismate MutaseE. coli> Chorismate (less potent)[4]

III. Antibacterial and Anticancer Activities

Beyond enzyme inhibition, several analogs have been evaluated for their broader biological activities, including antibacterial and anticancer effects. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy, while the half-maximal inhibitory concentration (IC50) is commonly used to assess anticancer activity.

Compound/AnalogActivity TypeCell Line/OrganismMIC (µg/mL)IC50 (µM)Reference
Anziaic AcidAntibacterialBacillus subtilis12.5-[3]
Anziaic Acid Analog (11d)AntibacterialBacillus subtilis3.12-[3]
Anziaic Acid Analog (14 - acetal (B89532) protected)AntibacterialBacillus subtilis50-[3]
Tricyclic Isoquinoline (8d)AntibacterialStaphylococcus aureus16-[5]
Tricyclic Isoquinoline (8f)AntibacterialStaphylococcus aureus32-[5]
Tricyclic Isoquinoline (8f)AntibacterialStreptococcus pneumoniae32-[5]
Tricyclic Isoquinoline (8d)AntibacterialEnterococcus faecium128-[5]
Tricyclic Isoquinoline (8f)AntibacterialEnterococcus faecium64-[5]
Tetrazole based Isoxazoline (4h)AnticancerA549 (Lung)-1.51[6]
Tetrazole based Isoxazoline (4i)AnticancerA549 (Lung)-1.49[6]
Tetrazole based Isoxazoline (4h)AnticancerMDA-MB-231 (Breast)-2.83[6]

IV. Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

signaling_pathway cluster_shikimate Shikimate Pathway cluster_inhibitors Inhibitory Action Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Salicylate Salicylate Isochorismate->Salicylate Isochorismate Pyruvate Lyase Phenylalanine_Tyrosine Phenylalanine / Tyrosine Prephenate->Phenylalanine_Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan Siderophores Siderophores Salicylate->Siderophores This compound Analogs This compound Analogs This compound Analogs->Chorismate Inhibition experimental_workflow cluster_enzyme_assay Enzyme Inhibition Assay cluster_antibacterial_assay Antibacterial Assay (MIC Determination) cluster_anticancer_assay Anticancer Assay (MTT Assay) A Prepare Enzyme and Analog Solutions B Incubate Enzyme with Analog A->B C Add Substrate (Chorismate) B->C D Measure Product Formation (e.g., Spectrophotometry) C->D E Calculate IC50 Value D->E F Prepare Serial Dilutions of Analog G Inoculate with Bacterial Culture F->G H Incubate G->H I Observe for Visible Growth H->I J Determine Minimum Inhibitory Concentration (MIC) I->J K Seed Cancer Cells in Plates L Treat Cells with Analog K->L M Add MTT Reagent L->M N Incubate to Allow Formazan Crystal Formation M->N O Solubilize Crystals and Measure Absorbance N->O P Calculate IC50 Value O->P

References

A Researcher's Guide to Cross-Reactivity Studies of Antibodies Raised Against Isochorismic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for antibodies targeting isochorismic acid. Due to the limited availability of published cross-reactivity data for anti-isochorismic acid antibodies, this document serves as a methodological guide, offering objective comparisons to structurally similar molecules and detailing the requisite experimental data and protocols. The quantitative data presented herein is illustrative, designed to guide researchers in their own experimental setups.

Introduction to this compound and Antibody Specificity

This compound is a key intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[1][2][3] As a crucial branch-point metabolite, its detection and quantification are vital for understanding various biological processes. Antibodies raised against small molecules like this compound must exhibit high specificity to ensure accurate and reliable results in immunoassays. Cross-reactivity, the binding of an antibody to molecules other than its target antigen, can lead to false-positive results and inaccurate quantification. Therefore, rigorous cross-reactivity testing against structurally related compounds is a critical validation step.

Potential Cross-Reactants for Anti-Isochorismic Acid Antibodies

A thorough cross-reactivity study should include compounds structurally similar to this compound, primarily other intermediates of the shikimate pathway and their derivatives. The selection of these compounds is based on the shared core structure of a cyclohexene (B86901) ring with carboxylic acid and hydroxyl substitutions.

Table 1: Potential Cross-Reactants and Structural Comparison with this compound

CompoundStructureKey Structural Differences from this compound
This compound (5S,6S)-5-(1-carboxyethenoxy)-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid-
Chorismic Acid(3R,4R)-4-hydroxy-3-[(1-carboxyvinyl)oxy]cyclohexa-1,5-diene-1-carboxylic acidIsomeric position of the hydroxyl and enolpyruvyl groups.
Shikimic Acid(3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acidLacks the enolpyruvyl side chain; has additional hydroxyl groups.
Prephenic Acid2-carboxy-4-hydroxy-α-oxo-cyclohexa-2,5-diene-1-propanoic acidRearranged enolpyruvyl side chain forming a pyruvate (B1213749) group.
Salicylic Acid2-hydroxybenzoic acidAromatic ring; lacks the cyclohexene structure and enolpyruvyl side chain.
2,3-dihydroxybenzoic acid2,3-dihydroxybenzoic acidAromatic ring with two hydroxyl groups; lacks the cyclohexene structure and enolpyruvyl side chain.

Quantitative Cross-Reactivity Data (Illustrative)

The following tables present hypothetical data from two common immunoassay formats used to assess antibody cross-reactivity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Data

In a competitive ELISA, the concentration of a test compound required to inhibit the binding of the primary antibody to the coated antigen by 50% (IC50) is determined. The percent cross-reactivity is calculated relative to this compound.

Table 2: Illustrative Cross-Reactivity Data from Competitive ELISA

CompoundIC50 (nM)% Cross-Reactivity
This compound 10 100%
Chorismic Acid5020%
Shikimic Acid> 10,000< 0.1%
Prephenic Acid8001.25%
Salicylic Acid> 10,000< 0.1%
2,3-dihydroxybenzoic acid> 10,000< 0.1%

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Surface Plasmon Resonance (SPR) Data

SPR measures the binding affinity (KD) of the antibody to various compounds immobilized on a sensor chip. A lower KD value indicates a stronger binding affinity.

Table 3: Illustrative Cross-Reactivity Data from Surface Plasmon Resonance (SPR)

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
This compound 1.5 x 10^5 1.2 x 10^-4 8.0 x 10^-10
Chorismic Acid3.0 x 10^42.5 x 10^-38.3 x 10^-8
Shikimic AcidNo Binding DetectedNo Binding DetectedN/A
Prephenic Acid1.2 x 10^34.0 x 10^-33.3 x 10^-6
Salicylic AcidNo Binding DetectedNo Binding DetectedN/A
2,3-dihydroxybenzoic acidNo Binding DetectedNo Binding DetectedN/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive ELISA Protocol

This protocol outlines the steps to assess the cross-reactivity of various compounds against an anti-isochorismic acid antibody.

  • Plate Coating: Microtiter plates are coated with an this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competitive Reaction: A fixed concentration of the anti-isochorismic acid antibody is pre-incubated with varying concentrations of this compound standards or the test compounds. This mixture is then added to the coated wells and incubated for 2 hours at room temperature.

  • Washing: The plates are washed to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's host species, is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until sufficient color develops.

  • Reaction Stoppage and Measurement: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.

Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time, label-free analysis of binding kinetics.

  • Chip Preparation: A sensor chip (e.g., CM5) is activated for amine coupling.

  • Ligand Immobilization: The test compounds (this compound and potential cross-reactants) are individually immobilized to the sensor chip surface. A reference flow cell is typically left blank or immobilized with a non-related small molecule to subtract non-specific binding.

  • Analyte Injection: The anti-isochorismic acid antibody (analyte) is injected at various concentrations over the sensor surface.

  • Data Collection: The association and dissociation of the antibody to the immobilized compounds are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Regeneration: The sensor surface is regenerated between cycles by injecting a regeneration solution (e.g., a low pH buffer) to remove the bound antibody.

  • Data Analysis: The resulting sensorgrams are analyzed using fitting models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizations

Signaling Pathways and Experimental Workflows

Shikimate_Pathway cluster_main_pathway Shikimate Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismic Acid EPSP->Chorismate Prephenate Prephenic Acid Chorismate->Prephenate Chorismate mutase Isochorismate This compound Chorismate->Isochorismate Isochorismate synthase AAs Aromatic Amino Acids Chorismate->AAs Salicylate Salicylic Acid Isochorismate->Salicylate DHB 2,3-Dihydroxybenzoate Isochorismate->DHB

Caption: The Shikimate Pathway leading to this compound and related compounds.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A 1. Coat Plate with This compound-Protein Conjugate B 2. Wash Plate A->B C 3. Block Non-Specific Sites B->C D 4. Pre-incubate Antibody with Sample/Standard C->D E 5. Add Mixture to Wells D->E F 6. Wash Plate E->F G 7. Add HRP-conjugated Secondary Antibody F->G H 8. Wash Plate G->H I 9. Add TMB Substrate H->I J 10. Stop Reaction & Read at 450nm I->J

Caption: Workflow for a Competitive ELISA to determine antibody cross-reactivity.

Logical_Relationship cluster_antibody Anti-Isochorismic Acid Antibody cluster_analytes Analytes Antibody Antibody Isochorismic_Acid This compound (Target Antigen) Antibody->Isochorismic_Acid High Affinity Binding Chorismic_Acid Chorismic Acid (Potential Cross-Reactant) Antibody->Chorismic_Acid Potential Low Affinity Binding (Cross-Reactivity) Shikimic_Acid Shikimic Acid (Unlikely Cross-Reactant) Antibody->Shikimic_Acid No Significant Binding

Caption: Logical relationship of antibody binding to target and related molecules.

References

A Comparative Kinetic Analysis of Enzymes Utilizing Isochorismic Acid and Chorismic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chorismic acid and its isomer, isochorismic acid, are critical branch-point metabolites in the shikimate pathway, leading to the biosynthesis of a wide array of primary and secondary metabolites in bacteria, fungi, and plants. Enzymes that utilize these substrates are of significant interest as potential targets for the development of novel antimicrobial agents and herbicides. This guide provides a detailed kinetic comparison of enzymes that act on this compound versus chorismic acid, supported by experimental data and protocols.

Data Presentation: A Kinetic Snapshot

The following table summarizes the steady-state kinetic parameters of key enzymes from Pseudomonas aeruginosa that utilize chorismic acid and this compound. This allows for a direct comparison of their substrate specificity and catalytic efficiency.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Isochorismate Synthase (PchA) Chorismic Acid4.50.721.6 x 10⁵
Isochorismate Pyruvate (B1213749) Lyase (PchB) - Wild-Type This compound42 ± 20.00070 ± 0.0000117 ± 1
Chorismic Acid1300 ± 2000.005 ± 0.0013.8
Isochorismate Pyruvate Lyase (PchB) - Evolved Mutant Chorismic Acid240 ± 500.023 ± 0.00296

Experimental Protocols

The kinetic parameters presented above were determined using the following methodologies.

Isochorismate Synthase (PchA) Activity Assay

The kinetic parameters for PchA were determined using a continuous spectrophotometric coupled assay.[1]

  • Principle: The formation of isochorismate from chorismate by PchA is coupled to the reaction of isochorismate pyruvate lyase (PchB), which converts isochorismate to the fluorescent product salicylate (B1505791). The rate of salicylate formation is monitored fluorometrically and is proportional to the rate of the PchA-catalyzed reaction when PchB is present in excess.

  • Reaction Mixture:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • Varying concentrations of chorismic acid (substrate)

    • A saturating concentration of purified PchB

    • Purified PchA to initiate the reaction

  • Instrumentation: Fluorescence spectrophotometer.

  • Measurement: The increase in fluorescence intensity due to salicylate production is monitored over time. Excitation and emission wavelengths for salicylate are typically around 305 nm and 410 nm, respectively.

  • Data Analysis: Initial velocities are determined from the linear phase of the reaction progress curves. The kinetic parameters (K_m_ and k_cat_) are then calculated by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Isochorismate Pyruvate Lyase (PchB) Activity Assay

The kinetic parameters for the wild-type and evolved PchB with both this compound and chorismic acid were determined by monitoring the disappearance of the substrate using UV-Vis spectrophotometry.

  • Principle: Chorismic acid and this compound have distinct UV absorbance maxima. The decrease in absorbance at the specific wavelength for each substrate is monitored over time to determine the initial reaction rate.

  • Reaction Mixture:

    • 50 mM potassium phosphate (B84403) buffer, pH 7.5

    • Varying concentrations of either this compound or chorismic acid (substrate)

    • Purified PchB (wild-type or mutant) to initiate the reaction

  • Instrumentation: UV-Vis spectrophotometer.

  • Measurement:

    • For This compound , the decrease in absorbance is monitored at 278 nm .

    • For chorismic acid , the decrease in absorbance is monitored at 274 nm .

  • Data Analysis: Initial velocities are calculated from the initial linear rate of absorbance decrease. The kinetic parameters are determined by fitting the data to the Michaelis-Menten equation.

Mandatory Visualization

Signaling Pathway: Salicylate Biosynthesis from Chorismate in Pseudomonas aeruginosa

The following diagram illustrates the two-step enzymatic conversion of chorismate to salicylate, a precursor for the siderophore pyochelin.

Salicylate_Biosynthesis Chorismate Chorismic Acid Isochorismate This compound Chorismate->Isochorismate PchA Salicylate Salicylic (B10762653) Acid Isochorismate->Salicylate PchB Pyruvate Pyruvate Isochorismate->Pyruvate PchB PchA Isochorismate Synthase (PchA) PchB Isochorismate Pyruvate Lyase (PchB)

Caption: Enzymatic conversion of chorismic acid to salicylic acid.

Experimental Workflow: Coupled Assay for Isochorismate Synthase (PchA)

This diagram outlines the workflow for the coupled spectrophotometric assay used to determine the kinetic parameters of PchA.

PchA_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Prepare Reaction Mix Prepare reaction buffer with MgCl₂ and varying [Chorismate] Add PchB Add excess PchB to the mix Prepare Reaction Mix->Add PchB Initiate Reaction Initiate reaction by adding PchA Add PchB->Initiate Reaction Monitor Fluorescence Monitor fluorescence increase (Ex: 305 nm, Em: 410 nm) Initiate Reaction->Monitor Fluorescence Calculate V₀ Determine initial velocities (V₀) from progress curves Monitor Fluorescence->Calculate V₀ Michaelis_Menten Fit V₀ vs. [Chorismate] data to Michaelis-Menten equation Calculate V₀->Michaelis_Menten Determine Parameters Calculate K_m and k_cat Michaelis_Menten->Determine Parameters

Caption: Workflow for the PchA coupled kinetic assay.

Logical Relationship: Substrate Promiscuity and Directed Evolution of PchB

This diagram illustrates the relationship between the wild-type PchB's promiscuous activity and the outcome of directed evolution.

PchB_Evolution cluster_activities Catalytic Activities WT_PchB Wild-Type PchB High_IPL High Isochorismate Pyruvate Lyase Activity WT_PchB->High_IPL native Low_CM Low Chorismate Mutase Activity (Promiscuous) WT_PchB->Low_CM promiscuous Directed_Evolution Directed Evolution Low_CM->Directed_Evolution target for enhancement Evolved_PchB Evolved PchB Mutant Directed_Evolution->Evolved_PchB High_CM High Chorismate Mutase Activity Evolved_PchB->High_CM

Caption: Directed evolution enhances PchB's promiscuous activity.

References

A Comparative Guide to High-Throughput and Chromatographic Assays for Isochorismic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and accurate quantification of isochorismic acid is crucial for studying the shikimate pathway, identifying enzyme inhibitors, and developing novel therapeutics. This guide provides an objective comparison of a high-throughput screening (HTS) assay and a standard high-performance liquid chromatography (HPLC) method for measuring the production of this compound, with a focus on validating the HTS assay.

Introduction to this compound Biosynthesis

This compound is a key branch-point metabolite in the shikimate pathway, serving as a precursor for the synthesis of salicylic (B10762653) acid and phylloquinone in plants and siderophores in bacteria.[1][2] It is synthesized from chorismate by the enzyme isochorismate synthase (ICS).[3][4] The ability to accurately measure the production of this compound is essential for understanding the regulation of these pathways and for screening for molecules that modulate ICS activity.

Assay Methodologies: A Head-to-Head Comparison

This guide compares two distinct methodologies for the quantification of this compound production: a fluorescence-based coupled HTS assay and a conventional HPLC-UV method.

1. High-Throughput Screening (HTS) Coupled Enzyme Assay: This method offers rapid analysis of large numbers of samples, making it ideal for screening compound libraries. It relies on a coupled enzyme reaction where the this compound produced by ICS is converted to a readily detectable fluorescent product.

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a standard analytical technique that separates this compound from other components in a reaction mixture, providing a direct and robust quantification of the analyte. It is often used as a benchmark method for validating HTS assays.

Quantitative Performance Comparison

The selection of an appropriate assay depends on the specific research needs, balancing throughput with the required sensitivity and accuracy. The following table summarizes the key performance parameters for the two methods.

ParameterHigh-Throughput Screening (HTS) Coupled AssayHPLC-UV Method
Principle Coupled enzymatic reaction with fluorescent detectionChromatographic separation with UV detection
Throughput Very High (384-well format or higher)Low to Medium
Limit of Detection (LOD) Estimated in the low µM range0.01 - 2 µg/mL (for similar organic acids)[5]
Limit of Quantification (LOQ) Estimated in the mid µM range0.04 - 6.5 µg/mL (for similar organic acids)[5][6]
Linear Range Dependent on enzyme kinetics, typically narrowWide (e.g., 2.5 - 1000 mg/L for organic acids)[7]
Precision (%RSD) <15% (typical for HTS)<5%[8]
Z'-Factor ≥ 0.8 (reported for a similar assay)Not Applicable
Directness of Measurement Indirect (measures a product of a coupled reaction)Direct (measures the analyte itself)

Experimental Protocols

Detailed methodologies are provided below for both the HTS and HPLC-UV assays to facilitate their implementation and validation.

High-Throughput Screening (HTS) Coupled Enzyme Assay Protocol

This protocol is a proposed method based on a validated HTS assay for an enzyme that consumes isochorismate.[9] It is adapted here for the measurement of isochorismate production by isochorismate synthase (ICS).

1. Reagents and Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
  • Chorismate (substrate)
  • Isochorismate Synthase (ICS) enzyme
  • Isochorismate-Pyruvate Lyase (IPL) (coupling enzyme)
  • 384-well black, flat-bottom plates
  • Fluorescence plate reader (Excitation: 300 nm, Emission: 400 nm)

2. Assay Procedure:

  • Prepare a reaction mixture containing assay buffer, chorismate at a concentration around its Km (e.g., 40 µM), and a saturating concentration of the coupling enzyme, IPL.
  • Dispense 10 µL of the reaction mixture into each well of a 384-well plate.
  • Add 1 µL of test compound in DMSO or DMSO alone (for controls) to the wells.
  • Initiate the reaction by adding 10 µL of ICS enzyme solution.
  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
  • Measure the fluorescence of the produced salicylate (B1505791) at an excitation wavelength of 300 nm and an emission wavelength of 400 nm.

3. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO) controls.
  • Determine the Z'-factor to assess the quality and robustness of the assay using the formula: Z' = 1 - (3 * (SDhigh + SDlow)) / |Meanhigh - Meanlow|

HPLC-UV Method for this compound Quantification

This protocol is a generalized method for the analysis of organic acids, adapted for this compound.[5][6][8]

1. Reagents and Materials:

  • Mobile Phase: 5 mM H₃PO₄ in water, pH 2.1
  • This compound standard
  • HPLC system with a UV detector
  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 210 nm
  • Column Temperature: 30°C
  • Injection Volume: 20 µL
  • Elution: Isocratic

3. Sample Preparation and Analysis:

  • Prepare a standard curve of this compound in the appropriate reaction buffer.
  • Stop the enzymatic reaction at various time points by adding an equal volume of ice-cold methanol (B129727) or by acidification.
  • Centrifuge the samples to pellet the precipitated protein.
  • Inject the supernatant onto the HPLC system.
  • Identify the this compound peak based on its retention time compared to the standard.
  • Quantify the amount of this compound produced by integrating the peak area and comparing it to the standard curve.

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the biochemical pathway and the experimental workflows.

This compound Biosynthesis Pathway

Isochorismic_Acid_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) Salicylate Salicylate Isochorismate->Salicylate Isochorismate Pyruvate Lyase (in some organisms) Phylloquinone Phylloquinone Isochorismate->Phylloquinone Siderophores Siderophores Isochorismate->Siderophores

Caption: Biosynthesis of this compound from chorismate.

HTS Assay Validation Workflow

HTS_Validation_Workflow cluster_HTS HTS Assay cluster_HPLC HPLC Validation HTS_Assay Coupled Enzyme Reaction (ICS + IPL) Fluorescence Measure Salicylate Fluorescence HTS_Assay->Fluorescence HPLC_Analysis Quench Reaction and Analyze by HPLC-UV HTS_Assay->HPLC_Analysis Compare Results HTS_Data Calculate % Inhibition and Z'-Factor Fluorescence->HTS_Data HPLC_Data Quantify Isochorismate Production HPLC_Analysis->HPLC_Data HPLC_Data->HTS_Data Validate HTS Data

Caption: Workflow for validating the HTS assay with HPLC.

Conclusion and Recommendations

Both the high-throughput coupled assay and the HPLC-UV method are valuable tools for the study of this compound production.

Choose the High-Throughput Screening (HTS) Assay when:

  • Screening large compound libraries to identify inhibitors or activators of isochorismate synthase.

  • Rapidly assessing the relative activity of enzyme variants.

  • A very high sample throughput is the primary requirement.

Choose the HPLC-UV Method when:

  • Accurate and direct quantification of this compound is required.

  • Validating hits from a high-throughput screen.

  • Detailed kinetic studies of isochorismate synthase are being performed.

  • The sample number is relatively low.

For a comprehensive research program, the two methods are complementary. The HTS assay can be employed for initial large-scale screening, with the more robust and direct HPLC-UV method used to validate and further characterize the most promising hits. This integrated approach ensures both the efficiency of screening and the reliability of the final results.

References

comparative metabolomics of wild-type versus isochorismic acid synthase knockout strains

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of wild-type organisms and those with a knockout of the isochorismate synthase (ICS) gene. The disruption of ICS, a key enzyme in the shikimate pathway, leads to significant metabolic reprogramming, most notably affecting the biosynthesis of salicylic (B10762653) acid (SA) and its derivatives. This guide summarizes the key metabolic alterations, provides detailed experimental protocols for metabolomic analysis, and visualizes the relevant biochemical pathways.

Data Presentation: Metabolic Alterations in ICS Knockout Strains

Metabolite ClassMetaboliteChange in ICS KnockoutOrganism/MutantCitation
Phenolic Compounds Salicylic Acid (SA)Drastically DecreasedArabidopsis thaliana (sid2)[1][2]
SA-GlucosideDrastically DecreasedArabidopsis thaliana (sid2)
Chorismate-derived compoundsAlteredGeneral
Amino Acids & Derivatives Amino AcidsModifiedArabidopsis thaliana (sid2)[3][4]
Lipids Fatty AcidsModifiedArabidopsis thaliana (sid2)[3][4]
Redox-related metabolites GlutathioneAlteredArabidopsis thaliana (sid2)[3][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of isochorismate synthase in the chorismate metabolic pathway and a typical experimental workflow for comparative metabolomics.

Chorismate_Metabolic_Pathway cluster_shikimate Shikimate Pathway cluster_downstream Chorismate Utilization Erythrose-4-P Erythrose-4-P Shikimate Shikimate Erythrose-4-P->Shikimate Multiple Steps PEP PEP PEP->Shikimate Chorismate Chorismate Shikimate->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) [KNOCKED OUT] Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Salicylic_Acid Salicylic_Acid Isochorismate->Salicylic_Acid Phylloquinone Phylloquinone Isochorismate->Phylloquinone Aromatic_Amino_Acids Aromatic_Amino_Acids Prephenate->Aromatic_Amino_Acids e.g., Phenylalanine, Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan Metabolomics_Workflow cluster_sampling Sample Preparation cluster_analysis Data Acquisition and Analysis WT Wild-Type Strain Harvest Harvest Biological Replicates WT->Harvest KO ICS Knockout Strain KO->Harvest Quench Quench Metabolism (e.g., Liquid Nitrogen) Harvest->Quench Extract Metabolite Extraction Quench->Extract GCMS GC-MS Analysis Extract->GCMS LCMS LC-MS Analysis Extract->LCMS Processing Data Processing (Peak Detection, Alignment) GCMS->Processing LCMS->Processing Stats Statistical Analysis (e.g., PCA, OPLS-DA) Processing->Stats Identification Metabolite Identification Stats->Identification Interpretation Biological Interpretation Identification->Interpretation

References

literature review comparing isochorismic acid and chorismic acid pathways

Author: BenchChem Technical Support Team. Date: December 2025

Chorismic acid stands as a critical branch-point intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine) and a wide array of other primary and secondary metabolites in bacteria, fungi, plants, and algae.[1][2][3] The enzymatic conversion of chorismate dictates the flow of intermediates into distinct biosynthetic routes. This guide provides a comparative overview of two key enzymatic pathways diverging from chorismate: the chorismate mutase-catalyzed rearrangement leading to prephenate, and the isochorismate synthase-catalyzed isomerization to isochorismate.

Overview of the Pathways

The chorismic acid and isochorismic acid pathways represent two distinct fates for the central metabolite, chorismate. The chorismate mutase pathway channels chorismate towards the synthesis of phenylalanine and tyrosine, while the isochorismate synthase pathway directs it towards the production of metabolites like salicylic (B10762653) acid, siderophores, and menaquinone (vitamin K2).[1][4][5]

Chorismic Acid to Prephenic Acid (Chorismate Mutase Pathway):

This pathway is the first committed step in the biosynthesis of phenylalanine and tyrosine.[4] The enzyme chorismate mutase (EC 5.4.99.5) catalyzes the intramolecular rearrangement of chorismate to prephenate, a formal Claisen rearrangement.[4][6] This reaction is a concerted, but asynchronous, pericyclic rearrangement.[4][7] Chorismate mutases significantly accelerate this reaction, with rate enhancements of over 106-fold compared to the uncatalyzed reaction in water.[8]

Chorismic Acid to this compound (Isochorismate Synthase Pathway):

Isochorismate synthase (EC 5.4.4.2) catalyzes the isomerization of chorismate to isochorismate.[5] This reaction involves the transfer of the hydroxyl group from the C4 to the C2 position of the cyclohexadiene ring.[9] Isochorismate is a precursor for the biosynthesis of a variety of secondary metabolites, including salicylic acid, which plays a role in plant defense, and siderophores, which are iron-chelating agents.[1][10] In Escherichia coli, isochorismate is a precursor for both menaquinone and the siderophore enterobactin.[9]

Below is a diagram illustrating the divergence of these two pathways from the common precursor, chorismic acid.

Chorismate_Pathways cluster_mutase Chorismate Mutase Pathway cluster_synthase Isochorismate Synthase Pathway Shikimate Shikimate Pathway Chorismate Chorismic Acid Shikimate->Chorismate CM Chorismate Mutase (EC 5.4.99.5) Chorismate->CM ICS Isochorismate Synthase (EC 5.4.4.2) Chorismate->ICS Prephenate Prephenic Acid Phe_Tyr Phenylalanine / Tyrosine Prephenate->Phe_Tyr Further Steps CM->Prephenate Isochorismate This compound SA_Sidero Salicylic Acid, Siderophores, Menaquinone Isochorismate->SA_Sidero Further Steps ICS->Isochorismate

Divergence of Chorismic Acid Metabolism.

Comparative Enzyme Kinetics

The kinetic parameters of chorismate mutase and isochorismate synthase have been characterized in various organisms. The following table summarizes representative kinetic data for these enzymes from E. coli.

EnzymeOrganismSubstrateKm (µM)kcat (min-1)Reference
Chorismate MutaseEscherichia coliChorismate85.4-[11]
Isochorismate Synthase (AtICS1)Arabidopsis thalianaChorismate41.538.7[12]

Note: The kcat value for E. coli chorismate mutase was not specified in the cited source.

Mechanistic Differences

While both enzymes act on the same substrate, their reaction mechanisms are fundamentally different.

Chorismate Mutase: The reaction catalyzed by chorismate mutase is a[7][7]-sigmatropic rearrangement, a type of pericyclic reaction.[7] The enzyme is thought to stabilize the chair-like transition state of the reaction, thereby lowering the activation energy.[7][8] The active site provides a pre-organized environment that favors the reactive conformation of chorismate.[8]

Isochorismate Synthase: The mechanism of isochorismate synthase is proposed to be an SN2-type reaction.[13] In E. coli MenF, a catalytic lysine (B10760008) residue is thought to activate a water molecule for nucleophilic attack at the C2 position of chorismate, with a glutamic acid residue protonating the leaving hydroxyl group at C4.[14] This reaction is Mg2+-dependent.[5][9]

The following diagram illustrates a simplified comparison of the two proposed reaction mechanisms.

Mechanisms cluster_CM Chorismate Mutase Mechanism cluster_ICS Isochorismate Synthase Mechanism Chorismate_CM Chorismate TS_CM Chair-like Transition State Chorismate_CM->TS_CM [3,3]-Sigmatropic Rearrangement Prephenate_CM Prephenate TS_CM->Prephenate_CM Chorismate_ICS Chorismate Intermediate_ICS Intermediate Chorismate_ICS->Intermediate_ICS SN2-type Nucleophilic Attack Isochorismate_ICS Isochorismate Intermediate_ICS->Isochorismate_ICS

Simplified Reaction Mechanism Comparison.

Experimental Protocols

a) Chorismate Mutase Activity Assay

A common method to determine chorismate mutase activity is a spectrophotometric assay. The disappearance of chorismate can be monitored by the decrease in absorbance at 274 nm. Alternatively, the formation of prephenate can be monitored by its conversion to phenylpyruvate under acidic conditions, which can be detected at 320 nm.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), chorismate, and the enzyme preparation.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C).

  • Quenching: Stop the reaction at various time points by adding an acid (e.g., 1 M HCl). The acid also facilitates the conversion of prephenate to phenylpyruvate.

  • Spectrophotometry: Measure the absorbance at 320 nm to quantify the amount of phenylpyruvate formed.

  • Calculation: Calculate the enzyme activity based on the rate of phenylpyruvate formation, using the molar extinction coefficient of phenylpyruvate.

b) Isochorismate Synthase Activity Assay

The activity of isochorismate synthase can be determined using a coupled spectrophotometric assay. This assay couples the formation of isochorismate to its conversion to salicylate (B1505791) by isochorismate-pyruvate lyase (IPL), and the resulting salicylate is then quantified.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2, chorismate, a purified IPL enzyme (e.g., PchB from Pseudomonas aeruginosa), and the isochorismate synthase enzyme preparation.[10]

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C).

  • Quantification: The formation of salicylate can be monitored continuously by measuring the increase in fluorescence (excitation at 305 nm, emission at 410 nm) or by HPLC analysis of quenched reaction aliquots.

  • Calculation: Determine the initial rate of salicylate formation to calculate the isochorismate synthase activity.

The workflow for a typical enzyme kinetics experiment is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified Enzyme Incubation Incubate at Controlled Temperature Enzyme->Incubation Substrate Substrate (Chorismate) Substrate->Incubation Buffer Buffer & Cofactors Buffer->Incubation Quenching Quench Reaction (e.g., with acid) Incubation->Quenching Detection Spectrophotometry or HPLC Quenching->Detection Data Data Analysis (e.g., Michaelis-Menten plot) Detection->Data

General Experimental Workflow for Enzyme Assays.

Biological Significance and Drug Development

The enzymes of the shikimate pathway, including chorismate mutase and isochorismate synthase, are attractive targets for the development of antimicrobial agents and herbicides because this pathway is absent in mammals.[3][15] Inhibitors of these enzymes could selectively target pathogens and weeds without harming humans. For example, the development of potent inhibitors of salicylate formation, which is dependent on isochorismate synthase, could disrupt bacterial iron uptake.[15]

Conclusion

The chorismate mutase and isochorismate synthase pathways represent a crucial metabolic fork, channeling a common precursor into distinct and vital biosynthetic routes. While both enzymes utilize chorismate, they do so through different catalytic mechanisms to produce structurally and functionally diverse products. Understanding the intricacies of these pathways, including their enzyme kinetics and mechanisms, is paramount for fundamental biological research and for the development of novel therapeutic and agricultural agents.

References

Confirming the Identity of Isochorismic Acid in a Novel Microbial Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of a novel microbial species capable of producing potentially valuable secondary metabolites necessitates rigorous chemical identification. Isochorismic acid, a key intermediate in the shikimate pathway and a precursor to various bioactive compounds, is one such metabolite of significant interest. This guide provides a comprehensive comparison of analytical techniques and supporting experimental data to definitively confirm the identity of this compound against its common isomers, chorismic acid and prephenic acid.

Data Presentation: Comparative Analysis of Key Analytical Data

To facilitate unambiguous identification, the following table summarizes the key analytical properties of this compound and its common isomers. It is crucial to note that experimental conditions can influence these values; therefore, direct comparison of an unknown sample with an authentic standard under identical conditions is paramount.

Analytical Technique Parameter This compound Chorismic Acid Prephenic Acid
Mass Spectrometry (MS) Molecular Formula C₁₀H₁₀O₆C₁₀H₁₀O₆C₁₀H₁₀O₆
Molecular Weight 226.18 g/mol 226.18 g/mol 226.18 g/mol
ESI-MS/MS (Negative Mode) Precursor Ion (m/z) 225.04225.04225.04
Key Fragment Ions (m/z) 181 ([M-H-CO₂]⁻), 137 ([M-H-CO₂-C₂H₂O]⁻)181 ([M-H-CO₂]⁻), 137 ([M-H-CO₂-C₂H₂O]⁻)181 ([M-H-CO₂]⁻), 137 ([M-H-CO₂-C₂H₂O]⁻), 163 ([M-H-H₂O-CO₂]⁻)
Nuclear Magnetic Resonance (NMR) Spectroscopy (in D₂O) ¹H NMR Chemical Shifts (δ, ppm) ~6.0-7.0 (olefinic), ~4.0-5.0 (carbinol)~5.9-6.5 (olefinic), ~4.5 (carbinol)~3.0-3.5 (aliphatic), ~5.8-6.0 (olefinic)
¹³C NMR Chemical Shifts (δ, ppm) ~170-175 (carboxyl), ~120-140 (olefinic), ~65-75 (carbinol)~170-175 (carboxyl), ~125-135 (olefinic), ~68 (carbinol)~175-180 (carboxyl), ~130-140 (olefinic), ~50-60 (aliphatic)
High-Performance Liquid Chromatography (HPLC) Typical Retention Time (Reversed-Phase C18) Varies with conditions, generally elutes close to chorismic acid.Varies with conditions, generally elutes close to this compound.Typically elutes earlier than chorismic and this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Mass Spectrometry (LC-MS/MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the target compound.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The microbial extract is partially purified using solid-phase extraction (SPE) or preparative HPLC to enrich the compound of interest. The sample is then dissolved in a solvent compatible with the mobile phase (e.g., 50:50 methanol (B129727):water).

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometry:

    • Ionization Mode: ESI negative.

    • Scan Mode: Full scan (m/z 50-500) to determine the precursor ion, followed by product ion scan (MS/MS) of the ion at m/z 225.04.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

    • Data Analysis: The resulting fragmentation pattern is compared with the known fragmentation of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed chemical structure of the isolated compound.

  • Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: The purified compound (milligram quantities) is dissolved in deuterium (B1214612) oxide (D₂O).

  • Experiments:

    • ¹H NMR: To determine the number and types of protons and their connectivities through spin-spin coupling.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.

  • Data Analysis: The chemical shifts and coupling constants are compared with literature values for this compound and its isomers.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the retention time of the target compound and compare it with authentic standards.

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation: The microbial extract is filtered through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (e.g., 50 mM, pH 3.0) and methanol (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 278 nm.

    • Analysis: The retention time of the peak of interest in the microbial extract is compared with the retention times of authentic standards of this compound, chorismic acid, and prephenic acid run under the same conditions. Co-injection of the sample with an authentic standard should result in a single, sharp peak if the compounds are identical.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the relevant biosynthetic pathway.

experimental_workflow cluster_extraction Sample Preparation cluster_purification Purification cluster_analysis Analytical Identification cluster_confirmation Identity Confirmation microbial_culture Novel Microbial Culture extraction Solvent Extraction microbial_culture->extraction crude_extract Crude Extract extraction->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fractions Collect Fractions prep_hplc->fractions lc_msms LC-MS/MS fractions->lc_msms nmr NMR Spectroscopy fractions->nmr hplc_uv HPLC-UV fractions->hplc_uv data_comparison Compare Data with Standards lc_msms->data_comparison nmr->data_comparison hplc_uv->data_comparison confirmation This compound Confirmed data_comparison->confirmation

Fig. 1: Experimental workflow for identifying this compound.

shikimate_pathway cluster_chorismate_branch Chorismate Branch Point cluster_isochorismate_pathway Isochorismate Pathway cluster_prephenate_pathway Prephenate Pathway shikimate Shikimate Pathway Precursors chorismate Chorismic Acid shikimate->chorismate isochorismate_synthase Isochorismate Synthase chorismate->isochorismate_synthase chorismate_mutase Chorismate Mutase chorismate->chorismate_mutase isochorismic_acid This compound isochorismate_synthase->isochorismic_acid salicylate Salicylate, etc. isochorismic_acid->salicylate prephenic_acid Prephenic Acid chorismate_mutase->prephenic_acid aromatic_amino_acids Phenylalanine, Tyrosine prephenic_acid->aromatic_amino_acids

Fig. 2: Shikimate pathway showing key branch points.

Safety Operating Guide

Proper Disposal of Isochorismic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of isochorismic acid, a key intermediate in the biosynthesis of various natural products.

This compound is an organic dibasic acid that is notably unstable in aqueous solutions at room temperature and neutral pH.[1] Its proper disposal requires careful consideration of its reactivity and adherence to standard laboratory safety protocols for acidic compounds.

Key Properties and Safety Data

PropertyValueSource
Physical State Powder Solid[2]
Appearance Off-white[2]
Odor Odorless[2]
Molecular Formula C₁₀H₁₀O₆[1]
Molecular Weight 226.18 g/mol [1]
Incompatibilities Strong oxidizing agents, Strong bases[2]
Stability Stable under normal storage conditions. Unstable in aqueous solution at room temperature and pH 7, decomposing to salicylate (B1505791) and meta-carboxyphenylpyruvate.[1][2]

Experimental Protocol: Neutralization and Disposal

The following protocol outlines the recommended procedure for the safe disposal of small quantities of this compound typically used in a laboratory setting. This procedure is based on established guidelines for the disposal of acidic waste.

Materials:

  • This compound waste

  • Sodium bicarbonate (soda ash) or other suitable weak base

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Stir bar and stir plate

  • Large beaker (at least 10 times the volume of the acid waste)

  • Copious amounts of water

Procedure:

  • Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dilution: In a chemical fume hood, slowly add the this compound waste to a large beaker containing water. The recommended dilution ratio is at least 1 part acid to 9 parts water.[3] This minimizes the heat generated during neutralization.

  • Neutralization: While stirring the diluted solution, slowly add a weak base such as sodium bicarbonate in small portions. The addition of a base to an acid is an exothermic reaction, so it is crucial to add the base slowly to control the temperature of the solution.

  • pH Monitoring: Regularly check the pH of the solution using pH indicator strips or a calibrated pH meter. Continue adding the weak base until the pH of the solution is between 5.5 and 9.5.[4]

  • Disposal: Once the pH is confirmed to be within the neutral range, the solution can be safely disposed of down the drain with copious amounts of running water.[3][4] It is recommended to flush the drain with at least 20 parts water for every 1 part of the neutralized solution.[4]

  • Container Rinsing: Thoroughly rinse the empty this compound container with water. The rinsate should also be neutralized following the steps above before disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_procedure Disposal Procedure start Start: this compound Waste ppe Don Appropriate PPE start->ppe dilute Dilute Acid with Water (1:9 ratio) ppe->dilute neutralize Slowly Add Weak Base (e.g., NaHCO₃) dilute->neutralize monitor Monitor pH neutralize->monitor monitor->neutralize pH < 5.5 drain Dispose Down Drain with Copious Water monitor->drain 5.5 ≤ pH ≤ 9.5 end End: Disposal Complete drain->end

Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound.

References

Personal protective equipment for handling Isochorismic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Isochorismic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Safety Summary

Key Hazards:

  • Thermodynamic Instability: this compound is known to be unstable, especially in aqueous solutions at room temperature and neutral pH, where it can decompose.[1]

  • Irritant: Like other carboxylic acids, it is expected to be an irritant to the skin, eyes, and respiratory system.

  • Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.

A summary of hazard information extrapolated from analogous compounds is presented below.

Hazard CategoryGHS Classification (Inferred)Signal WordHazard Statement (Inferred)
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)WarningHarmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Category 2WarningCauses skin irritation.
Eye Damage/Irritation Category 2AWarningCauses serious eye irritation.
STOT - Single Exposure Category 3 (Respiratory)WarningMay cause respiratory irritation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes and aerosols.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

Due to its instability, this compound requires careful handling. The following protocol outlines the key steps for its safe use.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials weigh_acid Weigh this compound gather_materials->weigh_acid dissolve Dissolution (Cold Solvent) weigh_acid->dissolve reaction Perform Reaction (Maintain Low Temperature) dissolve->reaction monitor Monitor Reaction reaction->monitor quench Quench Reaction monitor->quench neutralize Neutralize Waste quench->neutralize dispose Dispose of Waste neutralize->dispose

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Work Area: All handling of solid and dissolved this compound must be conducted in a certified chemical fume hood.

    • Temperature Control: Prepare an ice bath to maintain low temperatures during dissolution and reaction to minimize decomposition.

    • PPE: Don all required personal protective equipment as specified in the table above.

  • Handling and Use:

    • Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Avoid generating dust.

    • Dissolution: Dissolve the acid in a pre-chilled solvent. Gentle agitation may be used to aid dissolution.

    • Reaction: Add the dissolved this compound to the reaction mixture, maintaining the desired low temperature throughout the experiment.

  • Post-Experiment:

    • Quenching: Once the reaction is complete, quench the reaction mixture according to your experimental protocol, keeping in mind the potential for exothermic reactions.

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with this compound.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.

Disposal Decision Workflow

Disposal Decision Workflow for this compound Waste start This compound Waste consult_sds Consult Institutional Safety Guidelines start->consult_sds is_small_quantity Small Quantity? consult_sds->is_small_quantity neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 6-8 is_small_quantity->neutralize Yes collect Collect in Labeled, Compatible Waste Container is_small_quantity->collect No flush Flush down Sanitary Sewer with Copious Amounts of Water neutralize->flush ehs_disposal Arrange Disposal through Environmental Health & Safety (EH&S) collect->ehs_disposal

Caption: A workflow to guide the proper disposal of this compound waste.

Disposal Protocol:

  • Neutralization for Small Quantities:

    • For small amounts of aqueous waste containing this compound, neutralization is the preferred method.

    • In a chemical fume hood, slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the waste while stirring.

    • Monitor the pH and continue adding the base until the pH is between 6 and 8.

    • The neutralized solution can then be flushed down the sanitary sewer with a large volume of water, in accordance with local regulations.

  • Collection for Large Quantities or Organic Solvents:

    • If the waste contains organic solvents or is of a larger volume, it must be collected as hazardous waste.

    • Use a clearly labeled, compatible waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

    • Store the waste container in a designated secondary containment area.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.

  • Spill Cleanup:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

By following these guidelines, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety protocols and guidelines.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Isochorismic acid
Reactant of Route 2
Isochorismic acid

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